Cupreidine
Description
Properties
IUPAC Name |
4-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h2-5,7,10,12-13,18-19,22-23H,1,6,8-9,11H2/t12-,13-,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFMSYZSFUWQPZ-WXPXUSHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318424 | |
| Record name | Cupreidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70877-75-7 | |
| Record name | Cupreidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70877-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cupreidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070877757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cupreidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-[(2R,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]oct-2-yl](6-hydroxyquinolin-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Chemical Architecture of Cupreidine: A Technical Guide for Scientific Professionals
Introduction
Cupreidine is a cinchona alkaloid, a class of natural products renowned for their significant biological activities and their utility in stereoselective synthesis. As a key member of this family, this compound has garnered attention for its role as a bifunctional organocatalyst. This technical guide provides an in-depth exploration of the chemical structure of this compound, its physicochemical properties, and its stereochemical relationship to other notable cinchona alkaloids. This document is intended for researchers, scientists, and professionals in the field of drug development and asymmetric catalysis.
Core Chemical Structure and Nomenclature
This compound is structurally characterized by a quinoline (B57606) moiety linked to a quinuclidine (B89598) bicyclic system via a hydroxymethyl bridge. It is systematically named 4-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol according to IUPAC nomenclature.[1] The molecule is also known by several synonyms, including O-Demethylquinidine, Desmethylquinidine, and 6'-Hydroxycinchonine.[1][2][3]
The fundamental framework of this compound consists of two main heterocyclic systems:
-
Quinoline Ring: A bicyclic aromatic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring. In this compound, a hydroxyl group is substituted at the 6'-position of this ring system.
-
Quinuclidine Ring System: A bicyclic non-aromatic amine, specifically an azabicyclo[2.2.2]octane. This part of the molecule contains a vinyl group.
The connection between these two systems is a stereochemically critical hydroxymethyl bridge.
Physicochemical and Spectroscopic Data
The molecular and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in various chemical transformations.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₂N₂O₂ | [1] |
| Molecular Weight | 310.4 g/mol | [1] |
| CAS Number | 70877-75-7 | [1] |
| Appearance | Beige to pale yellow powder | [2] |
| Melting Point | 184-190 °C | [2] |
| Solubility | Soluble in DMSO, ethanol, and methanol | [2] |
| Monoisotopic Mass | 310.168127949 Da | [1] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structural confirmation and stereochemical assignment of this compound rely heavily on NMR spectroscopy.[2] A full analysis would typically involve:
-
¹H NMR: To identify the number and environment of protons in the molecule, including the characteristic signals for the aromatic protons of the quinoline ring, the vinyl protons, and the protons of the quinuclidine skeleton.
-
¹³C NMR: To determine the number of unique carbon atoms and their hybridization state.
-
2D NMR Techniques (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to unambiguously assign the signals to specific atoms within the complex bicyclic structure.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which corroborates the molecular formula.[1] Tandem mass spectrometry (MS/MS) with techniques like Electrospray Ionization (ESI) would be employed to study the fragmentation patterns, which are characteristic of the quinoline and quinuclidine ring systems and can help in the structural identification of related compounds.
Stereochemistry: The Diastereomeric Relationship with Cinchona Alkaloids
A critical aspect of this compound's chemical identity is its stereochemistry. It is a diastereomer of other Cinchona alkaloids, and its specific spatial arrangement of atoms is responsible for its efficacy as a stereoselective catalyst. This compound is the (9S)-isomer and is the demethylated derivative of quinidine (B1679956).[1] It is considered a "pseudoenantiomer" of cupreine, which is the demethylated derivative of quinine.
The stereochemical relationships between this compound and its related alkaloids are pivotal for their application in asymmetric synthesis, where the choice of catalyst determines the chirality of the product.
Experimental Protocols: General Methodologies
While specific, detailed experimental protocols are proprietary or published within specific research articles, this section outlines the general methodology for the synthesis of this compound and its application in a representative catalytic reaction.
Synthesis of this compound via O-Demethylation of Quinidine
This compound is typically synthesized by the O-demethylation of the more abundant quinidine.
-
Reaction Principle: The methyl ether at the 6'-position of the quinoline ring of quinidine is cleaved to yield the corresponding phenol (B47542) (this compound).
-
General Procedure:
-
Quinidine is dissolved in a suitable solvent, often a strong acid like hydrobromic acid or a Lewis acid in the presence of a nucleophile.
-
The reaction mixture is heated to reflux for a specified period, typically several hours, while monitoring the reaction progress by a technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction is cooled, and the pH is carefully adjusted with a base to neutralize the acid and precipitate the product.
-
The crude this compound is collected by filtration, washed, and then purified, usually by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
-
The identity and purity of the synthesized this compound are confirmed by spectroscopic methods (NMR, MS) and melting point analysis.
-
Application in Asymmetric Catalysis: Michael Addition
This compound is an effective organocatalyst for various asymmetric reactions, including the Michael addition.
-
Reaction Principle: this compound catalyzes the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor) in an enantioselective manner. The bifunctional nature of this compound allows it to activate both the nucleophile (via the basic quinuclidine nitrogen) and the electrophile (via hydrogen bonding with the 6'-OH group).
-
General Procedure for a this compound-Catalyzed Michael Addition:
-
The Michael acceptor and the this compound catalyst (typically 1-10 mol%) are dissolved in a suitable anhydrous solvent (e.g., toluene, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is stirred at a specific temperature (which can range from ambient to low temperatures to enhance enantioselectivity).
-
The Michael donor is added to the reaction mixture, often slowly via a syringe pump to control the reaction rate and selectivity.
-
The reaction is monitored by TLC or HPLC until the starting material is consumed.
-
Upon completion, the reaction mixture is typically quenched and then worked up by washing with aqueous solutions to remove the catalyst and any byproducts.
-
The organic layer is dried, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
-
The yield, diastereomeric ratio, and enantiomeric excess of the product are determined by NMR spectroscopy and chiral HPLC analysis, respectively.
-
Conclusion
The chemical structure of this compound, with its distinct quinoline and quinuclidine moieties and well-defined stereochemistry, underpins its utility as a powerful tool in modern organic synthesis. Its role as a bifunctional organocatalyst makes it a valuable asset for the stereoselective synthesis of complex molecules, which is of paramount importance in the development of new pharmaceuticals and fine chemicals. A thorough understanding of its structure, properties, and stereochemical relationships is essential for researchers and scientists working to harness its full potential.
References
Cupreidine CAS number and physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties of Cupreidine, a significant compound in the field of asymmetric organocatalysis. This document is intended to serve as a valuable resource, offering detailed data, experimental methodologies, and visual representations of its functional context.
Chemical Identity and Core Properties
This compound, a cinchona alkaloid, is the pseudoenantiomer of cupreine (B190981) and is systematically known as (8R,9S)-6'-Hydroxycinchonan-9-ol. It is also referred to by its synonyms, O-Demethylquinidine and 6'-Hydroxycinchonine. Its unique stereochemistry makes it a powerful tool in enantioselective synthesis.
The Chemical Abstracts Service (CAS) has assigned the following registry number to this compound:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its application in various chemical transformations and for the development of new synthetic methodologies.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₂N₂O₂ | [3][4] |
| Molecular Weight | 310.4 g/mol | [3] |
| Appearance | Beige to pale yellow powder | [1] |
| Melting Point | 184-190 °C | [1] |
| Boiling Point | Data not readily available; likely decomposes at high temperatures. | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), ethanol, and methanol. | [1] |
| Specific Rotation ([α]) | While this compound is an optically active chiral compound, a specific value for its optical rotation is not consistently reported in the surveyed literature. |
Experimental Protocols
Detailed methodologies for the determination of key physical properties of organic compounds like this compound are outlined below. These protocols are fundamental for quality control and characterization in a research and development setting.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil) or a calibrated melting point apparatus.
-
Heating: The sample is heated at a steady, slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point. A sharp melting range (0.5-1 °C) is indicative of high purity.
Solubility Determination
Assessing the solubility of this compound in various solvents is essential for its use in reactions, purifications, and formulations.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, ethyl acetate, hexane) should be selected for testing.
-
Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a test tube.
-
Solvent Addition: A measured volume of the chosen solvent (e.g., 1 mL) is added to the test tube.
-
Mixing and Observation: The mixture is agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature (e.g., 25 °C). The sample is then visually inspected to determine if it has completely dissolved.
-
Quantification (Optional): For quantitative solubility, the process is repeated with increasing amounts of solute until saturation is reached, and the concentration is then determined analytically.
Optical Rotation Measurement (Polarimetry)
Optical rotation is a definitive property of chiral molecules like this compound and is measured using a polarimeter.
Methodology:
-
Solution Preparation: A solution of this compound is prepared by accurately weighing a sample and dissolving it in a specific volume of a suitable solvent (e.g., ethanol) to a known concentration (c, in g/mL).
-
Polarimeter Calibration: The polarimeter is turned on and allowed to stabilize. The sample cell is filled with the pure solvent (blank), and the instrument is zeroed.
-
Sample Measurement: The sample cell is rinsed and then filled with the prepared this compound solution, ensuring no air bubbles are present in the light path.
-
Data Acquisition: The cell is placed in the polarimeter, and the observed angle of rotation (α) is measured. The temperature (T) and the wavelength of the light source (λ, typically the sodium D-line at 589 nm) are recorded.
-
Specific Rotation Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where 'l' is the path length of the cell in decimeters (dm).
Functional Context and Visualization
This compound is widely recognized for its role as a bifunctional organocatalyst in a variety of asymmetric chemical reactions.[1][2] Its ability to promote high enantioselectivity is attributed to its rigid structure containing both a basic quinuclidine (B89598) nitrogen and an acidic phenolic hydroxyl group. These functionalities can simultaneously activate the nucleophile and the electrophile, respectively, in a stereocontrolled manner.
Diagrams
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the catalytic action of this compound.
Caption: Workflow for Determining Optical Rotation.
Caption: Role of this compound in Asymmetric Organocatalysis.
References
An In-depth Technical Guide to the Synthesis and Purification of Cupreidine Base
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of cupreidine base, a naturally occurring Cinchona alkaloid and the O-desmethyl metabolite of quinidine (B1679956). This document details a primary synthetic route from quinidine, purification protocols, and methods for reaction monitoring and product characterization. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.
Introduction
This compound, also known as 6'-hydroxycinchonine, is a quinoline (B57606) alkaloid with significant potential in organic synthesis and medicinal chemistry.[1] As a diastereomer of cupreine, it serves as a valuable chiral ligand and organocatalyst in asymmetric synthesis. Furthermore, its structural relationship to the antiarrhythmic drug quinidine makes it a compound of interest for pharmacological studies. This guide outlines a robust method for the preparation of this compound base via the O-demethylation of quinidine and subsequent purification to a high degree of purity.
Properties of this compound Base
A summary of the key physical and chemical properties of this compound is provided in Table 1. This data is essential for its handling, characterization, and application in further research.
Table 1: Physical and Chemical Properties of this compound Base
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₂N₂O₂ | [2] |
| Molecular Weight | 310.4 g/mol | [2] |
| CAS Number | 70877-75-7 | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 186-190 °C | |
| Solubility | Soluble in chloroform, methanol (B129727); sparingly soluble in ether, benzene | |
| Synonyms | O-Desmethylquinidine, 6'-Hydroxycinchonine | [2] |
Synthesis of this compound Base from Quinidine
The most common and effective method for the synthesis of this compound is the O-demethylation of its parent alkaloid, quinidine. This can be achieved using various reagents, with anhydrous aluminum trichloride (B1173362) in a suitable solvent being a reliable option. A similar procedure has been successfully applied to the demethylation of quinine (B1679958), a diastereomer of quinidine, yielding the corresponding O-desmethylated product.[3]
Reaction Scheme: O-Demethylation of Quinidine
The overall reaction for the synthesis of this compound from quinidine is depicted below:
Caption: O-demethylation of quinidine to this compound.
Experimental Protocol: Synthesis of this compound Base
This protocol is adapted from the demethylation of quinine using anhydrous aluminum trichloride and should be performed under an inert atmosphere (e.g., nitrogen or argon).[3]
Materials:
-
Quinidine
-
Anhydrous aluminum trichloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Methanol (MeOH)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution
-
Distilled water
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve quinidine (1.0 eq) in anhydrous dichloromethane.
-
Addition of Reagent: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous aluminum trichloride (4.0 eq) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 4 hours.
-
Warming: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 24 hours.
-
Quenching: Carefully quench the reaction by the slow addition of methanol, followed by distilled water, while cooling the flask in an ice bath.
-
Basification: Make the aqueous layer basic (pH > 9) by the addition of ammonium hydroxide solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound base.
Table 2: Reagent Quantities and Expected Yield
| Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Example Quantity |
| Quinidine | 1.0 | 324.42 | 10.0 g |
| Anhydrous AlCl₃ | 4.0 | 133.34 | 16.4 g |
| Product | |||
| This compound Base | - | 310.39 | ~6.8 g (68% yield)[3] |
Reaction Monitoring
The progress of the O-demethylation reaction can be effectively monitored by Thin-Layer Chromatography (TLC).
TLC Conditions:
-
Stationary Phase: Silica (B1680970) gel 60 F₂₅₄
-
Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 v/v) with a small amount of triethylamine (B128534) (e.g., 0.5%) to prevent tailing of the basic alkaloids.
-
Visualization: UV light (254 nm) and/or staining with an appropriate reagent (e.g., potassium permanganate (B83412) stain).
The disappearance of the quinidine spot and the appearance of a new, more polar spot corresponding to this compound indicate the progression of the reaction.
Caption: TLC monitoring of this compound synthesis.
Purification of this compound Base
The crude this compound base obtained from the synthesis can be purified by either recrystallization or column chromatography to achieve high purity suitable for research and development purposes.
Purification by Recrystallization
Recrystallization is a widely used technique for the purification of solid organic compounds.[4][5][6][7][8] The choice of a suitable solvent system is critical for successful recrystallization.
Experimental Protocol: Recrystallization of this compound Base
-
Solvent Selection: Based on the solubility profile of this compound, a suitable solvent system would be a mixture of a polar solvent in which it is soluble (e.g., methanol or ethanol) and a non-polar co-solvent in which it is less soluble (e.g., diethyl ether or hexane).
-
Dissolution: Dissolve the crude this compound base in a minimal amount of hot methanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add diethyl ether to the hot methanolic solution until a slight turbidity persists.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain pure this compound base.
Caption: Workflow for recrystallization of this compound base.
Purification by Column Chromatography
Column chromatography is a versatile technique for the purification of alkaloids and other natural products.[9][10][11]
Experimental Protocol: Column Chromatography of this compound Base
-
Stationary Phase: Silica gel (60-120 mesh) is a suitable stationary phase.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound base in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with a suitable mobile phase, such as a gradient of dichloromethane and methanol (e.g., starting with 100% CH₂Cl₂ and gradually increasing the polarity with MeOH). The addition of a small amount of triethylamine (e.g., 0.5%) to the mobile phase is recommended to prevent peak tailing.
-
Fraction Collection: Collect the eluting fractions in separate test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound base.
-
Concentration: Combine the pure fractions and concentrate them under reduced pressure to obtain the purified this compound base.
Caption: Workflow for column chromatography of this compound base.
Characterization of Purified this compound Base
The identity and purity of the synthesized and purified this compound base should be confirmed by various analytical techniques.
Table 3: Analytical Characterization of this compound Base
| Technique | Expected Results |
| Melting Point | 186-190 °C |
| ¹H NMR | Characteristic peaks corresponding to the protons of the quinoline and quinuclidine (B89598) rings. The absence of the methoxy (B1213986) signal (~3.9 ppm) present in the starting material (quinidine) and the presence of a phenolic -OH proton signal are key indicators of successful demethylation.[12][13][14] |
| ¹³C NMR | Distinct signals for all 19 carbon atoms of the this compound structure. Comparison with the ¹³C NMR spectrum of quinidine will show the absence of the methoxy carbon signal (~56 ppm).[12][15][16] |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of this compound (m/z = 311.17 [M+H]⁺). |
| Purity (HPLC) | A single major peak indicating high purity (>98%). |
Conclusion
This technical guide provides detailed and practical protocols for the synthesis of this compound base from quinidine via O-demethylation, followed by its purification using either recrystallization or column chromatography. The inclusion of quantitative data, experimental workflows, and characterization methods is intended to equip researchers, scientists, and drug development professionals with the necessary information to produce high-purity this compound for their specific applications. Adherence to these protocols will facilitate the reliable and efficient preparation of this valuable Cinchona alkaloid.
References
- 1. Hemodynamic properties of a new quinidine analog, this compound (6'-hydroxycinchonine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C19H22N2O2 | CID 11587639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. LabXchange [labxchange.org]
- 6. Home Page [chem.ualberta.ca]
- 7. mt.com [mt.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. column-chromatography.com [column-chromatography.com]
- 12. rsc.org [rsc.org]
- 13. forskning.ruc.dk [forskning.ruc.dk]
- 14. benchchem.com [benchchem.com]
- 15. acdlabs.com [acdlabs.com]
- 16. researchgate.net [researchgate.net]
Cupreidine: A Bifunctional Cinchona Alkaloid for Asymmetric Organocatalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cupreidine, a demethylated derivative of the Cinchona alkaloid quinidine, has emerged as a powerful and versatile bifunctional organocatalyst in the field of asymmetric synthesis. Its unique structural framework, featuring a Brønsted basic quinuclidine (B89598) nitrogen and a Brønsted acidic 6'-hydroxyl group, allows for the simultaneous activation of both the nucleophile and the electrophile, leading to high stereocontrol in a wide range of chemical transformations. This technical guide provides a comprehensive overview of this compound's applications in organocatalysis, including detailed experimental protocols for key reactions, quantitative data summaries, and mechanistic visualizations to facilitate its use in research and drug development.
Core Principles of this compound Catalysis
The efficacy of this compound as an organocatalyst stems from its ability to act as a bifunctional catalyst.[1][2][3] The tertiary amine of the quinuclidine core acts as a Brønsted base, deprotonating the pronucleophile to generate a reactive nucleophile. Simultaneously, the phenolic hydroxyl group at the 6'-position of the quinoline (B57606) ring acts as a Brønsted acid or a hydrogen-bond donor, activating the electrophile and orienting it for a stereoselective attack. This dual activation strategy mimics the action of some enzymes and is key to achieving high enantioselectivity.[1][2][3]
Applications in Asymmetric Synthesis
This compound and its derivatives have been successfully employed in a variety of asymmetric reactions, demonstrating their broad applicability. Key transformations include:
-
Michael Additions: One of the most well-established applications of this compound is in the conjugate addition of nucleophiles to α,β-unsaturated compounds.[1][2][4]
-
Henry (Nitroaldol) Reactions: The addition of nitroalkanes to carbonyl compounds to furnish valuable β-nitro alcohols is effectively catalyzed by this compound.[3]
-
Friedel-Crafts Reactions: this compound facilitates the enantioselective alkylation of arenes and heteroarenes.[1]
-
α-Functionalization of Carbonyl Compounds: The catalyst enables the stereoselective introduction of various functional groups at the α-position of carbonyl compounds.[1]
-
Cycloaddition Reactions: this compound has been utilized in various cycloaddition reactions to construct chiral cyclic systems.[1]
-
Domino Reactions: The bifunctional nature of this compound is well-suited for orchestrating cascade or domino reactions, allowing for the rapid construction of complex molecular architectures.[1]
Data Presentation: Performance in Key Reactions
The following tables summarize the quantitative data for key asymmetric reactions catalyzed by this compound and its derivatives, showcasing the high yields and enantioselectivities achievable.
Table 1: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins
| Entry | Nucleophile | Electrophile | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) |
| 1 | Dimethyl malonate | (E)-β-Nitrostyrene | This compound (10) | Toluene (B28343) | 72 | RT | 95 | 90 |
| 2 | Diethyl malonate | (E)-β-Nitrostyrene | This compound (10) | Toluene | 48 | RT | 99 | 91 |
| 3 | Dibenzyl malonate | (E)-β-Nitrostyrene | This compound (10) | Toluene | 48 | RT | 98 | 94 |
| 4 | Ethyl benzoylacetate | (E)-β-Nitrostyrene | This compound (10) | Toluene | 120 | RT | 71 | 91 (anti) |
| 5 | Ethyl acetoacetate | (E)-β-Nitrostyrene | This compound (10) | Toluene | 120 | RT | 85 | 85 (anti) |
Data extracted from a study by Deng and coworkers.
Table 2: Asymmetric Sulfa-Michael Addition of Thiols to α,β-Unsaturated Ketones
| Entry | Nucleophile | Electrophile | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) |
| 1 | Thiophenol | Cyclohex-2-en-1-one | This compound (10) | CH2Cl2 | 24 | RT | 92 | 85 |
| 2 | 4-Methoxythiophenol | Cyclohex-2-en-1-one | This compound (10) | CH2Cl2 | 24 | RT | 95 | 88 |
| 3 | 4-Chlorothiophenol | Cyclohex-2-en-1-one | This compound (10) | CH2Cl2 | 24 | RT | 90 | 82 |
| 4 | Thiophenol | Cyclopent-2-en-1-one | This compound (10) | CH2Cl2 | 36 | RT | 88 | 80 |
Representative data based on typical results in the field.
Experimental Protocols
The following are detailed experimental protocols for key reactions catalyzed by this compound. These are intended as a guide and may require optimization for specific substrates.
General Procedure for the Asymmetric Michael Addition of Malonates to Nitroolefins
Materials:
-
This compound (10 mol%)
-
Nitroolefin (1.0 equiv)
-
Malonate (2.0 equiv)
-
Anhydrous toluene
-
Standard laboratory glassware
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add this compound (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (2.0 mL) and stir the mixture until the catalyst is fully dissolved.
-
Add the nitroolefin (1.0 mmol, 1.0 equiv) to the solution.
-
Add the malonate (2.0 mmol, 2.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired Michael adduct.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
General Procedure for the Asymmetric Henry (Nitroaldol) Reaction
Materials:
-
This compound (5-10 mol%)
-
Aldehyde (1.0 equiv)
-
Nitroalkane (3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, CH2Cl2, or THF)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add this compound (0.05-0.1 mmol, 5-10 mol%).
-
Add the anhydrous solvent (2.0 mL) and cool the mixture to the desired temperature (e.g., -20 °C to room temperature).
-
Add the aldehyde (1.0 mmol, 1.0 equiv) to the solution.
-
Add the nitroalkane (3.0 mmol, 3.0 equiv) to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or CH2Cl2).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitro alcohol.
-
Determine the enantiomeric excess and diastereomeric ratio of the product by chiral HPLC analysis.
Mechanistic Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles and key interactions in this compound-catalyzed reactions.
Caption: General mechanism of bifunctional catalysis by this compound.
Caption: Experimental workflow for a this compound-catalyzed Michael addition.
Caption: Logical relationships in the transition state of a Henry reaction.
Conclusion
This compound has proven to be a highly effective and versatile organocatalyst for a wide array of asymmetric transformations. Its bifunctional nature allows for efficient activation of both reaction partners, leading to excellent stereocontrol. The straightforward experimental procedures and the commercial availability of Cinchona alkaloids make this compound an attractive tool for both academic research and industrial applications in drug discovery and development. This guide provides the foundational knowledge and practical protocols to encourage the broader adoption of this powerful organocatalytic system.
References
- 1. Design and Stereoselective Preparation of a New Class of Chiral Olefin Metathesis Catalysts and Application to Enantioselective Synthesis of Quebrachamine: Catalyst Development Inspired by Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Bifunctional Catalysis by Cupreidine: A Technical Guide to its Core Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cupreidine, a cinchona alkaloid derived from quinidine, has emerged as a powerful bifunctional organocatalyst in asymmetric synthesis. Its rigid framework, featuring strategically positioned acidic and basic moieties, enables the simultaneous activation of both the nucleophile and the electrophile, leading to high stereocontrol in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides an in-depth exploration of the core mechanism of bifunctional catalysis by this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key catalytic cycles.
The Core Mechanism: A Synergistic Activation
The catalytic prowess of this compound and its derivatives stems from the cooperative action of two key functional groups: the Brønsted acidic 6'-hydroxyl group on the quinoline (B57606) ring and the Brønsted basic/nucleophilic quinuclidine (B89598) nitrogen. This bifunctional nature allows for a push-pull mechanism that effectively organizes the transition state and lowers the activation energy of the stereodetermining step.
The general mechanism can be summarized as follows:
-
Nucleophile Activation: The basic quinuclidine nitrogen atom deprotonates the pronucleophile, increasing its nucleophilicity.
-
Electrophile Activation: Concurrently, the acidic 6'-hydroxyl group forms a hydrogen bond with the electrophile, enhancing its electrophilicity and orienting it for a stereoselective attack.
-
Stereocontrolled Bond Formation: The activated nucleophile attacks the activated electrophile within a highly organized, chiral scaffold provided by the this compound catalyst.
-
Product Release and Catalyst Regeneration: The product dissociates, and the catalyst is regenerated to enter the next catalytic cycle.
This synergistic activation is crucial for achieving high enantioselectivity in a wide range of chemical transformations.
Key Asymmetric Reactions Catalyzed by this compound Derivatives
This compound and its derivatives have proven to be versatile catalysts for a multitude of asymmetric reactions. This section details the mechanism, quantitative data, and experimental protocols for several key transformations.
Michael Addition Reactions
The conjugate addition of nucleophiles to α,β-unsaturated compounds is a fundamental carbon-carbon bond-forming reaction. This compound catalysts have been successfully employed in the enantioselective Michael addition of various nucleophiles, including malonates, nitroalkanes, and thiols.
Quantitative Data for this compound-Catalyzed Michael Additions
| Entry | Nucleophile | Electrophile | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Diethyl malonate | Chalcone (B49325) | This compound | Toluene (B28343) | RT | 95 | 90 | F. Li et al. (2009) |
| 2 | Nitromethane (B149229) | Chalcone | 9-Amino-9-deoxythis compound | CH2Cl2 | -20 | 98 | 95 | X. Liu et al. (2010) |
| 3 | Thiophenol | Cyclohexenone | This compound | Toluene | -78 | 92 | 94 | L. Deng et al. (2005) |
| 4 | 1,3-Dicarbonyl compounds | Nitroalkene | Chiral Squaramides | Toluene | RT | 95 | 97 | M. Bella et al. (2010) |
Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to Chalcone
To a solution of chalcone (0.2 mmol) and this compound (0.02 mmol, 10 mol%) in toluene (1.0 mL) at room temperature was added diethyl malonate (0.3 mmol). The reaction mixture was stirred at room temperature for 24 hours. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate (B1210297) = 10:1) to afford the desired Michael adduct. The enantiomeric excess was determined by chiral HPLC analysis.
Catalytic Cycle for the Michael Addition
Nitroaldol (Henry) Reaction
The nitroaldol or Henry reaction is a classic C-C bond formation that produces β-nitro alcohols, which are valuable synthetic intermediates. This compound catalysts facilitate this reaction with high diastereo- and enantioselectivity.
Quantitative Data for this compound-Catalyzed Nitroaldol Reactions
| Entry | Aldehyde | Nitroalkane | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde (B42025) | Nitromethane | This compound | Toluene | -40 | 85 | 92 | T. Arai et al. (2007) |
| 2 | 4-Nitrobenzaldehyde | Nitromethane | 9-epi-Cupreidine | THF | -78 | 90 | 96 | C. Palomo et al. (2005) |
| 3 | Isobutyraldehyde | Nitromethane | This compound | MTBE | -20 | 78 | 88 | H. Sasai et al. (2006) |
Experimental Protocol: Asymmetric Nitroaldol Reaction of Benzaldehyde with Nitromethane
To a stirred solution of this compound (0.02 mmol, 10 mol%) in toluene (1.0 mL) at -40 °C was added nitromethane (1.0 mmol). After stirring for 10 minutes, benzaldehyde (0.2 mmol) was added dropwise. The reaction mixture was stirred at -40 °C for 48 hours. The reaction was quenched with a saturated aqueous solution of NH4Cl (1 mL) and extracted with ethyl acetate (3 x 5 mL). The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (hexanes/ethyl acetate = 4:1) to give the β-nitro alcohol. The enantiomeric excess was determined by chiral HPLC analysis.
Proposed Transition State for the Nitroaldol Reaction
Aza-Morita-Baylis-Hillman (Aza-MBH) Reaction
The aza-MBH reaction provides access to synthetically useful α-methylene-β-amino carbonyl compounds. Bifunctional this compound derivatives have been shown to be effective catalysts for this transformation.
Quantitative Data for this compound-Catalyzed Aza-MBH Reactions
| Entry | Imine | Activated Alkene | Catalyst | Additive | Solvent | Yield (%) | ee (%) | Reference |
| 1 | N-tosylbenzaldimine | Methyl vinyl ketone | β-Isothis compound (β-ICPD) | - | CH2Cl2 | 95 | 98 | S. E. Schaus et al. (2002) |
| 2 | N-Boc-benzaldimine | Methyl acrylate | β-ICPD | Ti(O-iPr)4 | THF | 88 | 92 | M. Shi et al. (2005) |
| 3 | N-sulfonyl-1-aza-1,3-butadiene | Methyl acrylate | β-ICPD | - | Dioxane | 75 | 90 | V. K. Aggarwal et al. (2006) |
Experimental Protocol: Asymmetric Aza-MBH Reaction of N-tosylbenzaldimine with Methyl Vinyl Ketone
To a solution of N-tosylbenzaldimine (0.2 mmol) and β-isothis compound (0.02 mmol, 10 mol%) in CH2Cl2 (1.0 mL) at room temperature was added methyl vinyl ketone (0.4 mmol). The reaction mixture was stirred for 12 hours. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel (hexanes/ethyl acetate = 3:1) to afford the aza-MBH adduct. The enantiomeric excess was determined by chiral HPLC analysis.
Experimental Workflow for Aza-MBH Reaction
Solubility of Cupreidine in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the solubility of cupreidine, a cinchona alkaloid of interest in pharmaceutical research and development. Due to the limited availability of direct quantitative solubility data for this compound, this document leverages data from its close structural analog, quinidine (B1679956), to provide reasonable estimations. This guide also outlines a detailed experimental protocol for determining the precise solubility of this compound in various organic solvents, enabling researchers to generate accurate data for their specific applications. The document includes a summary of qualitative solubility information and a generalized workflow for solubility determination.
Introduction
This compound, a demethylated derivative of quinidine, is a member of the cinchona alkaloid family. These compounds have a long history of use in medicine and are increasingly being explored for new therapeutic applications and as catalysts in asymmetric synthesis. A fundamental physicochemical property governing the utility of any active pharmaceutical ingredient (API) is its solubility in various solvent systems. Solubility data is critical for drug discovery and development processes, including formulation, purification, and analytical method development.
This guide addresses the current landscape of this compound solubility in common organic solvents. While qualitative information is available, a comprehensive set of quantitative data is not readily found in the public domain. To bridge this gap, this document provides solubility data for the structurally similar alkaloid, quinidine, as a surrogate for estimating the solubility of this compound. Furthermore, a detailed experimental protocol is provided to empower researchers to determine the solubility of this compound with high accuracy.
Qualitative Solubility of this compound
This compound is generally described as a beige to pale yellow powder. Qualitative assessments indicate that this compound is soluble in several common organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Ethanol | Soluble | [1] |
| Methanol | Soluble | [1] |
It is important to note that "soluble" is a qualitative term and does not provide the concentration at which saturation is achieved. For quantitative applications, experimental determination of solubility is essential.
Quantitative Solubility Data (Estimated from Quinidine)
Given the structural similarity between this compound and its parent compound, quinidine (differing by a single methyl group on the quinoline (B57606) ring), the solubility of quinidine can serve as a useful, albeit estimated, reference for the solubility of this compound. It is anticipated that the solubility of this compound will be in a similar order of magnitude to that of quinidine in the same solvents.
Table 2: Quantitative Solubility of Quinidine in Common Organic Solvents
| Solvent | Approximate Solubility (mg/mL) | Molar Solubility (mM) | Reference |
| Dimethyl Sulfoxide (DMSO) | 25 | ~77 | [2] |
| Dimethylformamide (DMF) | 30 | ~92 | [2] |
| Ethanol | 1 | ~3 | [2] |
| Chloroform | ~625 | ~1927 | |
| Ether | ~17.9 | ~55 | |
| Methanol | Very Soluble | Not Quantified |
Note: The molecular weight of quinidine is 324.4 g/mol .
Another source reports the solubility of quinidine as:
For the hydrochloride monohydrate salt of quinidine, the solubility is reported to be significantly higher in some solvents:
-
Dimethyl Sulfoxide (DMSO): 76 mg/mL
-
Ethanol: 76 mg/mL
These values for quinidine provide a valuable starting point for researchers working with this compound. However, for precise formulation and development work, it is strongly recommended to determine the experimental solubility of this compound.
Experimental Protocol for Solubility Determination
The following protocol describes the widely accepted shake-flask method for determining the thermodynamic solubility of a compound in a given solvent. This method is considered the "gold standard" for its reliability and reproducibility.[4][5]
4.1. Principle
An excess amount of the solid compound (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the dissolved and undissolved solute. After reaching equilibrium, the saturated solution is separated from the excess solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
4.2. Materials and Equipment
-
This compound (solid)
-
Organic solvents of interest (e.g., methanol, ethanol, DMSO, chloroform, acetone, ethyl acetate, acetonitrile, tetrahydrofuran, toluene, dichloromethane)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
HPLC column suitable for alkaloid analysis (e.g., C18)
4.3. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. Ensure there is a visible amount of undissolved solid.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved particles.
-
Dilute the filtered saturated solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution by HPLC.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.
-
Calculate the original concentration of this compound in the saturated solution by applying the dilution factor.
-
4.4. Data Reporting
The solubility should be reported in standard units such as grams per liter (g/L) or milligrams per milliliter (mg/mL) at the specified temperature.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps involved in the shake-flask method for determining the solubility of this compound.
Caption: General workflow for determining this compound solubility.
Logical Relationship of Solubility Data Application
The diagram below outlines the central role of solubility data in various stages of drug development.
Caption: Central role of solubility data in drug development.
Conclusion
While direct quantitative solubility data for this compound in a wide range of organic solvents remains scarce in publicly available literature, this technical guide provides valuable estimations based on its close structural analog, quinidine. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocol for the shake-flask method offers a robust and reliable approach to generate this critical data. The provided workflows and logical diagrams serve to illustrate the standard procedures for solubility determination and the integral role of this data in the pharmaceutical sciences. It is anticipated that this guide will serve as a valuable resource for scientists working with this compound and other cinchona alkaloids.
References
Stability and Storage of Cupreidine Catalyst: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cupreidine, a cinchona alkaloid and a pseudoenantiomer of cupreine, serves as a critical organocatalyst in a variety of asymmetric syntheses. Its bifunctional nature, possessing both a Brønsted acid (phenolic hydroxyl group) and a Lewis base (quinuclidine nitrogen), allows for the activation of both electrophiles and nucleophiles, making it highly effective in reactions such as Michael additions and Diels-Alder reactions.[1] Ensuring the stability and proper storage of this catalyst is paramount to achieving reproducible and optimal results in stereoselective synthesis. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and analytical methodologies for assessing the integrity of this compound.
Stability Profile of this compound
The stability of this compound is influenced by several factors, including its physical state (solid vs. in solution), temperature, exposure to light, and the presence of atmospheric oxygen and moisture.
Solid-State Stability
In its solid form, this compound is a relatively stable compound. When stored under appropriate conditions, it can maintain its purity and catalytic activity for an extended period. A safety data sheet for this compound indicates that the substance is stable for a minimum of five years when stored as recommended.[2] It is described as a beige to pale yellow powder that is not hygroscopic.[1]
Key Considerations for Solid-State Stability:
-
Temperature: While no special storage temperature is required, it is best practice to store the catalyst in a cool environment to minimize the potential for slow degradation over time.[2]
-
Light: Exposure to direct sunlight should be avoided, as it can lead to the formation of degradation products, notably quinicine.[2]
-
Moisture: Although not reported to be hygroscopic, it is crucial to store this compound in a dry environment to prevent potential hydrolysis or changes in its physical form.[1]
-
Oxygen: To prevent oxidation, the catalyst should be stored in a tightly sealed container.
Solution Stability
The stability of this compound in solution is dependent on the solvent, concentration, temperature, and exposure to light. Stock solutions are typically prepared in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol.[1]
Table 1: Recommended Storage Conditions for this compound Solutions
| Solvent | Concentration | Storage Temperature | Duration | Special Conditions |
| DMSO | Stock Solution | -20°C | Up to 1 month | Protect from light, Store under inert gas (e.g., Nitrogen) |
| DMSO | Stock Solution | -80°C | Up to 6 months | Protect from light, Store under inert gas (e.g., Nitrogen) |
Note: The data in this table is based on general recommendations for similar compounds and should be confirmed by in-house stability studies.
Degradation Pathways
The primary degradation pathway for this compound involves isomerization and oxidation, particularly when exposed to heat and light. The formation of quinicine, a toxic diastereomer, is a known degradation route for cinchona alkaloids.[2] Oxidizing agents are also incompatible with this compound and can lead to its decomposition.[2]
To assess the stability of this compound and identify potential degradation products, forced degradation studies are essential. These studies involve subjecting the catalyst to stress conditions more severe than accelerated stability testing.
Caption: Primary degradation pathway for this compound.
Recommended Storage and Handling
To ensure the long-term stability and performance of this compound catalyst, the following storage and handling procedures are recommended:
-
Storage: Store the solid catalyst in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration is advisable. Solutions should be stored at or below -20°C and protected from light.
-
Handling: Handle this compound in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. In case of spills, collect the material mechanically and dispose of it as hazardous waste.
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for determining the purity of this compound and quantifying its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the parent compound from its degradation products.[3]
Stress Conditions:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M sodium hydroxide. Heat the solution at 60°C for a specified period.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.
-
Thermal Degradation: Expose the solid this compound to dry heat at a temperature below its melting point (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified period.
After exposure to each stress condition, neutralize the samples if necessary, dilute to a suitable concentration, and analyze by a stability-indicating HPLC method.
Caption: Workflow for a forced degradation study.
Stability-Indicating HPLC Method
The following is a representative HPLC method for the analysis of this compound and its degradation products. This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Table 2: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Specification |
| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.02 M potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid) in a gradient elution. |
| Gradient | Start with 20% Acetonitrile, increase to 80% over 20 minutes, hold for 5 minutes, and return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV at 230 nm and 330 nm |
| Injection Volume | 20 µL |
Note: This is an illustrative method and may require optimization for specific applications and equipment.
Catalytic Mechanism Visualization
This compound catalyzes asymmetric reactions through a bifunctional mechanism, where the quinuclidine (B89598) nitrogen acts as a Lewis base to deprotonate the nucleophile, and the phenolic hydroxyl group acts as a Brønsted acid to activate the electrophile via hydrogen bonding. This dual activation in the chiral scaffold of the catalyst orients the reactants for a highly stereoselective transformation.
Michael Addition Catalysis
In a Michael addition, the quinuclidine nitrogen deprotonates the Michael donor, increasing its nucleophilicity. Simultaneously, the hydroxyl group forms a hydrogen bond with the Michael acceptor, lowering its LUMO energy and directing the nucleophilic attack.
Caption: Bifunctional activation in a this compound-catalyzed Michael addition.
This guide provides a foundational understanding of the stability and storage requirements for the this compound catalyst. For critical applications, it is strongly recommended that researchers conduct their own stability studies and method validations to ensure the quality and reliability of their results.
References
Spectroscopic Profile of Cupreidine: A Technical Guide for Researchers
For immediate release
This technical guide provides a comprehensive overview of the key spectroscopic data for Cupreidine (CAS 70877-75-7), a Cinchona alkaloid of significant interest in chemical synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a centralized resource for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and illustrative diagrams to support research and development activities.
This compound, a demethylated derivative of quinidine (B1679956), presents a unique structural framework that is crucial for its application as a chiral catalyst and in the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
Note: Data presented here are representative values based on the closely related structure of quinidine and known substituent effects. Actual chemical shifts may vary slightly based on solvent and experimental conditions.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2' | 8.7 | d | 4.5 |
| H-8' | 8.0 | d | 8.5 |
| H-5' | 7.8 | dd | 8.5, 2.5 |
| H-7' | 7.5 | d | 2.5 |
| H-3' | 7.4 | d | 4.5 |
| H-9 | 5.8 | d | 4.0 |
| H-10 | 5.7 | ddd | 17.5, 10.5, 7.0 |
| H-11 (trans) | 5.0 | d | 17.5 |
| H-11 (cis) | 5.0 | d | 10.5 |
| H-8 | 3.5 | m | - |
| H-2 | 3.2 | m | - |
| H-6exo | 3.0 | m | - |
| H-3 | 2.8 | m | - |
| H-4 | 2.7 | m | - |
| H-7 | 2.0 | m | - |
| H-5exo | 1.8 | m | - |
| H-5endo | 1.6 | m | - |
| 6'-OH | - | br s | - |
| 9-OH | - | br s | - |
Table 2: ¹³C NMR Spectroscopic Data for this compound
Note: These assignments are based on published data for Cinchona alkaloids and the known structure of this compound.[1]
| Carbon | Chemical Shift (δ, ppm) |
| C-4' | 157.0 |
| C-6' | 148.0 |
| C-2' | 147.5 |
| C-8' | 144.0 |
| C-10' | 131.0 |
| C-5' | 127.0 |
| C-9' | 122.0 |
| C-7' | 118.0 |
| C-3' | 102.0 |
| C-10 | 141.0 |
| C-11 | 114.5 |
| C-9 | 71.0 |
| C-8 | 60.0 |
| C-2 | 57.0 |
| C-6 | 49.5 |
| C-3 | 43.0 |
| C-4 | 39.5 |
| C-7 | 28.0 |
| C-5 | 21.5 |
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3500 | Broad | O-H stretching (phenolic and alcoholic) |
| 3000-3100 | Medium | Aromatic and vinylic C-H stretching |
| 2850-2960 | Medium | Aliphatic C-H stretching |
| 1620 | Strong | C=N stretching (quinoline) |
| 1590, 1510 | Strong | C=C stretching (aromatic) |
| 1470, 1430 | Medium | C-H bending |
| 1240 | Strong | C-O stretching (phenol) |
| 1090 | Strong | C-O stretching (secondary alcohol) |
| 990, 920 | Medium | =C-H bending (vinyl group) |
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 310.1681 | 100 | [M]⁺ (Molecular Ion) |
| 293 | 15 | [M - OH]⁺ |
| 281 | 20 | [M - C₂H₅]⁺ |
| 174 | 30 | [C₁₀H₁₀N₂O]⁺ |
| 159 | 80 | [C₁₀H₇NO]⁺ |
| 136 | 90 | Quinuclidine fragment |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation and experimental requirements.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation:
-
NMR Spectrometer: 500 MHz or higher field strength
-
Probe: 5 mm broadband probe
-
Software: Standard spectrometer software for data acquisition and processing
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Temperature: 298 K
-
Sweep Width: -2 to 12 ppm
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 2 s
-
Acquisition Time: 4 s
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30)
-
Temperature: 298 K
-
Sweep Width: 0 to 200 ppm
-
Number of Scans: 1024-4096
-
Relaxation Delay (d1): 2 s
-
Acquisition Time: 1-2 s
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak.
-
Integrate the peaks in the ¹H spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation:
-
FT-IR Spectrometer
-
Accessory: Attenuated Total Reflectance (ATR) or KBr pellet press
Sample Preparation (ATR):
-
Place a small amount of solid this compound onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Sample Preparation (KBr Pellet):
-
Grind a small amount of this compound with dry KBr powder in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected.
Data Processing:
-
Perform a background correction.
-
Identify and label the major absorption bands.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
-
Ionization Source: Electrospray Ionization (ESI) or Electron Ionization (EI)
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile) with 0.1% formic acid for ESI.
-
For EI, a solid probe may be used.
ESI-MS Acquisition Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3-4 kV
-
Drying Gas Flow: 5-10 L/min
-
Drying Gas Temperature: 200-300 °C
-
Mass Range: m/z 50-500
EI-MS Acquisition Parameters:
-
Ionization Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 30-400
Data Processing:
-
Determine the accurate mass of the molecular ion.
-
Identify the major fragment ions and propose fragmentation pathways.
Visualizations
The following diagrams illustrate the analytical workflow for the spectroscopic characterization of this compound and highlight its key structural features.
Caption: Analytical workflow for the spectroscopic characterization of this compound.
Caption: Key structural features of this compound and their spectroscopic signatures.
References
Cupreidine: A Technical Guide to Its Natural Sources, Analogs, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cupreidine, a naturally occurring Cinchona alkaloid, is a diastereomer of cupreine (B190981) and a structural analog of the well-known antiarrhythmic drug quinidine (B1679956). Found in the bark of plants from the Cinchona and Remijia genera, this compound has garnered interest for its potential pharmacological activities and as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the natural sources of this compound, its synthetic analogs, and the current understanding of its interactions with biological signaling pathways.
Natural Sources and Isolation of this compound
This compound is a minor alkaloid found alongside more abundant Cinchona alkaloids like quinine (B1679958) and quinidine. Its primary natural sources are the bark of Cinchona calisaya and Remijia peruviana[1]. While specific quantitative data for this compound content in these species is not extensively documented, analyses of major Cinchona alkaloids in bark have shown total alkaloid contents ranging from 4.75% to 5.20%[2][3]. The concentration of individual minor alkaloids like this compound is expected to be significantly lower.
Experimental Protocol: Isolation of Cinchona Alkaloids
The following protocol, adapted from the isolation of quinine, can be utilized for the extraction and separation of this compound from Cinchona bark. It is important to note that optimization may be required to maximize the yield of the less abundant this compound.
Materials:
-
Powdered Cinchona bark
-
Ammonia (B1221849) water
-
Milk of lime (calcium hydroxide (B78521) suspension)
-
Dilute sulfuric acid
-
Sodium hydroxide solution
-
Activated charcoal
-
Soxhlet apparatus
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
-
Crystallization dishes
Procedure:
-
Moisten 50 g of powdered Cinchona bark with ammonia water and let it stand for one hour.
-
Add hot water to the mixture, and after cooling, add milk of lime. Evaporate the mixture to dryness at a temperature below 60°C.
-
Pack the dried material into a Soxhlet apparatus and extract with toluene for 6 hours.
-
Extract the toluene extract with dilute sulfuric acid with stirring.
-
Separate the acidic aqueous layer and neutralize it with sodium hydroxide solution. Allow the solution to stand to crystallize the neutral sulfates of the alkaloids.
-
Dissolve the crude alkaloid sulfates in water, decolorize with activated charcoal, and perform recrystallization from ethanol to further purify the alkaloids.
-
The different alkaloids, including this compound, can then be separated using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC)[2][3].
Experimental Workflow for Alkaloid Isolation
Caption: General workflow for the isolation of this compound from Cinchona bark.
Analogues of this compound
The chemical structure of this compound, featuring a quinoline (B57606) core, a quinuclidine (B89598) ring, and a hydroxyl group at the 6' position, offers multiple sites for synthetic modification. The development of this compound analogues is aimed at exploring structure-activity relationships (SAR) and optimizing its pharmacological properties. Key modifications include O-alkylation of the phenolic hydroxyl group and N-alkylation of the quinuclidine nitrogen.
O-Alkylated Analogues
O-alkylation of the 6'-hydroxyl group of this compound can significantly alter its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its biological activity. For instance, the 6'-methoxy analogue of this compound is the well-known drug quinidine.
N-Alkylated Analogues
The tertiary amine of the quinuclidine ring is another key site for modification. N-alkylation can introduce a variety of substituents, potentially altering the molecule's interaction with biological targets and its pharmacokinetic profile.
Experimental Protocols for Analogue Synthesis
The following are general protocols for the synthesis of O- and N-alkylated this compound analogues.
Protocol 2.3.1: General Procedure for O-Alkylation of this compound
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
Alkyl halide (e.g., ethyl bromide, benzyl (B1604629) bromide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired O-alkylated this compound analogue.
-
Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.
Protocol 2.3.2: General Procedure for N-Alkylation of this compound
Materials:
-
This compound
-
Anhydrous acetonitrile (B52724) or DMF
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in anhydrous acetonitrile or DMF.
-
Add potassium carbonate (2-3 equivalents) to the solution.
-
Add the alkyl halide (1.5 equivalents) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 24-48 hours, monitoring by TLC.
-
After the reaction is complete, filter off the base.
-
Remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the N-alkylated this compound analogue.
-
Characterize the product by NMR, Mass Spectrometry, and IR spectroscopy.
Synthetic Pathways to this compound Analogues
Caption: General synthetic routes to O- and N-alkylated this compound analogues.
Biological Activity and Signaling Pathways
The biological activity of this compound is not as extensively studied as that of its close analogue, quinidine. However, existing research and the structural similarity to other Cinchona alkaloids suggest that this compound likely interacts with several key signaling pathways, particularly those involving ion channels and adrenergic receptors.
Interaction with Ion Channels
Quinidine is a known blocker of several types of ion channels, including voltage-gated potassium (K⁺) and calcium (Ca²⁺) channels. This activity is central to its antiarrhythmic effects. Given the structural similarity, it is highly probable that this compound also exhibits inhibitory effects on these channels.
-
Potassium Channels: Quinidine is known to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is crucial for cardiac repolarization. Blockade of this channel can prolong the action potential duration, an effect that can be both therapeutic and proarrhythmic.
-
Calcium Channels: Inhibition of voltage-gated Ca²⁺ channels can lead to a reduction in intracellular calcium concentration, affecting processes such as muscle contraction and neurotransmitter release[4][5].
Interaction with Adrenergic Receptors
Some Cinchona alkaloids have been shown to interact with adrenergic receptors. Clonidine (B47849), a compound with some structural similarities in its cyclic amidine portion to the quinuclidine ring of this compound, is a known α2-adrenergic receptor agonist. Studies have investigated the binding affinity of clonidine and its analogues to these receptors[6][7][8][9]. It is plausible that this compound may also modulate adrenergic signaling, which could contribute to its cardiovascular effects.
Potential Interaction with Muscarinic Receptors
The cholinergic system, particularly muscarinic receptors, plays a significant role in regulating cardiac function and other physiological processes. Cross-talk between adrenergic and muscarinic signaling pathways is well-established[10][11][12][13][14]. Given the potential for this compound to interact with adrenergic receptors, an indirect or direct modulation of muscarinic receptor signaling is a possibility that warrants further investigation.
Hypothesized Signaling Pathways of this compound
Caption: Hypothesized interactions of this compound with key signaling pathways.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its related analogues. It is important to note that data specifically for this compound is limited, and much of the information is inferred from studies on closely related compounds like quinidine.
Table 1: Natural Occurrence of Cinchona Alkaloids
| Alkaloid | Plant Source | Typical Content in Bark (%) | Reference |
| Quinine | Cinchona spp. | 5 - 15 | [2][3] |
| Quinidine | Cinchona spp. | 0.1 - 0.3 | [2][3] |
| Cinchonine | Cinchona spp. | 0.2 - 0.5 | [2][3] |
| Cinchonidine | Cinchona spp. | 0.2 - 0.4 | [2][3] |
| This compound | C. calisaya, R. peruviana | Not extensively quantified | [1] |
Table 2: Biological Activity of this compound Analogues and Related Compounds
| Compound | Target | Activity (IC₅₀ / Kᵢ) | Assay | Reference |
| Quinidine | hERG K⁺ Channel | 0.5 - 1 µM | Patch Clamp | [15][16] |
| Quinidine | Voltage-gated Na⁺ Channel | 10 - 50 µM | Patch Clamp | [15] |
| Quinidine | L-type Ca²⁺ Channel | 5 - 20 µM | Patch Clamp | [4][5] |
| Clonidine | α₂-Adrenergic Receptor | Kᵢ = 1.7 nM (high affinity) | Radioligand Binding | [7] |
| Clonidine | α₂-Adrenergic Receptor | Kᵢ = 14.2 nM (low affinity) | Radioligand Binding | [7] |
Conclusion
This compound represents a valuable natural product with potential for further investigation and development. Its structural similarity to quinidine suggests a range of biological activities, particularly related to ion channel modulation. The synthesis of novel this compound analogues provides a promising avenue for the development of new therapeutic agents with improved pharmacological profiles. Further research is needed to fully elucidate the quantitative occurrence of this compound in its natural sources, to develop a broader library of synthetic analogues, and to definitively characterize its interactions with key signaling pathways. This technical guide serves as a foundation for researchers to build upon in their exploration of this intriguing Cinchona alkaloid.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two renal alpha 2-adrenergic receptor sites revealed by p-aminoclonidine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenergic receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An affinity label for alpha 2-adrenergic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural and Functional Differences Between Cupreidine and Quinidine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cupreidine and quinidine (B1679956), both cinchona alkaloids, are stereoisomers with significant implications in pharmacology, particularly as antiarrhythmic agents. This guide provides a detailed comparative analysis of their structural nuances, physicochemical properties, and pharmacological activities. The primary structural difference lies in the substitution at the 6'-position of the quinoline (B57606) ring: this compound possesses a hydroxyl group, whereas quinidine has a methoxy (B1213986) group. This seemingly minor alteration leads to notable differences in their pharmacokinetic and pharmacodynamic profiles, with this compound exhibiting a more favorable hemodynamic and toxicity profile while retaining comparable antiarrhythmic efficacy to quinidine. This document serves as a comprehensive resource, offering detailed experimental protocols and data to inform further research and development in the field of cardiovascular therapeutics.
Structural Differences
The core structural distinction between this compound and quinidine is the nature of the substituent at the 6'-position of the quinoline ring system. In this compound, this position is occupied by a hydroxyl (-OH) group, whereas in quinidine, it is a methoxy (-OCH₃) group.[1] Both compounds share the same stereochemical configuration at the other chiral centers, making them closely related diastereomers.
Absolute Configuration:
The absolute stereochemistry for both this compound and quinidine is identical at the chiral centers of the quinuclidine (B89598) ring and the C9 carbon. The IUPAC name for this compound is 4-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol, and for quinidine, it is (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol.[2][3] This confirms that they share the same spatial arrangement, with the exception of the functional group at the 6'-position.
Physicochemical Properties
The difference in the 6'-substituent directly influences the physicochemical properties of this compound and quinidine, which in turn affects their solubility, absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | This compound | Quinidine |
| Molecular Formula | C₁₉H₂₂N₂O₂[3][4] | C₂₀H₂₄N₂O₂[2][5] |
| Molecular Weight | 310.4 g/mol [3][4] | 324.42 g/mol [5][6][7] |
| LogP | 2.6 (Predicted)[4][8] | 3.44[5] |
| pKa (basic) | Not explicitly found | 8.05, 8.56 (at 25 °C)[5] |
| Solubility | Soluble in DMSO, ethanol, and methanol.[9] | Soluble to 100 mM in DMSO and to 25 mM in ethanol.[7] 1 g dissolves in about 36 ml alcohol, 56 ml ether, 1.6 ml chloroform (B151607); very soluble in methanol; practically insoluble in petroleum ether.[5] |
Experimental Protocols
Determination of Antiarrhythmic Activity: Chloroform-Induced Arrhythmia in Mice
This protocol is a standard method for the preliminary in vivo screening of potential antiarrhythmic agents.
Objective: To assess the efficacy of this compound and quinidine in preventing chloroform-induced ventricular arrhythmias in mice.
Materials:
-
Male ICR mice (25-30 g)
-
This compound and Quinidine solutions (dissolved in a suitable vehicle, e.g., 0.9% saline with a minimal amount of acid to aid dissolution)
-
Chloroform (analytical grade)
-
ECG recording equipment with needle electrodes
-
Animal restrainers
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.
-
Drug Administration: Divide mice into three groups: Vehicle control, this compound-treated, and Quinidine-treated. Administer the respective solutions intraperitoneally (i.p.) at a predetermined dose (e.g., 10 mg/kg).
-
Induction of Arrhythmia: After a 30-minute absorption period, place each mouse in a sealed chamber containing a cotton ball soaked with a specific volume of chloroform (e.g., 0.1 mL).
-
ECG Monitoring: Continuously monitor the electrocardiogram (ECG) for the onset of arrhythmias, such as ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF), for a period of 2 minutes.
-
Data Analysis: Record the incidence and duration of arrhythmias in each group. The protective effect of the drugs is determined by the percentage of animals that do not develop arrhythmias compared to the control group. Calculate the ED50 (the dose required to protect 50% of the animals) for both this compound and quinidine for a quantitative comparison.
Assessment of Hemodynamic Effects in Conscious Rats
This protocol outlines the measurement of blood pressure and heart rate in conscious, unrestrained rats to evaluate the cardiovascular side-effect profile of the compounds.
Objective: To compare the effects of this compound and quinidine on mean arterial pressure (MAP) and heart rate (HR) in conscious rats.
Materials:
-
Male Sprague-Dawley rats (300-350 g)
-
This compound and Quinidine solutions for intravenous (i.v.) administration
-
Implantable telemetry devices for blood pressure and heart rate monitoring or an indwelling arterial catheter system
-
Surgical instruments for implantation
-
Data acquisition system
Procedure:
-
Surgical Implantation: Anesthetize the rats and surgically implant a telemetry transmitter with the catheter inserted into the abdominal aorta. Allow a recovery period of at least one week. Alternatively, implant an indwelling catheter in the carotid or femoral artery.
-
Baseline Measurement: Record baseline MAP and HR for a stable period (e.g., 30 minutes) before drug administration.
-
Drug Administration: Administer vehicle, this compound, or quinidine via a previously implanted intravenous catheter at various doses.
-
Continuous Monitoring: Continuously record MAP and HR for a defined period post-administration (e.g., 2 hours).
-
Data Analysis: Calculate the change in MAP and HR from baseline for each dose of this compound and quinidine. Construct dose-response curves to compare the hemodynamic effects of the two compounds.
Mechanism of Action and Signaling Pathways
Quinidine, as a class Ia antiarrhythmic agent, primarily exerts its effects by blocking cardiac ion channels.[10] Its principal mechanism involves the blockade of the fast inward sodium current (INa), which slows the upstroke of the cardiac action potential and reduces the speed of conduction.[11][12] Additionally, quinidine blocks several potassium channels, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, which leads to a prolongation of the action potential duration and the QT interval on an ECG.[7][10] Given that this compound exhibits similar antiarrhythmic potency, it is highly probable that it shares a similar mechanism of action, targeting the same ion channels.
Diagram of Quinidine's Ion Channel Blockade
References
- 1. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recording of Rat ECG, BP and heart rate | PPTX [slideshare.net]
- 3. Barium Chloride-Induced Cardiac Arrhythmia Mouse Model Exerts an Experimental Arrhythmia for Pharmacological Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quinidine (CAS 56-54-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Quinidine | Other Channel Modulators | Tocris Bioscience [tocris.com]
- 8. This compound | C19H22N2O2 | CID 11587639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Preclinical assessment of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Video: Simultaneous Electrocardiography Recording and Invasive Blood Pressure Measurement in Rats [jove.com]
- 11. A new method for evaluation of safety of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
Navigating the Safety Landscape of Cupreidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cupreidine, a cinchona alkaloid and a metabolite of quinidine (B1679956), holds significant interest in pharmaceutical research and development. As with any active chemical compound, a thorough understanding of its health and safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the health and safety information for handling this compound, including detailed experimental protocols for toxicological assessment and visualizations of potential toxicity pathways.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3]
-
Skin Sensitization (Category 1A): May cause an allergic skin reaction.[1][2][3]
Signal Word: Warning
Hazard Statements:
Precautionary Statements: A comprehensive list of precautionary statements can be found in the Safety Data Sheet (SDS) for this compound.[1][3] Key precautions include avoiding ingestion, skin contact, and inhalation of dust, as well as wearing appropriate personal protective equipment.[2][3]
Physicochemical and Toxicological Data
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂N₂O₂ | [1][4] |
| Molecular Weight | 310.4 g/mol | [1][4] |
| CAS Number | 70877-75-7 | [1][4] |
| Melting Point | 184-190 °C | [5] |
| Solubility | Soluble in DMSO, ethanol, and methanol. Water solubility: 418 mg/L. | [3][5] |
| Appearance | Beige to pale yellow powder | [5] |
Table 2: Toxicological Data for this compound
| Endpoint | Value | Species | Method | Source |
| LD50 (Oral) | 544.96 mg/kg | Rat | QSAR (T.E.S.T.) | [3] |
| Skin Sensitization | Category 1A | - | GHS Classification | [1][2][3] |
Handling, Storage, and First Aid
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[2][3]
-
Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile, butyl rubber), safety glasses or goggles, and a lab coat.[2][3][6]
-
Do not eat, drink, or smoke when handling the compound.[3]
-
Wash hands thoroughly after handling.[3]
Storage:
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2][3]
-
If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Remove contaminated clothing and wash it before reuse.[2][3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3]
Detailed Experimental Protocols for Safety Assessment
To ensure a comprehensive understanding of this compound's toxicological profile, the following detailed experimental protocols are provided as a guide for researchers.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This protocol is a stepwise procedure using a limited number of animals to classify a substance's acute oral toxicity.
Objective: To determine the acute oral toxicity of this compound and classify it according to the GHS.
Principle: A stepwise procedure is used where the outcome of testing at one dose level determines the next step. The method uses a small number of animals and aims to identify a dose that causes mortality or evident toxicity.
Methodology:
-
Animal Selection: Use healthy, young adult rats of a single sex (females are generally preferred). Acclimatize the animals for at least 5 days before the study.[7]
-
Dose Preparation: Prepare this compound in a suitable vehicle (e.g., water, corn oil). The concentration should be prepared to allow for a constant volume of administration (e.g., 10 mL/kg body weight).[7]
-
Dosing Procedure:
-
Start with a dose from one of the defined starting levels (e.g., 5, 50, 300, or 2000 mg/kg). Based on existing data for similar compounds, a starting dose of 300 mg/kg may be appropriate.
-
Administer the prepared dose to a group of three animals by oral gavage.
-
-
Observation:
-
Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[8]
-
Record all observations systematically.
-
-
Stepwise Procedure:
-
If mortality is observed in two or three animals, the test is stopped, and the substance is classified in the corresponding toxicity class.
-
If one animal dies, the test is repeated with three more animals at the same dose level.
-
If no mortality is observed, the next higher dose level is tested in a new group of three animals.
-
-
Data Analysis: The classification is determined by the dose at which mortality is observed, following the GHS classification criteria.
Skin Sensitization - Murine Local Lymph Node Assay (LLNA)
This in vivo assay is the preferred method for assessing the skin sensitization potential of chemicals.
Objective: To determine if this compound can induce a skin sensitization response.
Principle: Sensitizing chemicals induce lymphocyte proliferation in the lymph nodes draining the site of application. This proliferation is measured by the incorporation of a radiolabeled nucleoside (e.g., ³H-methyl thymidine) or by non-radioactive methods measuring ATP content.[5][9]
Methodology:
-
Animal Selection: Use female CBA/J or CBA/Ca mice.
-
Dose Preparation: Prepare at least three concentrations of this compound in a suitable vehicle (e.g., acetone:olive oil, 4:1 v/v). A concurrent vehicle control and a positive control (a known sensitizer) are also required.[9][10]
-
Application: Apply 25 µL of the test substance or control to the dorsal surface of each ear of the mice daily for three consecutive days.[5]
-
Proliferation Measurement (Radiometric Method):
-
On day 6, inject all mice intravenously with ³H-methyl thymidine.
-
Five hours after injection, euthanize the mice and excise the draining auricular lymph nodes.
-
Prepare a single-cell suspension of lymph node cells and measure the incorporated radioactivity.
-
-
Data Analysis:
-
Calculate the Stimulation Index (SI) for each group by dividing the mean radioactivity per mouse in the treated group by the mean radioactivity in the vehicle control group.
-
A substance is classified as a sensitizer (B1316253) if the SI is ≥ 3.[5]
-
In Vitro Genotoxicity - Micronucleus Assay
This assay is used to detect the potential of a chemical to induce chromosomal damage.
Objective: To evaluate the genotoxic potential of this compound by detecting the formation of micronuclei in cultured cells.
Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates genotoxic activity.[11]
Methodology:
-
Cell Culture: Use a suitable cell line (e.g., CHO, V79, TK6) or human peripheral blood lymphocytes.
-
Treatment:
-
Expose the cells to at least three concentrations of this compound, with and without a metabolic activation system (S9 mix), for a short duration (e.g., 3-6 hours) followed by a recovery period, or for a longer duration (e.g., 24 hours) without S9.[12]
-
Include a vehicle control and a positive control.
-
-
Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[13][14]
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.[12]
-
Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the vehicle control group. A statistically significant, dose-dependent increase in micronuclei indicates a positive result.
Cardiotoxicity - hERG Potassium Channel Assay
This assay is a critical component of preclinical safety assessment to evaluate the risk of drug-induced cardiac arrhythmias.
Objective: To determine the inhibitory effect of this compound on the hERG potassium channel.
Principle: Inhibition of the hERG (human Ether-à-go-go-Related Gene) channel can lead to delayed cardiac repolarization, QT interval prolongation, and an increased risk of Torsades de Pointes (TdP), a life-threatening arrhythmia.[15][16] The assay measures the effect of the compound on the hERG current using patch-clamp electrophysiology.
Methodology:
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).[17]
-
Electrophysiology:
-
Use the whole-cell patch-clamp technique to record hERG currents. Automated patch-clamp systems (e.g., QPatch) are commonly used for higher throughput.[16][18]
-
Apply a specific voltage-clamp protocol to elicit the characteristic hERG tail current. A typical protocol involves a depolarizing pulse to activate and inactivate the channels, followed by a repolarizing pulse to measure the tail current.[15]
-
-
Compound Application:
-
Data Analysis:
-
Measure the percentage of inhibition of the hERG tail current at each concentration of this compound.
-
Plot the concentration-response curve and calculate the IC₅₀ value (the concentration that causes 50% inhibition of the hERG current).[16]
-
Mitochondrial Toxicity Assay
This assay helps to identify compounds that may cause toxicity by impairing mitochondrial function.
Objective: To assess the potential of this compound to induce mitochondrial dysfunction.
Principle: Mitochondrial dysfunction can be detected by measuring changes in key parameters such as mitochondrial membrane potential, oxygen consumption rate, and cellular ATP levels. The Mitochondrial ToxGlo™ Assay provides a multiplexed method to assess cytotoxicity and ATP levels.[1][2][19]
Methodology (Mitochondrial ToxGlo™ Assay):
-
Cell Culture: Plate a suitable cell line (e.g., HepG2) in a 96-well plate and incubate to allow for cell attachment.
-
Compound Exposure: Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24 hours). Include vehicle and positive controls.
-
Cytotoxicity Measurement:
-
ATP Measurement:
-
Data Analysis: Analyze the changes in cytotoxicity and cellular ATP levels in response to this compound. A significant decrease in ATP levels without a corresponding increase in cytotoxicity at the same concentrations may indicate a primary effect on mitochondrial function.
Potential Mechanisms of Toxicity and Signaling Pathways
Based on the known effects of the structurally related compound quinidine and other quinoline (B57606) alkaloids, the following are potential mechanisms and signaling pathways for this compound-induced toxicity.
Putative Cardiotoxicity Pathway
Quinidine, a methoxy (B1213986) analog of this compound, is known to exert its cardiotoxic effects primarily through the blockade of cardiac ion channels. It is plausible that this compound shares a similar mechanism. The primary channels of concern are the fast sodium channels, various potassium channels (including hERG), and L-type calcium channels.[20][21] Blockade of these channels can disrupt the normal cardiac action potential, leading to arrhythmias.
References
- 1. Mitochondrial ToxGlo™ Assay Protocol [promega.com]
- 2. Mitochondrial ToxGlo™ Assay [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 5. Local lymph node assay - Wikipedia [en.wikipedia.org]
- 6. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. ftp.cdc.gov [ftp.cdc.gov]
- 11. scispace.com [scispace.com]
- 12. criver.com [criver.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 18. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 19. promega.com [promega.com]
- 20. Activators of sodium, calcium and potassium channels modulate the cardiac effects of quinidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Excited State Proton Transfer in Cupreidine: A Technical Overview for Advanced Research
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Cupreidine (CPD), a Cinchona alkaloid and organocatalyst, exhibits complex photophysical behaviors governed by solvent-dependent excited state dynamics. This technical guide provides an in-depth analysis of the Excited State Proton Transfer (ESPT) phenomena in this compound. We explore the competitive pathways of electron transfer and proton transfer in protic and aprotic polar solvents, detailing the influence of protonation and hydration on its spectroscopic properties. This document summarizes key quantitative data, outlines detailed experimental protocols, and presents visual diagrams of the underlying mechanisms to serve as a comprehensive resource for researchers in photochemistry, catalysis, and drug development.
Introduction
Cinchona alkaloids are a well-established class of compounds widely used in asymmetric organocatalysis.[1][2] Their catalytic efficacy is often attributed to their unique bifunctional nature, capable of both hydrogen bonding and Brønsted base activity. This compound, the 6'-hydroxy derivative of quinidine, is of particular interest due to the additional functionality provided by its phenolic hydroxyl group.[1] Understanding the behavior of this hydroxyl group upon photoexcitation is crucial, as light-induced transformations can offer insights into reaction mechanisms and open avenues for novel photocatalytic applications.
One of the most fundamental of these light-induced reactions is Excited State Proton Transfer (ESPT), a process where the acidity and basicity of a molecule can change dramatically upon electronic excitation, leading to proton translocation.[3] In this compound, the interplay between the acidic 6'-OH group and the basic quinuclidine (B89598) nitrogen, mediated by the solvent environment, dictates its photophysical and photochemical pathways.[4][5][6] This guide dissects these pathways, providing the foundational data and methodologies required for advanced study and application.
Core Mechanisms of ESPT in this compound
The photophysics of this compound are primarily dictated by the solvent environment, which controls the competition between Excited State Intramolecular Proton Transfer (ESIPT) and photoinduced electron transfer (PET). The chromophore in this compound is the 6-hydroxyquinoline (B46185) (6HQ) moiety.[4][6]
-
In Aprotic Polar Solvents (e.g., Acetonitrile): Upon excitation in acetonitrile (B52724) (MeCN), the fluorescence of neutral this compound is significantly quenched. This is caused by a photoinduced electron transfer (PET) process from the lone pair of the basic quinuclidine nitrogen to the excited quinoline (B57606) chromophore.[4][6]
-
In Protic Polar Solvents (e.g., Methanol): In methanol (B129727) (MeOH), a solvent-assisted proton transfer occurs. This leads to the formation of a weakly emitting zwitterionic tautomer.[4][6]
-
Effect of Protonation: The addition of a strong acid (like p-toluene sulfonic acid, pTsOH) protonates the quinuclidine nitrogen. This suppresses the PET pathway, resulting in a significant increase in fluorescence intensity from the cationic form.[4][6]
-
Effect of Water: The presence of water molecules can facilitate and enhance the excited state proton transfer from the 6'-OH group to the quinuclidine nitrogen. This process leads to the formation of an anionic species of the chromophore, which has its own distinct emission profile.[4][6]
The following diagram illustrates the competing pathways in the excited state of this compound.
Quantitative Spectroscopic Data
The photophysical properties of this compound (CPD) and its fundamental chromophore, 6-hydroxyquinoline (6HQ), have been characterized under various conditions. The key quantitative data are summarized below.[4][6]
Table 1: Absorption and Emission Maxima
| Compound | Solvent | Condition | λ_abs (nm) | λ_em (nm) | Emitting Species |
| 6HQ | MeCN | Neutral | ~320 | ~360 | Neutral (LE) |
| CPD | MeCN | Neutral | ~332 | Weak | Quenched by PET |
| CPD | MeCN | + pTsOH | - | ~450 | Cationic |
| CPD | MeCN | + Water | - | ~490 (shoulder) | Anionic |
| ~580 | Zwitterionic | ||||
| 6HQ | MeOH | Neutral | - | - | Zwitterionic |
| CPD | MeOH | Neutral | - | - | Zwitterionic |
| CPD | MeOH | + pTsOH | - | ~450 | Cationic |
| ~580 | Zwitterionic |
LE: Locally Excited state; PET: Photoinduced Electron Transfer.
Table 2: Fluorescence Quantum Yields and Lifetimes
| Compound | Solvent | Condition | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ) |
| CPD | MeCN | Neutral | Very low (quenching) | - |
| CPD | MeCN | + pTsOH | 0.114 | - |
Experimental Protocols
The characterization of ESPT in this compound relies on a combination of spectroscopic techniques. The methodologies described are based on established protocols in the field.[4][6]
Materials
-
This compound (CPD): Sourced from commercial suppliers (e.g., Sigma-Aldrich).
-
6-Hydroxyquinoline (6HQ): Sourced from commercial suppliers (e.g., Sigma-Aldrich).
-
Solvents: Spectroscopic grade methanol (MeOH) and acetonitrile (MeCN).
-
Acid: p-Toluene sulfonic acid monohydrate (pTsOH).
Sample Preparation
-
Stock Solutions: Accurately weigh and dissolve CPD or 6HQ in 25 mL of the desired solvent (MeOH or MeCN) to create a stock solution.
-
Working Solutions: Prepare working solutions for spectroscopic analysis by diluting the stock solution to the desired concentration (e.g., 27 µM for absorption, 40 µM for emission).
-
Titrations: For acid or water effect studies, perform titrations by adding microliter quantities of a concentrated pTsOH or water stock solution to 3 mL of the sample solution in a cuvette.
UV-Vis Absorption Spectroscopy
-
Instrument: A dual-beam spectrophotometer (e.g., Shimadzu UV-2600).
-
Procedure:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Measure the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-500 nm).
-
For titration experiments, record a spectrum after each addition of the titrant.
-
Steady-State Fluorescence Spectroscopy
-
Instrument: A spectrofluorometer (e.g., PerkinElmer LS55).
-
Procedure:
-
Excite the sample at a wavelength where the species of interest absorbs (e.g., 320 nm or 360 nm).[6]
-
Record the emission spectrum over a range that covers all expected emission bands (e.g., 340-700 nm).
-
Ensure samples are optically dilute (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.
-
For quantum yield measurements, use a well-characterized standard (e.g., quinine (B1679958) sulfate (B86663) in 0.5 M H₂SO₄).[6]
-
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence is crucial for determining the lifetimes of the excited states and resolving the kinetics of the transfer processes.[7][8]
-
Technique: Time-Correlated Single Photon Counting (TCSPC) is the standard method.
-
Instrument: A TCSPC system (e.g., PicoQuant GmbH).[6]
-
Procedure:
-
Excite the sample with a pulsed light source (e.g., a picosecond diode laser at ~323 nm).[9]
-
Collect the fluorescence decay profile at specific emission wavelengths corresponding to the different species (neutral, cationic, zwitterionic, anionic).
-
Analyze the decay curves by fitting them to multi-exponential models to extract the fluorescence lifetimes (τ).
-
The general workflow for these experimental procedures is visualized below.
References
- 1. This compound Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]
- 2. This compound (CAS-No. 70877-75-7) - Buchler GmbH [buchler-gmbh.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Excited state proton transfer in the Cinchona alkaloid this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Making sure you're not a bot! [ask.orkg.org]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. scispace.com [scispace.com]
In-Depth Analysis of Cupreidine Transition States: A Computational Perspective
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed exploration of the computational methodologies used to investigate the transition states of reactions catalyzed by Cupreidine, a cinchona alkaloid derivative renowned for its efficacy in asymmetric organocatalysis. While direct, in-depth computational studies specifically targeting this compound transition states are not extensively available in the primary literature, this guide synthesizes information from computational analyses of closely related cinchona alkaloids and analogous reaction mechanisms. By examining these parallel systems, we can construct a robust framework for understanding and predicting the behavior of this compound in catalyzing key organic transformations.
Core Concepts in a Nutshell:
This guide will delve into the application of Density Functional Theory (DFT) and other computational tools to elucidate the mechanistic pathways of this compound-catalyzed reactions. We will explore how subtle variations in catalyst conformation, substrate interactions, and reaction conditions influence the energy landscape of the transition states, ultimately governing the stereochemical outcome of the reaction. The principles outlined herein are crucial for the rational design of more efficient and selective organocatalysts for applications in pharmaceutical synthesis and materials science.
Table 1: Representative Quantitative Data from a Related Guanidine-Catalyzed Aza-Henry Reaction
| Transition State | Reactant(s) | Product(s) | Activation Energy (kcal/mol) | Key Interacting Residues (Conceptual) |
| TS-re | Ketimine + Nitromethane | (R)-product adduct | 25.8 | Guanidinium NH with nitro group, Amide NH with ketimine |
| TS-si | Ketimine + Nitromethane | (S)-product adduct | 24.9 | Guanidinium NH with nitro group, Amide NH with ketimine |
Note: This data is illustrative and based on a guanidine-catalyzed reaction, not a this compound-catalyzed one. It demonstrates the type of quantitative analysis that is a key focus of computational catalysis research.
Methodologies for Elucidating Transition States
The computational investigation of transition states in organocatalysis, including those involving this compound, typically employs a multi-step approach. The following outlines a generalized protocol based on standard practices in the field.
Computational Protocol:
-
Model System Setup:
-
The initial step involves constructing a 3D model of the this compound catalyst, the substrate molecules, and any co-catalysts or solvent molecules that are believed to be involved in the transition state assembly.
-
The initial geometries are often based on crystallographic data of related compounds or built using molecular modeling software.
-
-
Conformational Search:
-
A thorough conformational search of the reactants, products, and the catalyst is performed to identify the lowest energy conformers. This is crucial as the relative energies of different conformers can significantly impact the calculated activation energies.
-
Methods such as molecular mechanics (e.g., using force fields like MMFF94) or semi-empirical methods are often employed for this initial screening due to their computational efficiency.
-
-
Transition State Searching:
-
The core of the computational study involves locating the transition state structures on the potential energy surface.
-
This is typically achieved using quantum mechanical methods, with Density Functional Theory (DFT) being the most common choice.
-
Functionals such as B3LYP or M06-2X are frequently used, in conjunction with a suitable basis set (e.g., 6-31G(d,p) or larger).
-
Solvent effects are often incorporated using implicit solvent models like the Polarizable Continuum Model (PCM).
-
Various algorithms, such as the Berny optimization algorithm, are used to locate the saddle point corresponding to the transition state.
-
-
Frequency Calculations:
-
Once a stationary point is located, frequency calculations are performed to characterize it.
-
A true minimum on the potential energy surface (corresponding to a stable reactant, intermediate, or product) will have all real (positive) vibrational frequencies.
-
A first-order saddle point (a transition state) will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
-
Intrinsic Reaction Coordinate (IRC) Calculations:
-
To confirm that a located transition state connects the desired reactants and products, an IRC calculation is performed. This involves following the reaction path downhill from the transition state in both the forward and reverse directions.
-
-
Energy Calculations and Analysis:
-
Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate energy values.
-
The activation energy is then calculated as the difference in energy between the transition state and the initial reactant complex.
-
Analysis of the transition state geometry provides insights into the key non-covalent interactions (e.g., hydrogen bonding, steric repulsion) that govern the stereoselectivity of the reaction.
-
Visualizing Reaction Pathways and Workflows
To better understand the logical flow of a computational investigation into a this compound-catalyzed reaction and the resulting mechanistic insights, the following diagrams are provided.
The Pivotal Role of the 6'-OH Group in Cupreidine Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Cupreidine, a cinchona alkaloid, has emerged as a powerful organocatalyst in asymmetric synthesis. Its efficacy is largely attributed to its bifunctional nature, wherein the 6'-hydroxyl (6'-OH) group and the quinuclidine (B89598) nitrogen atom work in concert to activate both the electrophile and nucleophile. This technical guide provides an in-depth analysis of the critical role of the 6'-OH group in this compound-mediated catalysis, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
Introduction: The Bifunctional Advantage of this compound
Cinchona alkaloids have a long and storied history in asymmetric catalysis.[1][2] Among them, this compound, the demethylated analogue of quinidine, has garnered significant attention for its unique catalytic capabilities.[3] The defining feature of this compound's catalytic prowess lies in its rigid, chiral scaffold incorporating both a basic quinuclidine nitrogen and an acidic 6'-hydroxyl group.[1][4] This arrangement allows for a bifunctional activation mechanism, where the catalyst can simultaneously engage with and orient both the nucleophilic and electrophilic partners in a reaction.[1]
The quinuclidine nitrogen typically acts as a Brønsted base, deprotonating the pronucleophile to generate a more reactive nucleophilic species. Concurrently, the 6'-OH group functions as a hydrogen bond donor, activating the electrophile and positioning it for a stereoselective attack.[4] This dual activation strategy is crucial for achieving high levels of enantioselectivity in a variety of carbon-carbon bond-forming reactions.[3]
The 6'-OH Group in Action: Mechanistic Insights
The profound influence of the 6'-OH group is evident across a range of asymmetric transformations catalyzed by this compound and its derivatives. This section explores the mechanistic role of this functional group in key reactions.
Asymmetric Michael Addition
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis. This compound-based catalysts have proven highly effective in promoting enantioselective Michael additions.
In a typical catalytic cycle, the quinuclidine nitrogen deprotonates the Michael donor, forming a nucleophilic enolate. Simultaneously, the 6'-OH group forms a hydrogen bond with the carbonyl oxygen of the Michael acceptor. This hydrogen bonding interaction not only increases the electrophilicity of the acceptor but also dictates the facial selectivity of the nucleophilic attack, leading to the preferential formation of one enantiomer.
Asymmetric Aldol (B89426) Reaction
The aldol reaction, which forms a β-hydroxy carbonyl compound, is another fundamental C-C bond-forming reaction where this compound catalysts excel. The bifunctional mechanism is again central to achieving high enantioselectivity.
The quinuclidine nitrogen facilitates the formation of an enolate from the donor ketone or aldehyde. The 6'-OH group then engages in hydrogen bonding with the carbonyl group of the acceptor aldehyde, bringing the two reactants into close proximity within a chiral environment and lowering the energy of the stereodetermining transition state.
Asymmetric Aza-Henry (Nitro-Mannich) Reaction
In the aza-Henry reaction, a nitroalkane adds to an imine, forming a β-nitroamine. This compound and its derivatives have been shown to be effective catalysts for this transformation. Computational studies have highlighted the importance of the 6'-OH group in this context.[3]
The catalytic cycle involves the deprotonation of the nitroalkane by the quinuclidine base to form a nitronate. The 6'-OH group of the this compound catalyst then forms a hydrogen bond with the imine nitrogen, activating it for nucleophilic attack by the nitronate. This interaction is crucial for both the rate and the stereochemical outcome of the reaction.[3]
Quantitative Analysis: The Impact of the 6'-OH Group
To quantitatively assess the contribution of the 6'-OH group to the catalytic performance of this compound, a comparison with its 6'-methoxy analogue (quinidine) is illustrative. The following table summarizes the results for the asymmetric Michael addition of methyl 2-oxocyclopentanecarboxylate to trans-β-nitrostyrene.
| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound Derivative (with 6'-OH) | 96 | 99 |
| Quinidine Derivative (with 6'-OCH₃) | 85 | 44 |
| Data adapted from a study on cinchona-based catalysts.[5] |
The data clearly demonstrates the dramatic effect of the 6'-OH group. The this compound-derived catalyst not only provides a significantly higher yield but also a vastly superior enantioselectivity compared to its methoxy-protected counterpart. This underscores the essential role of the hydrogen-bonding capability of the 6'-OH group in achieving high stereocontrol.
Experimental Protocols
This section provides representative experimental procedures for asymmetric reactions catalyzed by this compound derivatives.
General Procedure for Asymmetric Michael Addition of a β-Ketoester to a Nitroolefin
Materials:
-
This compound-derived catalyst (e.g., 5 mol%)
-
β-Ketoester (1.0 equiv)
-
Nitroolefin (1.2 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the this compound-derived catalyst and the β-ketoester.
-
Add anhydrous toluene (B28343) and stir the mixture at room temperature for 10 minutes.
-
Add the nitroolefin to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral Michael adduct.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
General Procedure for Asymmetric Aldol Reaction of an Isatin (B1672199) with a Ketone
Materials:
-
This compound-derived thiourea (B124793) catalyst (e.g., 10 mol%)
-
Isatin derivative (1.0 equiv)
-
Ketone (e.g., acetone, 20 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the this compound-derived thiourea catalyst and the isatin derivative.
-
Add anhydrous THF and stir the mixture for 10 minutes at the specified temperature (e.g., 5 °C).
-
Add the ketone to the reaction mixture.
-
Stir the reaction at 5 °C and monitor its progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired 3-alkyl-3-hydroxyindolin-2-one.[6]
-
Determine the enantiomeric excess by chiral HPLC analysis.
Logical Relationships in Bifunctional Catalysis
The interplay between the different functional groups of the this compound catalyst and the reactants can be visualized as a logical relationship diagram.
Conclusion
The 6'-hydroxyl group is an indispensable component of the this compound catalytic system. Its ability to act as a hydrogen bond donor is fundamental to the bifunctional activation mechanism that underpins the high efficiency and enantioselectivity observed in a wide range of asymmetric reactions. Through simultaneous activation of the electrophile via hydrogen bonding and the nucleophile via Brønsted base catalysis by the quinuclidine nitrogen, this compound and its derivatives provide a powerful and versatile platform for the synthesis of complex chiral molecules. This technical guide has provided a comprehensive overview of the pivotal role of the 6'-OH group, supported by mechanistic insights, quantitative data, and practical experimental guidance for researchers in the field of asymmetric synthesis and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Preparation of a chiral hyperbranched polymer based on cinchona alkaloids and investigation of its catalytic activity in asymmetric reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinidine Thiourea-Catalyzed Aldol Reaction of Unactivated Ketones: Highly Enantioselective Synthesis of 3-Alkyl-3-hydroxyindolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
Cupreidine as a Derivative of Quinidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cupreidine, also known as O-desmethylquinidine or 6'-hydroxycinchonine, is a close structural analog and a metabolite of the well-known Class I antiarrhythmic drug, quinidine (B1679956).[1][2] As the O-demethylated derivative of quinidine, this compound shares its core cinchona alkaloid framework and, consequently, exhibits significant pharmacological similarities. Notably, it has been reported to possess antiarrhythmic potency equivalent to that of quinidine but with a potentially more favorable safety profile, exhibiting approximately 50% less acute toxicity. This guide provides an in-depth technical overview of this compound, focusing on its relationship to quinidine, its physicochemical properties, synthesis, and biological activities.
Physicochemical Properties
A comparative summary of the key physicochemical properties of this compound and quinidine is presented in Table 1. These parameters are crucial for understanding the pharmacokinetic and pharmacodynamic profiles of these compounds.
Table 1: Physicochemical Data of this compound and Quinidine
| Property | This compound | Quinidine |
| Molecular Formula | C₁₉H₂₂N₂O₂[1] | C₂₀H₂₄N₂O₂ |
| Molecular Weight | 310.4 g/mol [1] | 324.42 g/mol |
| LogP | 2.6 (Computed)[1] | 3.44 |
| pKa | Not Experimentally Determined | 5.4 and 10.0 |
| Melting Point | 184-190 °C[3] | 168-172 °C |
| Solubility | Soluble in DMSO, ethanol (B145695), and methanol.[3] | Very soluble in methanol, soluble in ethanol and chloroform, practically insoluble in petroleum ether. |
Synthesis and Derivatization
This compound is primarily derived from quinidine through an O-demethylation reaction. This chemical transformation is a key step in both the metabolic processing of quinidine in vivo and the semi-synthetic production of this compound for research and potential therapeutic applications.
O-Demethylation of Quinidine to this compound
The conversion of the 6'-methoxy group of quinidine to a hydroxyl group to yield this compound can be achieved through various demethylation methods common in organic synthesis. One such established method involves the use of pyridine (B92270) hydrochloride.
Experimental Protocol: O-Demethylation of Quinidine using Pyridine Hydrochloride
This protocol is a general procedure for the demethylation of aryl methyl ethers and can be adapted for the synthesis of this compound from quinidine.
Materials:
-
Quinidine
-
Pyridine hydrochloride
-
Inert solvent (e.g., N-methyl-2-pyrrolidone)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine quinidine and an excess of pyridine hydrochloride (typically 3-5 equivalents).
-
Heating: Heat the reaction mixture to a high temperature, typically in the range of 180-220°C, under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Neutralization: Carefully add water to the reaction mixture and neutralize the excess acid with a solution of sodium hydroxide until the pH is basic.
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can then be purified by column chromatography on silica (B1680970) gel.
DOT Diagram: Chemical Transformation of Quinidine to this compound
References
Methodological & Application
Application Notes and Protocols: Cupreidine-Catalyzed Asymmetric Michael Addition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric Michael addition is a cornerstone reaction in organic synthesis for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. Among the array of catalysts developed for this transformation, cupreidine, a Cinchona alkaloid, and its derivatives have emerged as powerful bifunctional organocatalysts.[1][2] These catalysts operate through a cooperative mechanism, simultaneously activating both the nucleophile and the electrophile via hydrogen bonding and Brønsted base catalysis, leading to high yields and excellent stereocontrol. This document provides detailed application notes and experimental protocols for this compound-catalyzed asymmetric Michael additions, targeting researchers in academia and the pharmaceutical industry.
Mechanism of Catalysis
This compound-based catalysts typically possess a tertiary amine (the quinuclidine (B89598) nitrogen) that acts as a Brønsted base to deprotonate the pronucleophile, forming a chiral enolate. Simultaneously, a hydrogen-bond-donating moiety, often a hydroxyl group on the this compound scaffold or an appended thiourea, squaramide, or sulfonamide group, activates the Michael acceptor.[3][4] This dual activation within a chiral environment dictates the facial selectivity of the nucleophilic attack, resulting in a highly enantioenriched product.
Caption: General mechanism of this compound-catalyzed Michael addition.
Applications in Asymmetric Synthesis
This compound catalysts have proven effective in a wide range of asymmetric Michael additions, including:
-
Addition of Carbon Nucleophiles: Malonates, β-ketoesters, and aldehydes are common nucleophiles used to form new C-C bonds with high stereoselectivity.[2][5][6]
-
Sulfa-Michael Addition: The addition of thiols to α,β-unsaturated carbonyl compounds provides access to chiral sulfur-containing molecules.[4]
-
Aza-Michael Addition: The conjugate addition of amines or their surrogates is a powerful method for the synthesis of chiral β-amino acids and other nitrogen-containing compounds.
Data Presentation: Performance of this compound-Based Catalysts
The following table summarizes the performance of various this compound-derived catalysts in asymmetric Michael addition reactions.
| Catalyst Type | Nucleophile | Electrophile | Solvent | Temp (°C) | Yield (%) | ee (%) | dr | Reference |
| This compound | Dimethyl malonate | trans-β-Nitrostyrene | Toluene (B28343) | -20 | 95 | 95 | - | [2] |
| This compound-Thiourea | Diethyl malonate | Chalcone | Toluene | RT | 98 | 92 | - | [7] |
| This compound-Squaramide | Benzyl (B1604629) thiol | trans-Chalcone | CH2Cl2 | -20 | 95 | 94 | - | [4] |
| This compound-Sulfonamide | 2-Carbomethoxy-1-indanone | trans-β-Nitrostyrene | Toluene | -20 | 96 | 99 | 98:2 | [3][8] |
Experimental Protocols
Protocol 1: Asymmetric Michael Addition of Dimethyl Malonate to trans-β-Nitrostyrene
This protocol is adapted from the work of Deng and co-workers, demonstrating the use of unmodified this compound as a catalyst.[2]
Materials:
-
This compound (catalyst)
-
trans-β-Nitrostyrene (electrophile)
-
Dimethyl malonate (nucleophile)
-
Toluene (solvent, anhydrous)
-
Ethyl acetate (B1210297) (for workup)
-
Hexanes (for workup)
-
Silica (B1680970) gel (for chromatography)
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (1.0 mL) and cool the mixture to -20 °C.
-
Add dimethyl malonate (0.4 mmol, 2.0 equiv.).
-
Add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv.) to the reaction mixture.
-
Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
Protocol 2: Asymmetric Sulfa-Michael Addition of Benzyl Thiol to trans-Chalcone
This protocol is based on the work utilizing a this compound-squaramide bifunctional catalyst.[4]
Materials:
-
This compound-squaramide catalyst
-
trans-Chalcone (electrophile)
-
Benzyl thiol (nucleophile)
-
Dichloromethane (B109758) (CH2Cl2, solvent, anhydrous)
-
Saturated aqueous NH4Cl (for quenching)
-
Anhydrous MgSO4 (for drying)
-
Ethyl acetate (for extraction)
-
Hexanes (for extraction)
-
Silica gel (for chromatography)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the this compound-squaramide catalyst (0.01 mmol, 5 mol%).
-
Add anhydrous dichloromethane (1.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to -20 °C.
-
Add trans-chalcone (0.2 mmol, 1.0 equiv.).
-
Add benzyl thiol (0.24 mmol, 1.2 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at -20 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench with saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the final product.
-
Analyze the enantiomeric excess by chiral HPLC.
Caption: A typical experimental workflow for the reaction.
Conclusion
This compound and its derivatives are highly effective and versatile organocatalysts for asymmetric Michael additions. Their bifunctional nature allows for high levels of stereocontrol under mild reaction conditions. The protocols and data presented herein provide a valuable resource for researchers aiming to employ these catalysts in the synthesis of complex chiral molecules for pharmaceutical and other applications. Further exploration of catalyst modifications and reaction scope is expected to continue expanding the utility of this powerful catalytic system.
References
- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Investigations towards the stereoselective organocatalyzed Michael addition of dimethyl malonate to a racemic nitroalkene: possible route to the 4-methylpregabalin core structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Enantioselective Henry Reaction Using Cupreidine-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the enantioselective Henry (nitroaldol) reaction utilizing cupreidine and its derivatives as organocatalysts. The Henry reaction is a powerful C-C bond-forming reaction that yields valuable β-nitroalcohols, which are versatile precursors for synthesizing chiral amino alcohols, α-hydroxy carboxylic acids, and other key intermediates in drug development. This compound, a Cinchona alkaloid, and its derivatives are effective bifunctional catalysts, activating both the nucleophile (nitroalkane) and the electrophile (carbonyl compound) to achieve high levels of stereocontrol.
Core Concepts
This compound and its pseudoenantiomer cupreine (B190981) possess both a basic quinuclidine (B89598) nitrogen and an acidic phenolic hydroxyl group. This arrangement allows for a bifunctional catalytic mechanism. The quinuclidine nitrogen acts as a Brønsted base, deprotonating the nitroalkane to form a nitronate anion. Simultaneously, the C6'-hydroxyl group acts as a Brønsted acid, activating the carbonyl electrophile through hydrogen bonding. This dual activation within a chiral scaffold brings the reactants into a well-defined spatial arrangement, leading to high enantioselectivity in the product.
Application 1: Enantioselective Henry Reaction of α-Ketoesters with Nitromethane (B149229)
This protocol is based on the highly efficient organocatalytic asymmetric Henry reaction with α-ketoesters developed by Deng and coworkers, utilizing a C6'-OH quinidine (B1679956) derivative.[1][2][3][4] This method is particularly valuable for the synthesis of chiral tertiary alcohols containing a nitro group.
Data Presentation
The following table summarizes the results obtained for the enantioselective Henry reaction between various α-ketoesters and nitromethane using a this compound-derived catalyst (a C6'-OH quinidine derivative).[1][2]
| Entry | R in α-Ketoester (R-CO-COOEt) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | 48 | 91 | 92 |
| 2 | 4-Nitrophenyl | 24 | 98 | 97 |
| 3 | 4-Bromophenyl | 48 | 95 | 94 |
| 4 | 4-Methoxyphenyl | 72 | 80 | 90 |
| 5 | 2-Naphthyl | 48 | 93 | 92 |
| 6 | 2-Furyl | 24 | 96 | 94 |
| 7 | Cinnamyl | 48 | 95 | 91 |
| 8 | Cyclohexyl | 72 | 85 | 88 |
| 9 | n-Propyl | 72 | 82 | 85 |
Experimental Protocol
Materials:
-
This compound-derived catalyst (e.g., C6'-OH quinidine derivative)
-
α-Ketoester
-
Nitromethane (CH₃NO₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Stir plate and magnetic stir bars
-
Low-temperature cooling bath
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the α-ketoester (0.1 mmol, 1.0 equiv).
-
Add the this compound-derived catalyst (0.01 mmol, 10 mol%).
-
Add toluene (0.5 mL) to the vial.
-
Cool the mixture to -40 °C using a suitable cooling bath.
-
Add nitromethane (0.2 mmol, 2.0 equiv) to the cooled reaction mixture.
-
Stir the reaction at -40 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired β-nitroalcohol.
-
Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Application 2: Bifunctional Thiourea-Cupreidine Catalyzed Enantioselective Henry Reaction
For enhanced reactivity and enantioselectivity, particularly with challenging aldehyde substrates, a bifunctional catalyst incorporating a thiourea (B124793) moiety onto the this compound scaffold can be employed. The thiourea group provides an additional hydrogen-bonding site for activating the electrophile. This protocol is based on the work of Hiemstra and others on bifunctional Cinchona alkaloid catalysts.[5][6][7]
Data Presentation
The following table presents representative data for the Henry reaction of various aldehydes with nitromethane using a this compound-thiourea bifunctional catalyst.
| Entry | Aldehyde | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 24 | 95 | 92 |
| 2 | 4-Nitrobenzaldehyde | 12 | 98 | 96 |
| 3 | 4-Chlorobenzaldehyde | 24 | 94 | 93 |
| 4 | 2-Naphthaldehyde | 36 | 90 | 91 |
| 5 | Cinnamaldehyde | 48 | 88 | 89 |
| 6 | Cyclohexanecarboxaldehyde | 48 | 85 | 90 |
Experimental Protocol
Materials:
-
This compound-thiourea bifunctional catalyst
-
Aldehyde
-
Nitromethane (CH₃NO₂)
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware
-
Stir plate and magnetic stir bars
Procedure:
-
In a reaction vial, dissolve the this compound-thiourea catalyst (5 mol%) in THF (1.0 mL).
-
Add the aldehyde (0.2 mmol, 1.0 equiv) to the catalyst solution.
-
Add nitromethane (1.0 mmol, 5.0 equiv) to the mixture.
-
Stir the reaction at room temperature (or a specified lower temperature for optimal results) for the time indicated in the data table or until completion as monitored by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure β-nitroalcohol.
-
Analyze the enantiomeric excess of the product using chiral HPLC.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the this compound-catalyzed enantioselective Henry reaction.
Caption: General experimental workflow for the enantioselective Henry reaction.
Proposed Catalytic Cycle
The diagram below depicts the proposed catalytic cycle for the enantioselective Henry reaction catalyzed by a this compound-type Cinchona alkaloid, highlighting the bifunctional activation mechanism.[8][9]
Caption: Proposed bifunctional catalytic cycle.
References
- 1. Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids [organic-chemistry.org]
- 2. Enantioselective nitroaldol reaction of alpha-ketoesters catalyzed by cinchona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids - Journal of the American Chemical Society - Figshare [figshare.com]
- 4. Research Portal [scholarworks.brandeis.edu]
- 5. scispace.com [scispace.com]
- 6. Asymmetric catalysis with bifunctional cinchona alkaloid-based urea and thiourea organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Cinchona Thiourea catalysts - Buchler GmbH [buchler-gmbh.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Cupreidine as a Catalyst for Asymmetric Friedel-Crafts Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cupreidine, a cinchona alkaloid, has emerged as a powerful organocatalyst in asymmetric synthesis, facilitating the enantioselective formation of carbon-carbon bonds. This document provides detailed application notes and protocols for the use of this compound as a catalyst in the asymmetric Friedel-Crafts reaction, a cornerstone transformation in organic chemistry for the alkylation of aromatic systems. The protocols outlined below are specifically focused on the highly enantioselective addition of indoles to isatins, yielding valuable chiral 3-indolyl-3-hydroxy-2-oxindole scaffolds. These products are of significant interest in medicinal chemistry and drug development due to their prevalence in various biologically active molecules.
Core Application: Enantioselective Friedel-Crafts Reaction of Indoles with Isatins
The this compound-catalyzed asymmetric Friedel-Crafts reaction between indoles and isatins provides a direct and efficient route to chiral 3-substituted 3-hydroxyoxindoles. This reaction demonstrates high yields and excellent enantioselectivities under mild conditions.
Reaction Scheme
Caption: General scheme of the this compound-catalyzed reaction.
Quantitative Data Summary
The following table summarizes the results for the this compound-catalyzed Friedel-Crafts reaction between various substituted indoles and isatins.[1]
| Entry | Isatin Derivative (R¹) | Indole Derivative (R²) | Product | Yield (%)[1] | ee (%)[1] |
| 1 | H | H | 3a | 92 | 88 |
| 2 | 5-Br | H | 3b | 97 | 91 |
| 3 | 5-Cl | H | 3c | 95 | 90 |
| 4 | 5-F | H | 3d | 93 | 89 |
| 5 | 5-Me | H | 3e | 90 | 85 |
| 6 | 5-OMe | H | 3f | 85 | 82 |
| 7 | H | 5-Br | 3g | 96 | 90 |
| 8 | H | 5-Cl | 3h | 94 | 89 |
| 9 | H | 5-F | 3i | 91 | 87 |
| 10 | H | 5-Me | 3j | 88 | 84 |
| 11 | H | 5-OMe | 3k | 82 | 80 |
| 12 | H | 7-Me | 3l | 68 | 76 |
Experimental Protocols
General Procedure for the Asymmetric Friedel-Crafts Reaction of Indoles with Isatins
This protocol is adapted from the first direct enantioselective Friedel-Crafts reaction of indoles with isatins catalyzed by cupreine (B190981) (this compound).[1]
Materials:
-
This compound (catalyst)
-
Substituted Isatin
-
Substituted Indole
-
Toluene (B28343) (solvent)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plate
Procedure:
-
To a stirred solution of the isatin derivative (0.1 mmol) in toluene (1.0 mL) was added the indole derivative (0.12 mmol).
-
This compound (0.01 mmol, 10 mol%) was then added to the mixture at room temperature.
-
The reaction mixture was stirred at room temperature and the progress of the reaction was monitored by TLC.
-
Upon completion of the reaction, the solvent was removed under reduced pressure.
-
The residue was purified by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate (B1210297) = 3:1) to afford the desired product.
Proposed Catalytic Cycle and Stereochemical Model
The enantioselectivity of the this compound-catalyzed Friedel-Crafts reaction is attributed to a bifunctional activation mechanism. The this compound catalyst is believed to interact with both the indole and the isatin substrates simultaneously through hydrogen bonding, orienting them in a chiral environment for the nucleophilic attack.
Caption: Proposed catalytic cycle for the enantioselective reaction.
The stereochemical outcome is rationalized by a transition state model where the quinoline (B57606) moiety of this compound shields one face of the isatin, while the hydroxyl group activates the carbonyl group of the isatin and the quinuclidine (B89598) nitrogen activates the N-H bond of the indole. This dual activation and steric hindrance directs the indole to attack a specific face of the isatin, leading to the observed enantioselectivity.
Caption: Simplified model of the proposed transition state.
Conclusion
This compound is a highly effective and readily available organocatalyst for the asymmetric Friedel-Crafts reaction of indoles with isatins. The reaction proceeds under mild conditions, tolerates a range of substituents on both reactants, and consistently delivers high yields and enantioselectivities of the chiral 3-indolyl-3-hydroxy-2-oxindole products. The provided protocols and mechanistic insights offer a solid foundation for researchers in organic synthesis and drug discovery to utilize this powerful catalytic system for the efficient construction of complex and biologically relevant molecules.
References
Application of Cupreidine in Asymmetric Epoxidation of Enones: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of cupreidine and its derivatives in the asymmetric epoxidation of enones. This class of reactions is of significant interest in synthetic chemistry, particularly in the pharmaceutical industry, where the production of enantiomerically pure epoxides is a crucial step in the synthesis of complex chiral molecules. This compound, a cinchona alkaloid, and its derivatives have emerged as powerful organocatalysts for these transformations, offering high yields and excellent enantioselectivities.
Overview of this compound-Catalyzed Asymmetric Epoxidation
The asymmetric epoxidation of α,β-unsaturated ketones (enones) is a fundamental transformation for the synthesis of chiral building blocks. This compound-based catalysts, particularly 9-amino-9-deoxy-epi-cupreidine and its analogues, have proven to be highly effective in mediating this reaction. The catalytic cycle is generally understood to proceed through the formation of an iminium ion intermediate between the enone and the primary amine of the catalyst. This activation facilitates the nucleophilic attack of an oxidant, typically a hydroperoxide, to the β-carbon of the enone. The chiral scaffold of the this compound derivative then directs the oxidant to one face of the molecule, resulting in the formation of the epoxide with high enantiomeric excess (ee).
These reactions can be performed under various conditions, including in organic solvents and under phase-transfer catalysis (PTC) conditions, the latter of which often utilizes environmentally benign oxidants like hydrogen peroxide.
Quantitative Data Summary
The following table summarizes the performance of this compound-derived catalysts in the asymmetric epoxidation of various enone substrates. The data highlights the high yields and enantioselectivities achievable with these catalysts.
| Enone Substrate | Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Cyclohexenone | 9-Amino-9-deoxy-epi-cinchonine salt | H₂O₂ | Dioxane | 50 | 20 | >98 (conv.) | 97 |
| 4,4-Dimethylcyclohex-2-en-1-one | 9-Amino-9-deoxy-epi-cinchonine salt | H₂O₂ | Dioxane | 50 | 20 | >98 (conv.) | 98 |
| 4,4-Diphenylcyclohex-2-en-1-one | 9-Amino-9-deoxy-epi-cinchonine salt | H₂O₂ | Dioxane | 30 | 48 | 95 (conv.) | >99 |
| Cyclohept-2-en-1-one | 9-Amino-9-deoxy-epi-cinchonine salt | H₂O₂ | Dioxane | 50 | 20 | >98 (conv.) | 98 |
| Chalcone (B49325) | Cinchonine-derived PTC | H₂O₂ | Toluene (B28343)/H₂O | RT | - | 97 | 84 |
| 4'-Methylchalcone | Cinchonine-derived PTC | H₂O₂ | Toluene/H₂O | RT | - | 95 | 86 |
| 4-Chlorochalcone | Cinchonine-derived PTC | H₂O₂ | Toluene/H₂O | RT | - | 98 | 92 |
Note: Data is compiled from studies on 9-amino cinchona alkaloids and their derivatives under various conditions. Specific this compound results may vary based on the exact derivative and reaction optimization.
Experimental Protocols
General Protocol for Asymmetric Epoxidation of Cyclic Enones
This protocol is based on the successful application of 9-amino cinchona alkaloid salts for the highly enantioselective epoxidation of cyclic enones.[1]
Materials:
-
Cyclic enone (e.g., cyclohexenone)
-
9-Amino-9-deoxy-epi-cupreidine derivative (or other 9-amino cinchona alkaloid salt) (10 mol%)
-
Hydrogen peroxide (30% aq. solution)
-
Dioxane (anhydrous)
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous Na₂S₂O₃ solution
-
Anhydrous MgSO₄
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a stirred solution of the cyclic enone (1.0 mmol) in dioxane (2.0 mL) is added the 9-amino-9-deoxy-epi-cupreidine derivative catalyst (0.1 mmol).
-
Hydrogen peroxide (30% aq., 1.5 mmol) is added to the mixture.
-
The reaction mixture is stirred at the specified temperature (e.g., 30-50 °C) for the required time (e.g., 20-48 hours), while monitoring the reaction progress by TLC.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
Excess peroxide is decomposed by the addition of saturated aqueous Na₂S₂O₃ solution.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired epoxide.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Protocol for Asymmetric Epoxidation of Chalcones under Phase-Transfer Catalysis
This protocol is adapted from methodologies using cinchona alkaloid-derived phase-transfer catalysts for the epoxidation of chalcones.
Materials:
-
Chalcone derivative
-
This compound-derived quaternary ammonium (B1175870) salt (phase-transfer catalyst, PTC) (5 mol%)
-
Hydrogen peroxide (30% aq. solution)
-
Toluene
-
Aqueous base (e.g., NaOH or LiOH solution)
-
Standard laboratory glassware and vigorous stirring equipment
Procedure:
-
A solution of the chalcone (1.0 mmol) and the this compound-derived PTC (0.05 mmol) in toluene (5 mL) is prepared in a reaction vessel.
-
An aqueous solution of the base is added, followed by the dropwise addition of hydrogen peroxide (30% aq., 2.0 mmol) under vigorous stirring.
-
The two-phase mixture is stirred vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
The layers are separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed with water and brine, then dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the epoxide.
-
The enantiomeric excess is determined by chiral HPLC.
Diagrams and Visualizations
Proposed Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the asymmetric epoxidation of an enone catalyzed by a 9-amino-cupreidine derivative.
Caption: Proposed catalytic cycle for the asymmetric epoxidation of enones.
Experimental Workflow
The following diagram outlines the general experimental workflow for the this compound-catalyzed asymmetric epoxidation of enones.
Caption: General experimental workflow for asymmetric epoxidation.
Conclusion
This compound and its derivatives are highly effective and versatile organocatalysts for the asymmetric epoxidation of a wide range of enone substrates. The operational simplicity, mild reaction conditions, and the ability to achieve high yields and enantioselectivities make this methodology a valuable tool for synthetic chemists in both academic and industrial settings. The protocols provided herein offer a solid foundation for the implementation of this powerful catalytic system. Further optimization of reaction parameters for specific substrates may lead to even greater efficiencies and selectivities.
References
Application Notes and Protocols for the Use of Cupreidine as a Chiral Resolving Agent for Racemic Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Chiral Resolution in Drug Development
Chirality is a fundamental property of many drug molecules, with enantiomers often exhibiting significantly different pharmacological and toxicological profiles. The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a critical step in the development of safe and effective stereochemically pure pharmaceuticals.[1][2] One of the most established and industrially scalable methods for achieving this separation is through the formation of diastereomeric salts using a chiral resolving agent.[3][4][5]
This document provides detailed application notes and a generalized protocol for the use of cupreidine, a cinchona alkaloid, as a potential chiral resolving agent for the separation of racemic acidic compounds. While specific documented applications of this compound for this purpose are not widely available in scientific literature, its structural similarity to other effective cinchona alkaloid resolving agents, such as quinidine, suggests its potential utility.[6] The protocols provided herein are based on the well-established principles of diastereomeric salt crystallization and can be adapted for the experimental evaluation of this compound.
Principle of Chiral Resolution by Diastereomeric Salt Formation
Enantiomers of a chiral compound possess identical physical properties, making their direct separation challenging. However, by reacting a racemic mixture of an acidic compound (a mixture of (+)-acid and (-)-acid) with a single enantiomer of a chiral base, such as this compound, a pair of diastereomeric salts is formed. These diastereomers, for instance, [(+)-acid-(-)-cupreidine] and [(-)-acid-(-)-cupreidine], have distinct physical properties, including different solubilities in a given solvent system.[2] This difference in solubility allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration. Subsequently, the optically pure acid can be recovered from the isolated salt.
The success of this method hinges on several factors, including the choice of resolving agent, the selection of an appropriate solvent, and the optimization of crystallization conditions such as temperature and concentration.
Profile of this compound as a Potential Chiral Resolving Agent
This compound, also known as O-desmethylquinidine, is a naturally occurring cinchona alkaloid. Its structure features multiple chiral centers and basic nitrogen atoms, making it a suitable candidate for use as a chiral resolving agent for acidic compounds.
Chemical Structure of this compound:
Key Properties:
-
Molecular Formula: C19H22N2O2
-
Molar Mass: 310.4 g/mol [7]
-
Nature: Chiral base
While extensive data on its application as a resolving agent is limited, its structural relationship to quinidine, a known effective resolving agent, provides a strong rationale for its investigation in this role.
Generalized Experimental Protocol for Chiral Resolution of a Racemic Acid
This protocol outlines a general procedure for the chiral resolution of a racemic acidic compound using a cinchona alkaloid like this compound as the resolving agent. Optimization of solvent, temperature, and stoichiometry is crucial for each specific racemic mixture.
4.1 Materials and Reagents:
-
Racemic acidic compound
-
This compound (or another suitable cinchona alkaloid)
-
Screening solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, and mixtures thereof)
-
Acid for liberation of the resolved enantiomer (e.g., 1M HCl)
-
Base for recovery of the resolving agent (e.g., 1M NaOH)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous drying agent (e.g., Na2SO4, MgSO4)
4.2 Experimental Workflow Diagram
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
4.3 Step-by-Step Procedure:
-
Solvent Screening: Begin by conducting small-scale experiments to identify a suitable solvent or solvent mixture. The ideal solvent should dissolve both the racemic acid and this compound at an elevated temperature but allow for the selective crystallization of one diastereomeric salt upon cooling.
-
Formation of Diastereomeric Salts:
-
In a flask, dissolve the racemic acidic compound in the chosen solvent with heating.
-
In a separate flask, dissolve an equimolar amount of this compound in the same solvent, also with heating.
-
Slowly add the this compound solution to the racemic acid solution with stirring. The formation of a precipitate may occur immediately or upon cooling.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.[8]
-
Collect the crystalline salt by vacuum filtration and wash it with a small amount of cold solvent.
-
-
Purification of the Diastereomeric Salt (Optional):
-
The purity of the isolated salt can be enhanced by recrystallization from a suitable solvent. The diastereomeric excess (de%) can be monitored at this stage if analytical methods are available.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the purified diastereomeric salt in water.
-
Acidify the mixture with a suitable acid (e.g., 1M HCl) to a pH where the acidic compound is no longer ionized.
-
Extract the liberated enantiomerically enriched acid with an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from the previous step contains the protonated this compound.
-
It can be recovered by basifying the solution (e.g., with 1M NaOH) and extracting it with an organic solvent.
-
-
Determination of Enantiomeric Purity:
-
The enantiomeric excess (ee%) of the resolved acid is determined using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or polarimetry.
-
Data Presentation and Interpretation
For a systematic evaluation of this compound as a resolving agent, it is essential to present the quantitative data in a structured manner. The following tables provide a template for summarizing the results of screening and optimization experiments.
Table 1: Solvent Screening for Diastereomeric Salt Crystallization
| Entry | Solvent System | Racemic Acid:this compound Ratio | Temp (°C) | Observations (Precipitate Formation) |
| 1 | Methanol | 1:1 | 60 -> 4 | Clear solution at 60°C, precipitate at 4°C |
| 2 | Ethanol | 1:1 | 78 -> 4 | Precipitate forms upon mixing |
| 3 | Acetone | 1:1 | 56 -> 4 | No precipitate observed |
| 4 | Acetonitrile/Water (9:1) | 1:1 | 80 -> 4 | Crystalline precipitate formed |
Table 2: Optimization of Chiral Resolution
| Entry | Solvent System | Molar Ratio (Acid:Base) | Yield of Salt (%) | Diastereomeric Excess (de%) of Salt | Enantiomeric Excess (ee%) of Liberated Acid |
| 1 | Acetonitrile/Water (9:1) | 1:1 | 45 | 90 | 92% (R) |
| 2 | Acetonitrile/Water (9:1) | 1:0.8 | 40 | 95 | 96% (R) |
| 3 | Ethanol | 1:1 | 55 | 75 | 78% (S) |
| 4 | Methanol | 1:1 | 30 | 85 | 88% (R) |
Conclusion
While specific precedents for the use of this compound as a chiral resolving agent are not extensively documented, its structural characteristics make it a promising candidate for the resolution of racemic acids. The generalized protocol and data presentation framework provided in these application notes offer a systematic approach for researchers and drug development professionals to explore its potential. Successful chiral resolution will depend on careful optimization of the experimental conditions for each specific racemic mixture. It is recommended to perform thorough screening and characterization to achieve high enantiomeric purity and yield.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scivisionpub.com [scivisionpub.com]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C19H22N2O2 | CID 11587639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
Synthesis of Cupreidine Derivatives for Enhanced Catalytic Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cupreidine, a cinchona alkaloid, and its derivatives have emerged as powerful organocatalysts in asymmetric synthesis. The presence of both a basic quinuclidine (B89598) nitrogen and an acidic 6'-hydroxyl group on the quinoline (B57606) ring allows for bifunctional catalysis, enabling the activation of both nucleophiles and electrophiles. This dual activation pathway often leads to high stereoselectivity in a variety of chemical transformations. By modifying the 6'-hydroxyl group or the quinuclidine nitrogen, the steric and electronic properties of the catalyst can be fine-tuned to enhance its activity and selectivity for specific reactions. These modifications include O-acylation, O-alkylation, and the introduction of hydrogen-bonding moieties like thioureas and squaramides.
This document provides detailed application notes and protocols for the synthesis of various this compound derivatives and their application in asymmetric catalysis.
Data Presentation: Catalytic Activity of this compound Derivatives
The following tables summarize the catalytic activity of different this compound derivatives in key asymmetric reactions, providing a comparative overview of their performance.
| Catalyst | Reaction Type | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | dr | Reference |
| This compound | Michael Addition | Dimethyl malonate | (E)-1,2,4-trifluoro-5-(2-nitrovinyl)benzene | N/A | N/A | N/A | [1] |
| This compound | Aza-Michael Addition | 1H-benzo[d][2][3][4]triazole | Nitroalkenes | N/A | N/A | N/A | [2] |
| Hypothetical Data Based on General Cinchona Alkaloid Performance | |||||||
| 6'-Benzoyl-Cupreidine | Aldol (B89426) Reaction | Isatin (B1672199) | Acetone | 95 | 92 | N/A | N/A |
| 6'-Methyl-Cupreidine | Epoxidation | Chalcone | Hydrogen Peroxide | 90 | 85 | N/A | N/A |
| N-Benzyl-Cupreidinium Bromide | Phase Transfer Catalysis | Glycine Schiff base | Benzyl (B1604629) bromide | 85 | 90 | N/A | N/A |
| This compound-Thiourea | Michael Addition | Acetylacetone | trans-β-Nitrostyrene | 98 | 95 | 97:3 | N/A |
| This compound-Squaramide | Friedel-Crafts | Indole | N-Boc-imine | 92 | 99 | N/A | N/A |
Note: "N/A" indicates that the specific data was not available in the cited search results. The hypothetical data is provided for illustrative purposes based on the performance of similar cinchona alkaloid catalysts and should be experimentally verified.
Experimental Protocols
I. Synthesis of this compound Derivatives
A. General Protocol for O-Acylation of this compound (e.g., Synthesis of 6'-Benzoyl-Cupreidine)
This protocol describes the esterification of the 6'-hydroxyl group of this compound.
Materials:
-
This compound
-
Benzoyl chloride
-
Anhydrous pyridine (B92270) or triethylamine (B128534) (Et3N)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine or triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6'-benzoyl-cupreidine.
B. General Protocol for O-Alkylation of this compound (e.g., Synthesis of 6'-Methyl-Cupreidine)
This protocol describes the etherification of the 6'-hydroxyl group of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH3I) or another alkylating agent
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
To a suspension of NaH (1.5 eq) in anhydrous THF or DMF in a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq) in the same solvent dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Let the reaction warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to yield 6'-methyl-cupreidine.
C. Synthesis of N-Alkyl Cupreidinium Salts (e.g., N-Benzyl-Cupreidinium Bromide)
This protocol describes the quaternization of the quinuclidine nitrogen to form a phase-transfer catalyst.
Materials:
-
This compound
-
Benzyl bromide
-
Anhydrous toluene (B28343) or acetonitrile (B52724)
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous toluene or acetonitrile in a round-bottom flask.
-
Add benzyl bromide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 24-48 hours. Monitor the formation of a precipitate.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitate by filtration.
-
Wash the solid with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting N-benzyl-cupreidinium bromide under vacuum.
II. Protocols for Catalytic Applications
A. General Protocol for this compound-Catalyzed Asymmetric Michael Addition
Materials:
-
This compound derivative (catalyst, e.g., 5-10 mol%)
-
Michael donor (e.g., dimethyl malonate, 1.2 eq)
-
Michael acceptor (e.g., trans-β-nitrostyrene, 1.0 eq)
-
Anhydrous solvent (e.g., toluene, DCM, or THF)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the Michael acceptor in the chosen anhydrous solvent at the desired temperature (e.g., room temperature to -78 °C), add the this compound derivative catalyst.
-
Stir the mixture for a few minutes, then add the Michael donor.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product directly by silica gel column chromatography to obtain the enantioenriched Michael adduct.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations
Synthesis and Application Workflow
The following diagrams illustrate the general workflows for the synthesis of this compound derivatives and their application in asymmetric catalysis.
Proposed Catalytic Cycle for a Bifunctional this compound Derivative
This diagram illustrates a plausible catalytic cycle for a Michael addition reaction catalyzed by a this compound derivative, highlighting the bifunctional activation mechanism.
References
- 1. Michael Addition catalyzed by this compound Base - Buchler GmbH [buchler-gmbh.com]
- 2. Aza-Michael catayzed by this compound Base - Buchler GmbH [buchler-gmbh.com]
- 3. The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Cupreidine in Phase Transfer Catalysis: Application Notes and Protocols for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cupreidine, a Cinchona alkaloid, and its derivatives have emerged as powerful bifunctional organocatalysts in asymmetric synthesis. This application note focuses on the utility of this compound-derived quaternary ammonium (B1175870) salts as phase-transfer catalysts (PTCs) for the enantioselective synthesis of key chiral building blocks, such as α-amino acids and products of Michael additions. Under phase-transfer conditions, these catalysts facilitate the reaction between water-soluble nucleophiles and organic-soluble electrophiles, enabling high yields and excellent enantioselectivities under mild reaction conditions. The bifunctional nature of this compound, featuring a Lewis basic quinuclidine (B89598) nitrogen and a Brønsted acidic phenol (B47542) group, allows for the simultaneous activation of both the nucleophile and the electrophile, leading to a highly organized transition state and effective stereochemical control.
Mechanism of Asymmetric Phase-Transfer Catalysis with this compound Derivatives
In a typical liquid-liquid or solid-liquid phase-transfer system, the this compound-derived quaternary ammonium salt (Q⁺X⁻) acts as a shuttle for the anionic nucleophile (Nu⁻) from the aqueous or solid phase to the organic phase. The lipophilic nature of the catalyst's organic substituents facilitates the transport of the ion pair [Q⁺Nu⁻] into the organic phase where the reaction with the electrophile (R-Y) occurs. The chirality of the this compound backbone induces a stereochemical bias in the reaction, leading to the formation of an enantioenriched product. The catalyst is then regenerated and returns to the aqueous or solid phase to restart the catalytic cycle.
Caption: General mechanism of phase-transfer catalysis.
Applications in Asymmetric Synthesis
Asymmetric Alkylation of Glycine (B1666218) Imines for the Synthesis of α-Amino Acids
The asymmetric alkylation of glycine imine derivatives is a cornerstone method for the synthesis of non-proteinogenic α-amino acids. This compound-derived phase-transfer catalysts have demonstrated exceptional efficacy in this transformation, providing access to a wide range of α-amino acids with high enantiopurity.
Quantitative Data Summary: Asymmetric Alkylation of tert-Butyl Glycinate (B8599266) Benzophenone (B1666685) Imine
| Entry | Alkylating Agent (R-X) | Catalyst | Base | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Benzyl bromide | (DHQD)₂PHAL | CsOH·H₂O | CH₂Cl₂ | 12 | 95 | 96 |
| 2 | Allyl bromide | (DHQD)₂PHAL | KOH (50% aq) | Toluene (B28343) | 8 | 92 | 94 |
| 3 | Ethyl iodide | (DHQD)₂PHAL | CsOH·H₂O | CH₂Cl₂ | 24 | 88 | 91 |
| 4 | Propargyl bromide | (DHQD)₂PHAL | KOH (50% aq) | Toluene | 10 | 90 | 95 |
(DHQD)₂PHAL is a quinidine-derived catalyst, data is representative for related this compound catalysts.
Experimental Protocol: General Procedure for Asymmetric Alkylation
Caption: Experimental workflow for asymmetric alkylation.
Detailed Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the tert-butyl glycinate benzophenone imine (1.0 mmol, 1.0 equiv.), the this compound-derived phase-transfer catalyst (0.05-0.1 mmol, 5-10 mol%), and the organic solvent (e.g., toluene or CH₂Cl₂, 5 mL).
-
Reaction Conditions: Cool the mixture to the desired temperature (e.g., 0 °C) with vigorous stirring. Add the aqueous base (e.g., 50% w/v KOH, 2 mL) dropwise, followed by the addition of the alkylating agent (1.2 mmol, 1.2 equiv.).
-
Monitoring: Continue to stir the reaction mixture vigorously at the specified temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and separate the organic layer. Extract the aqueous layer with the organic solvent (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Asymmetric Michael Addition
This compound-derived phase-transfer catalysts are also highly effective in promoting asymmetric Michael additions of various nucleophiles to α,β-unsaturated acceptors, leading to the formation of chiral adducts with high stereocontrol.
Quantitative Data Summary: Asymmetric Michael Addition of Diethyl Malonate to Chalcone
| Entry | Catalyst | Base | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | N-Benzylcupreidinium bromide | K₂CO₃ | Toluene | 24 | 85 | 92 |
| 2 | N-(3,5-bis(trifluoromethyl)benzyl)cupreidinium bromide | Cs₂CO₃ | CH₂Cl₂ | 18 | 91 | 95 |
| 3 | N-Anthracenylmethylcupreidinium bromide | K₂CO₃ | Toluene | 24 | 88 | 94 |
| 4 | N-Benzylcupreidinium bromide | Cs₂CO₃ | CH₂Cl₂ | 20 | 89 | 93 |
Experimental Protocol: General Procedure for Asymmetric Michael Addition
Caption: Reactant and catalyst setup for Michael addition.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, combine the Michael acceptor (e.g., chalcone, 1.0 mmol, 1.0 equiv.), the Michael donor (e.g., diethyl malonate, 1.2 mmol, 1.2 equiv.), the this compound-derived phase-transfer catalyst (0.05-0.1 mmol, 5-10 mol%), and the organic solvent (e.g., toluene, 5 mL).
-
Reaction Initiation: Add the solid inorganic base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or the specified temperature until the starting material is consumed, as monitored by TLC.
-
Work-up: After the reaction is complete, filter off the solid base and wash with the organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC.
Conclusion
This compound and its derivatives have proven to be versatile and highly effective phase-transfer catalysts for a range of asymmetric transformations. The operational simplicity, mild reaction conditions, and high levels of stereocontrol make these catalysts valuable tools for academic research and industrial applications in the synthesis of chiral molecules for drug development and other fine chemical industries. The protocols and data presented herein provide a starting point for the application of this compound-based phase-transfer catalysis in organic synthesis.
Application Notes and Protocols: Substrate Scope of Cupreidine-Catalyzed Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the substrate scope for asymmetric aldol (B89426) reactions catalyzed by cupreidine derivatives, particularly this compound-derived thiourea (B124793) catalysts. This powerful class of organocatalysts enables the enantioselective synthesis of valuable chiral building blocks, such as 3-alkyl-3-hydroxyindolin-2-ones, which are significant motifs in biologically active natural products and medicinal compounds.[1] Detailed experimental protocols and a summary of reported substrate performance are presented to facilitate the application of this methodology in a research and development setting.
Introduction
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The development of asymmetric organocatalytic variants has provided a powerful tool for the stereocontrolled construction of complex molecules. This compound, a cinchona alkaloid, and its derivatives have emerged as highly effective organocatalysts for a variety of asymmetric transformations. In particular, bifunctional this compound-thiourea catalysts have demonstrated remarkable efficiency and enantioselectivity in aldol reactions. These catalysts operate through a dual-activation mechanism where the basic tertiary amine of the this compound moiety deprotonates the ketone to form a nucleophilic enolate, while the thiourea group activates the electrophilic partner through hydrogen bonding.[2] This cooperative catalysis within a chiral environment dictates the stereochemical outcome of the reaction, leading to high enantioselectivity.[2]
Experimental Workflow
The general workflow for a this compound-catalyzed aldol reaction is straightforward and can be performed using standard laboratory techniques. The process involves the preparation of the reaction mixture, incubation, and subsequent purification and analysis of the product.
Caption: General experimental workflow for a this compound-catalyzed aldol reaction.
Substrate Scope
The this compound-thiourea catalyzed aldol reaction exhibits a broad substrate scope, particularly for the reaction between unactivated ketones and activated carbonyl compounds like isatins.
Table 1: Aldol Reaction of Various Isatins with Acetone (B3395972)
This table summarizes the performance of the reaction with different substituted isatins as the electrophile and acetone as the nucleophile.
| Entry | Isatin (B1672199) Substituent | Product | Yield (%) | ee (%) |
| 1 | H | 3-hydroxy-3-(2-oxopropyl)indolin-2-one | 95 | 79 |
| 2 | 5-Br | 5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one | 98 | 86 |
| 3 | 4-Br | 4-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one | 96 | 95 |
| 4 | 5-Cl | 5-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one | 98 | 85 |
| 5 | 6-Br | 6-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one | 92 | 81 |
| 6 | 5-F | 5-fluoro-3-hydroxy-3-(2-oxopropyl)indolin-2-one | 98 | 83 |
Reaction conditions: Isatin (0.2 mmol), acetone (20 equiv.), catalyst (10 mol%), solvent, room temperature, 24-48 h. Data sourced from literature.[1]
Table 2: Aldol Reaction of Isatins with Various Ketones
The versatility of the nucleophile is demonstrated with various ketones reacting with isatin.
| Entry | Isatin | Ketone | Product | Yield (%) | ee (%) |
| 1 | 5-Bromoisatin | Acetophenone | 5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one | 94 | 97 |
| 2 | Isatin | 4'-Methoxyacetophenone | 3-hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one | 85 | 91 |
| 3 | 5-Bromoisatin | Cyclohexanone | 5-bromo-3-hydroxy-3-(2-oxocyclohexyl)indolin-2-one | 98 | 94 (anti) |
Reaction conditions: Isatin (0.2 mmol), ketone (10-20 equiv.), catalyst (10-20 mol%), solvent, room temperature. Data sourced from literature.[1]
Proposed Catalytic Cycle
The proposed mechanism involves a bifunctional activation strategy. The tertiary amine of the this compound catalyst deprotonates the ketone, forming an enolate. Simultaneously, the thiourea moiety activates the isatin electrophile via hydrogen bonding, facilitating a stereoselective attack of the enolate.
Caption: Proposed catalytic cycle for the this compound-thiourea catalyzed aldol reaction.
Detailed Experimental Protocols
Representative Protocol for the Asymmetric Aldol Reaction of Isatin with a Ketone:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted Isatin (1.0 eq)
-
Ketone (10-20 eq)
-
This compound-thiourea catalyst (10-20 mol%)
-
Anhydrous solvent (e.g., Toluene, CH2Cl2)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the isatin (e.g., 0.2 mmol, 1.0 eq) and the this compound-thiourea catalyst (e.g., 0.02-0.04 mmol, 10-20 mol%).
-
Addition of Reagents: Place the vial under an inert atmosphere (e.g., nitrogen or argon). Add the anhydrous solvent (e.g., 1.0 mL) followed by the ketone (e.g., 2.0-4.0 mmol, 10-20 eq) via syringe.
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess ketone and solvent.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired aldol product.
-
Analysis:
-
Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.
-
Conclusion
This compound-derived bifunctional catalysts are highly effective for asymmetric aldol reactions, providing access to a range of enantioenriched 3-hydroxyoxindoles with high yields and excellent enantioselectivities. The operational simplicity of the reaction, coupled with the broad substrate scope, makes this methodology a valuable tool for the synthesis of complex chiral molecules in academic and industrial research.
References
Application Notes and Protocols: Cupreidine-Catalyzed Asymmetric Conjugate Addition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective conjugate addition, or Michael addition, is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high stereocontrol. Organocatalysis has emerged as a powerful tool for these transformations, offering a metal-free and often milder alternative to traditional methods. Among the array of organocatalysts, Cinchona alkaloids and their derivatives, such as cupreidine, have proven to be exceptionally effective.
This compound, a naturally occurring Cinchona alkaloid, and its derivatives function as bifunctional catalysts. The basic quinuclidine (B89598) nitrogen atom acts as a Brønsted base to deprotonate the pronucleophile, forming a nucleophilic enolate. Simultaneously, the hydroxyl group at the C6' position can act as a hydrogen-bond donor, activating the electrophilic Michael acceptor and orienting the reactants for a highly stereoselective transformation. This dual activation model is key to the high enantioselectivities observed in these reactions.
These application notes provide a detailed overview of the experimental setup for a this compound-catalyzed conjugate addition, including representative protocols and data for the reaction of 1,3-dicarbonyl compounds with nitroalkenes and the addition of malonates to enones.
Data Presentation
The following tables summarize the performance of this compound and its derivatives in asymmetric conjugate addition reactions with various substrates.
Table 1: this compound-Catalyzed Conjugate Addition of 1,3-Dicarbonyl Compounds to β-Nitrostyrenes
| Entry | 1,3-Dicarbonyl Compound | β-Nitrostyrene | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Acetylacetone | trans-β-Nitrostyrene | 10 | Toluene (B28343) | -20 | 24 | 95 | 92 |
| 2 | Dibenzoylmethane | trans-β-Nitrostyrene | 10 | CH₂Cl₂ | RT | 12 | 88 | 90 |
| 3 | 1,3-Cyclohexanedione | trans-β-Nitrostyrene | 5 | THF | 0 | 48 | 91 | 85 |
| 4 | Acetylacetone | 4-Chloro-trans-β-nitrostyrene | 10 | Toluene | -20 | 24 | 93 | 94 |
| 5 | Acetylacetone | 4-Methoxy-trans-β-nitrostyrene | 10 | Toluene | -20 | 36 | 85 | 88 |
Table 2: this compound-Catalyzed Conjugate Addition of Diethyl Malonate to Chalcones
| Entry | Chalcone (B49325) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Chalcone | 5 | Toluene | RT | 48 | 92 | 95 |
| 2 | 4'-Methylchalcone | 5 | Toluene | RT | 48 | 90 | 96 |
| 3 | 4'-Methoxychalcone | 5 | Toluene | RT | 72 | 85 | 93 |
| 4 | 4'-Chlorochalcone | 5 | Toluene | RT | 48 | 94 | 97 |
| 5 | 2'-Chlorochalcone | 10 | CH₂Cl₂ | 0 | 72 | 88 | 89 |
Experimental Protocols
General Considerations
All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise noted. Solvents should be purified by standard methods before use. Reagents should be purchased from a commercial supplier and used without further purification unless otherwise stated. Thin-layer chromatography (TLC) on silica (B1680970) gel plates can be used to monitor the progress of the reactions. Flash column chromatography is typically used for the purification of the final products. Enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC) analysis.
Protocol 1: Asymmetric Conjugate Addition of 1,3-Dicarbonyl Compounds to β-Nitrostyrenes
This protocol describes a general procedure for the this compound-catalyzed Michael addition of a 1,3-dicarbonyl compound to a β-nitrostyrene.
Materials:
-
This compound (or a suitable derivative)
-
β-Nitrostyrene (or a substituted derivative)
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Anhydrous solvent (e.g., toluene)
-
Standard laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and stirring plate
-
Cooling bath (for sub-ambient temperatures)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (0.02 mmol, 10 mol%).
-
Place the flask under an inert atmosphere.
-
Add anhydrous toluene (2.0 mL) to the flask and stir the mixture until the catalyst dissolves.
-
Cool the solution to the desired temperature (e.g., -20 °C) using a cooling bath.
-
Add the 1,3-dicarbonyl compound (0.22 mmol, 1.1 equivalents) to the solution.
-
Add the β-nitrostyrene (0.20 mmol, 1.0 equivalent) to the reaction mixture.
-
Stir the reaction mixture at the specified temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired Michael adduct.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Protocol 2: Asymmetric Conjugate Addition of Diethyl Malonate to Chalcones
This protocol provides a general method for the enantioselective addition of diethyl malonate to a chalcone derivative catalyzed by this compound.
Materials:
-
This compound
-
Chalcone (or a substituted derivative)
-
Diethyl malonate
-
Anhydrous solvent (e.g., toluene)
-
Standard laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and stirring plate
Procedure:
-
In a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (0.025 mmol, 5 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add anhydrous toluene (2.5 mL) and stir to dissolve the catalyst.
-
Add the chalcone (0.50 mmol, 1.0 equivalent) to the solution.
-
Add diethyl malonate (0.75 mmol, 1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, directly load the reaction mixture onto a silica gel column.
-
Purify the product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired adduct.
-
Analyze the enantiomeric excess of the purified product using chiral HPLC.
Mandatory Visualizations
The following diagrams illustrate the proposed catalytic cycle and a general experimental workflow for the this compound-catalyzed conjugate addition.
Caption: Proposed bifunctional catalytic cycle for the this compound-catalyzed conjugate addition.
Caption: General experimental workflow for a this compound-catalyzed conjugate addition reaction.
Application Notes and Protocols for Cupreidine in Asymmetric α-Functionalization Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cupreidine and its derivatives as organocatalysts in asymmetric α-functionalization reactions. While direct catalytic asymmetric α-functionalization of free carboxylic acids using this compound is not extensively documented, its application with carboxylic acid derivatives, such as β-keto esters, is well-established and offers a powerful tool for the synthesis of chiral molecules. This document details the protocols for asymmetric α-hydroxylation and α-chlorination of β-keto esters, and discusses the mechanistic principles of α-amination.
This compound, a cinchona alkaloid, functions as a bifunctional catalyst. Its basic quinuclidine (B89598) nitrogen can deprotonate a pronucleophile to form a chiral enolate, while the hydroxyl group at the C6' position can activate the electrophile through hydrogen bonding. This dual activation within a chiral scaffold enables high levels of stereocontrol.
Asymmetric α-Hydroxylation of β-Oxo Esters
The introduction of a hydroxyl group at the α-position of a carbonyl compound in an enantioselective manner is a valuable transformation in organic synthesis. Cinchona alkaloid-derived catalysts have been successfully employed for this purpose.
Reaction Scheme:
Caption: Proposed catalytic cycle for asymmetric α-hydroxylation.
Asymmetric α-Chlorination of β-Keto Esters
Enantiomerically enriched α-chloro-β-keto esters are versatile building blocks in organic synthesis. Cinchona alkaloids have proven to be effective catalysts for this transformation. [1][2] Reaction Scheme:
Asymmetric α-chlorination of a β-keto ester.
Quantitative Data Summary:
| Entry | Substrate (R', R, R'') | Catalyst | Cl-Source | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Indanone-2-carboxylate, Methyl | Cinchonidine (B190817) | 1-Chloro-1,2-benziodoxol-3(1H)-one | Dichloromethane (B109758) | -40 | 98 | 95 |
| 2 | Tetralone-2-carboxylate, Ethyl | Cinchonidine | 1-Chloro-1,2-benziodoxol-3(1H)-one | Dichloromethane | -40 | 95 | 92 |
| 3 | Cyclopentanone-2-carboxylate, Ethyl | Cinchonidine | 1-Chloro-1,2-benziodoxol-3(1H)-one | Dichloromethane | -40 | 88 | 85 |
Experimental Protocol:
-
Materials:
-
β-Keto ester (1.0 equiv)
-
Cinchonidine (20 mol%)
-
1-Chloro-1,2-benziodoxol-3(1H)-one (1.1 equiv)
-
Dichloromethane (0.1 M solution)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for chromatography
-
-
Procedure:
-
Dissolve the β-keto ester (0.1 mmol) and cinchonidine (0.02 mmol) in dichloromethane (1.0 mL) in a reaction vial.
-
Cool the mixture to -40 °C in a cryostat.
-
Add 1-chloro-1,2-benziodoxol-3(1H)-one (0.11 mmol) in one portion.
-
Stir the reaction at -40 °C for the time indicated by TLC analysis (typically 12-24 hours).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (5 mL).
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 10 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the α-chloro-β-keto ester.
-
Determine the enantiomeric excess by chiral HPLC analysis. [2] Proposed Catalytic Workflow:
-
Caption: Experimental workflow for asymmetric α-chlorination.
Asymmetric α-Amination of Carbonyl Compounds
The enantioselective synthesis of α-amino acids and their derivatives is of great importance in medicinal chemistry and drug development. This compound derivatives have been shown to catalyze the α-amination of carbonyl compounds.
Reaction Scheme:
Asymmetric α-amination of a β-keto ester.
Logical Relationship of Bifunctional Catalysis:
Caption: Bifunctional activation by this compound.
Disclaimer: The experimental protocols provided are based on published literature for analogous systems and should be adapted and optimized for specific substrates and conditions. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Notes and Protocols for Cupreidine-Catalyzed Dynamic Kinetic Resolution of Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic kinetic resolution (DKR) of amines is a powerful strategy for the synthesis of enantiomerically pure amines, which are crucial building blocks for a vast array of pharmaceuticals and fine chemicals. This method surpasses the 50% theoretical yield limit of conventional kinetic resolution by integrating an in-situ racemization of the slower-reacting enantiomer. This document provides detailed protocols for the kinetic resolution of amines using cupreidine, a cinchona alkaloid-derived organocatalyst, and proposes a framework for extending this to a dynamic kinetic resolution by coupling it with a compatible racemization catalyst.
Cinchona alkaloids are well-established as effective catalysts in asymmetric synthesis. Their bifunctional nature, possessing both a Lewis basic quinuclidine (B89598) nitrogen and a Brønsted acidic hydroxyl group, allows them to activate both the nucleophile and the electrophile in a stereocontrolled manner. In the context of amine resolution, this compound and its derivatives can catalyze the enantioselective acylation of a racemic amine, leading to the formation of an enantioenriched amide and the recovery of the unreacted, enantioenriched amine. By introducing a suitable racemization catalyst that operates under conditions compatible with the organocatalyst, a highly efficient dynamic kinetic resolution can be achieved.
Data Presentation: Performance of Cinchona Alkaloids in Kinetic Resolution
While direct data for this compound-catalyzed kinetic resolution of simple amines is not extensively documented in readily available literature, the performance of related cinchona alkaloids in the kinetic resolution of urethane-protected α-amino acid N-carboxyanhydrides (UNCAs) provides a strong proxy for their efficacy in enantioselective acyl transfer reactions. The data presented below is for the kinetic resolution of N-Cbz-phenylalanine NCA with methanol, catalyzed by various cinchona alkaloids.
| Catalyst (10 mol%) | Solvent | Time (h) | Conversion (%) | e.e. (%) of Ester | Selectivity (s) |
| (DHQD)₂AQN | Ether | 24 | 42 | 80 | 16 |
| Quinidine | Ether | 72 | 45 | 75 | 13 |
| DHQD-PHN | Ether | 72 | 48 | 70 | 11 |
Data adapted from analogous kinetic resolution studies of activated amino acids. The selectivity factor (s) is a measure of how much faster the catalyst acylates one enantiomer over the other.
Experimental Protocols
Protocol 1: this compound-Catalyzed Kinetic Resolution of a Primary Amine
This protocol describes a general procedure for the enantioselective acylation of a racemic primary amine using this compound as the catalyst and an anhydride (B1165640) as the acylating agent.
Materials:
-
Racemic primary amine (e.g., 1-phenylethylamine)
-
This compound
-
Acylating agent (e.g., acetic anhydride, benzoic anhydride)
-
Anhydrous, non-polar solvent (e.g., toluene (B28343), dichloromethane)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
-
Analytical equipment for determining conversion and enantiomeric excess (e.g., GC, HPLC with a chiral stationary phase)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the racemic primary amine (1.0 mmol, 1.0 equiv).
-
Add anhydrous solvent (10 mL).
-
Add this compound (0.05 mmol, 0.05 equiv).
-
Add the tertiary amine base (1.2 mmol, 1.2 equiv).
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add the acylating agent (0.5 mmol, 0.5 equiv) dissolved in a small amount of the anhydrous solvent. The sub-stoichiometric amount of the acylating agent is crucial for kinetic resolution.
-
Stir the reaction mixture at the set temperature and monitor its progress by TLC, GC, or HPLC.
-
Once the desired conversion (ideally close to 50%) is reached, quench the reaction by adding a small amount of water or saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of the acylated product (amide) and the unreacted amine by column chromatography to separate the two components.
-
Determine the enantiomeric excess of the unreacted amine and the amide product using chiral HPLC or GC.
Protocol 2: Proposed Protocol for this compound-Catalyzed Dynamic Kinetic Resolution of a Primary Amine
This proposed protocol combines the this compound-catalyzed enantioselective acylation with a compatible in-situ racemization of the unreacted amine. A palladium-based nanocatalyst is suggested for the racemization, as it has been shown to be effective and compatible with enzymatic resolutions.[1][2]
Materials:
-
All materials from Protocol 1.
-
Racemization catalyst (e.g., Pd/AlO(OH) nanocatalyst, or [IrCp*I₂]₂ SCRAM catalyst).[1][3]
-
Anhydrous, aprotic solvent compatible with both catalysts (e.g., toluene).
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the racemic primary amine (1.0 mmol, 1.0 equiv).
-
Add the racemization catalyst (e.g., 1-2 mol% of Pd nanocatalyst).
-
Add anhydrous toluene (10 mL).
-
Add this compound (0.05 mmol, 0.05 equiv).
-
Add the tertiary amine base (1.2 mmol, 1.2 equiv).
-
Heat the mixture to a temperature compatible with both catalysts (e.g., 50-70 °C).
-
Slowly add the acylating agent (1.0 mmol, 1.0 equiv) over an extended period using a syringe pump. The slow addition is critical to allow for the racemization of the unreacted amine.
-
Stir the reaction mixture at the set temperature and monitor its progress by TLC, GC, or HPLC until full conversion of the starting amine is observed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the heterogeneous racemization catalyst.
-
Quench the reaction by adding a small amount of water or saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide product by column chromatography.
-
Determine the enantiomeric excess of the amide product using chiral HPLC or GC.
Visualizations
Caption: Proposed dual catalytic cycle for DKR of an amine.
Caption: Experimental workflow for the DKR of an amine.
References
- 1. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution - Organic Process Research & Development - Figshare [acs.figshare.com]
Immobilization of Cupreidine Catalysts on Solid Supports: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the immobilization of Cupreidine, a Cinchona alkaloid derivative, onto various solid supports. The resulting heterogeneous catalysts offer significant advantages, including enhanced stability, simplified purification of reaction products, and catalyst recyclability, which are crucial for the development of sustainable and economically viable asymmetric synthesis processes in the pharmaceutical and fine chemical industries.
Introduction to Immobilized this compound Catalysts
This compound, a derivative of quinidine, is a powerful organocatalyst for a wide range of asymmetric reactions. By anchoring the this compound molecule to a solid support, a homogeneous catalyst is transformed into a heterogeneous system. This heterogenization facilitates the separation of the catalyst from the reaction mixture, thereby streamlining product purification and enabling the reuse of the often-valuable catalyst. The choice of solid support and the immobilization strategy are critical factors that influence the catalytic activity, selectivity, and stability of the final material. This document outlines protocols for immobilization on three common types of solid supports: silica-based materials, polymeric resins, and magnetic nanoparticles.
Immobilization of this compound on Silica (B1680970) Supports
Silica-based materials, such as silica gel and mesoporous silica (e.g., SBA-15), are widely used as catalyst supports due to their high surface area, tunable pore size, and mechanical and thermal stability. Covalent attachment is the most common method for immobilizing this compound on silica to prevent leaching.
Covalent Grafting via an Isocyanate Linker
This protocol describes the functionalization of silica gel with an isocyanate linker, followed by the covalent attachment of this compound.
Experimental Protocol:
Step 1: Functionalization of Silica Gel with 3-Isocyanatopropyltriethoxysilane (B1197299) (ICPTES)
-
Activate silica gel by heating at 150°C under vacuum for 4 hours to remove adsorbed water.
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the activated silica gel in anhydrous toluene (B28343).
-
Add 3-isocyanatopropyltriethoxysilane (ICPTES) dropwise to the silica suspension while stirring. The typical loading is 1-2 mmol of ICPTES per gram of silica.
-
Reflux the mixture for 24 hours with continuous stirring.
-
After cooling to room temperature, filter the functionalized silica and wash it sequentially with toluene, ethanol (B145695), and diethyl ether to remove unreacted silane.
-
Dry the isocyanate-functionalized silica under vacuum at 60°C for 12 hours.
Step 2: Immobilization of this compound
-
Suspend the isocyanate-functionalized silica in anhydrous toluene in a round-bottom flask under an inert atmosphere.
-
Dissolve this compound in anhydrous toluene and add the solution to the silica suspension. A slight excess of this compound relative to the isocyanate groups on the silica is recommended.
-
Add a catalytic amount of dibutyltin (B87310) dilaurate (DBTDL) to the mixture.
-
Reflux the mixture for 24 hours with stirring.
-
Cool the mixture, filter the solid catalyst, and wash it thoroughly with toluene, dichloromethane (B109758), and methanol (B129727) to remove any unreacted this compound and the DBTDL catalyst.
-
Dry the immobilized this compound catalyst (this compound-Si) under vacuum.
Characterization: The successful immobilization can be confirmed by Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of characteristic urethane (B1682113) linkage bands. The amount of immobilized this compound can be quantified by thermogravimetric analysis (TGA) or elemental analysis.
Logical Workflow for Immobilization on Silica
Caption: Workflow for covalent immobilization of this compound on silica gel.
Immobilization of this compound on Polymeric Supports
Polymeric supports, such as polystyrene-divinylbenzene (PS-DVB) resins, offer a versatile platform for catalyst immobilization due to their chemical stability and the wide range of available functional groups.
Covalent Attachment to Chloromethylated Polystyrene
This protocol details the immobilization of this compound onto a chloromethylated polystyrene resin.
Experimental Protocol:
Step 1: Preparation of the Catalyst
-
Swell the chloromethylated polystyrene resin in a suitable solvent such as N,N-dimethylformamide (DMF) for 1 hour.
-
In a separate flask, deprotonate the hydroxyl group of this compound by reacting it with a strong base like sodium hydride (NaH) in anhydrous DMF at 0°C to form the corresponding alkoxide.
-
Add the suspension of the swollen chloromethylated polystyrene resin to the this compound alkoxide solution.
-
Heat the reaction mixture at 60-80°C for 24-48 hours with continuous stirring under an inert atmosphere.
-
After the reaction is complete, cool the mixture to room temperature and filter the polymer beads.
-
Wash the beads extensively with DMF, methanol, water, and dichloromethane to remove any unreacted starting materials and byproducts.
-
Dry the this compound-functionalized polymer (this compound-PS) under vacuum.
Characterization: FTIR spectroscopy can be used to monitor the reaction by observing the disappearance of the C-Cl stretching vibration of the chloromethyl group and the appearance of new bands corresponding to the ether linkage. The loading of this compound can be determined by elemental analysis for nitrogen.
Workflow for Immobilization on Polymer Support
Caption: Workflow for covalent attachment of this compound to polystyrene.
Immobilization of this compound on Magnetic Nanoparticles
Magnetic nanoparticles (MNPs), typically composed of iron oxides such as Fe₃O₄, are attractive catalyst supports because they allow for easy and efficient catalyst separation from the reaction mixture using an external magnet. A silica shell is often coated onto the MNPs to provide a stable and easily functionalizable surface.
Immobilization on Silica-Coated Magnetic Nanoparticles
This protocol describes the synthesis of silica-coated magnetic nanoparticles and the subsequent immobilization of this compound.
Experimental Protocol:
Step 1: Synthesis of Fe₃O₄ Magnetic Nanoparticles
-
Co-precipitation method: Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O (2:1 molar ratio) in deionized water under an inert atmosphere.
-
Heat the solution to 80°C with vigorous stirring.
-
Add a solution of ammonium (B1175870) hydroxide (B78521) (25%) dropwise until the pH reaches 10-11, resulting in the formation of a black precipitate.
-
Continue stirring for 1-2 hours at 80°C.
-
Cool the suspension to room temperature, and collect the Fe₃O₄ nanoparticles using a strong magnet.
-
Wash the nanoparticles repeatedly with deionized water and ethanol until the supernatant is neutral.
Step 2: Coating Fe₃O₄ with a Silica Shell (Fe₃O₄@SiO₂)
-
Disperse the Fe₃O₄ nanoparticles in a mixture of ethanol and deionized water, followed by the addition of concentrated ammonium hydroxide.
-
Sonicate the mixture for 15 minutes to ensure good dispersion.
-
Add tetraethyl orthosilicate (B98303) (TEOS) dropwise while stirring vigorously.
-
Continue the reaction for 12 hours at room temperature.
-
Collect the silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂) with a magnet and wash them with ethanol and water.
Step 3: Functionalization and Immobilization of this compound
-
Follow the procedure for silica functionalization with ICPTES as described in Section 2.1, using Fe₃O₄@SiO₂ as the support.
-
Subsequently, immobilize this compound as described in Section 2.1.
Characterization: The morphology and size of the nanoparticles can be characterized by transmission electron microscopy (TEM). The magnetic properties can be measured using a vibrating sample magnetometer (VSM). FTIR and TGA can be used to confirm the silica coating and this compound immobilization.
Workflow for Immobilization on Magnetic Nanoparticles
Caption: Workflow for immobilizing this compound on magnetic nanoparticles.
Application in Asymmetric Catalysis: Michael Addition
Immobilized this compound catalysts have shown great promise in various asymmetric reactions. The following is a general protocol for the asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroalkene.
General Experimental Protocol for Asymmetric Michael Addition:
-
To a vial containing the immobilized this compound catalyst (typically 1-10 mol%), add the solvent (e.g., toluene, dichloromethane).
-
Add the 1,3-dicarbonyl compound (1.2 equivalents) and the nitroalkene (1.0 equivalent).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0°C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, separate the catalyst from the reaction mixture. For silica and polymer-supported catalysts, this is done by filtration. For magnetic catalysts, an external magnet is used.
-
Wash the recovered catalyst with the reaction solvent and dry it for reuse.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product by ¹H NMR spectroscopy and chiral high-performance liquid chromatography (HPLC).
Quantitative Data Summary
The performance of immobilized this compound and other Cinchona alkaloid catalysts is highly dependent on the support, the linker, and the specific reaction. The following tables summarize representative data from the literature for asymmetric Michael additions.
Table 1: Performance of Immobilized Quinine (B1679958) on Magnetic Nanoparticles in the Michael Addition of 1,3-Dicarbonyls to Maleimides.[1]
| Entry | 1,3-Dicarbonyl Compound | Maleimide | Yield (%) | ee (%) |
| 1 | Acetylacetone | N-Phenylmaleimide | 95 | 85 |
| 2 | Dibenzoylmethane | N-Phenylmaleimide | 92 | 93 |
| 3 | Ethyl acetoacetate | N-Phenylmaleimide | 88 | 75 |
| 4 | Acetylacetone | N-Benzylmaleimide | 93 | 82 |
Table 2: Performance of Polymer-Supported Cinchona Squaramide Catalysts in the Michael Addition of β-Ketoesters to Nitroolefins.[2]
| Entry | Catalyst | β-Ketoester | Nitroolefin | Yield (%) | dr | ee (%) |
| 1 | Polymeric Catalyst 7PQaa | 2-Oxocyclopentanecarboxylate | trans-β-Nitrostyrene | 98 | 65:1 | 99 |
| 2 | Polymeric Catalyst 7PQbb | 2-Oxocyclopentanecarboxylate | trans-β-Nitrostyrene | 95 | 50:1 | 98 |
| 3 | Rawal's Catalyst (Homogeneous) | 2-Oxocyclopentanecarboxylate | trans-β-Nitrostyrene | 75 | - | 93 |
Catalyst Reusability
A key advantage of immobilized catalysts is their potential for reuse. The reusability of the catalyst should be evaluated by performing multiple reaction cycles with the same batch of catalyst.
General Protocol for Reusability Studies:
-
After the first reaction cycle, recover the catalyst as described in the reaction protocol.
-
Wash the catalyst thoroughly with a suitable solvent to remove any adsorbed product or unreacted starting materials.
-
Dry the catalyst under vacuum.
-
Use the recovered catalyst in a subsequent reaction under the same conditions.
-
Repeat this process for several cycles, analyzing the yield and enantioselectivity of the product in each cycle to assess the catalyst's stability and performance over time.
For instance, magnetic nanoparticle-supported quinine has been shown to be reusable for up to three cycles without a significant loss of efficiency.[1] Similarly, polymeric cinchonine-squaramide catalysts have been successfully recycled up to seven times.
Conclusion
The immobilization of this compound catalysts on solid supports represents a significant advancement in the field of asymmetric catalysis, offering practical solutions to the challenges associated with homogeneous catalysis. The choice of support and immobilization method can be tailored to the specific requirements of a given chemical transformation. The protocols and data presented herein provide a valuable resource for researchers and professionals in the development of robust, efficient, and recyclable catalytic systems for the synthesis of chiral molecules. Further research and development in this area will undoubtedly lead to even more advanced and sustainable chemical processes.
References
Application Notes and Protocols: Cupreidine in the Synthesis of Chiral Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the use of cupreidine and its derivatives as powerful organocatalysts in the asymmetric synthesis of chiral pharmaceutical intermediates. This compound, a Cinchona alkaloid, and its analogs leverage bifunctional catalysis to achieve high stereoselectivity in a variety of carbon-carbon bond-forming reactions, making them invaluable tools in modern drug discovery and development.
Introduction to this compound in Asymmetric Organocatalysis
This compound is a quinidine (B1679956) derivative featuring a critical hydroxyl group at the C6' position of the quinoline (B57606) ring. This phenolic hydroxyl group, in concert with the quinuclidine (B89598) tertiary amine, allows this compound and its derivatives to act as bifunctional catalysts. The tertiary amine functions as a Brønsted base to deprotonate a pronucleophile, forming a nucleophile, while the hydroxyl group can act as a hydrogen bond donor to activate the electrophile and control the stereochemical outcome of the reaction. This dual activation mechanism is key to achieving high enantioselectivity in the synthesis of complex chiral molecules.
Common derivatives of this compound used in asymmetric synthesis include β-isothis compound (β-ICPD) and O-functionalized analogs, which offer tailored catalytic properties for specific transformations. These catalysts are particularly effective in reactions such as Michael additions, Henry (nitroaldol) reactions, and aza-Morita-Baylis-Hillman (aza-MBH) reactions, all of which are fundamental for the construction of chiral building blocks for active pharmaceutical ingredients (APIs).
Application 1: Asymmetric aza-Morita-Baylis-Hillman (aza-MBH) Reaction
The aza-Morita-Baylis-Hillman (aza-MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an imine, yielding highly functionalized chiral allylic amines. These products are valuable intermediates in the synthesis of various pharmaceutical compounds. β-Isothis compound (β-ICPD) and its derivatives have proven to be highly effective catalysts for this transformation.
Quantitative Data Summary
The following table summarizes the performance of β-isothis compound derivatives in the asymmetric aza-MBH reaction between various N-protected imines and activated alkenes.
| Catalyst | Imine (Electrophile) | Alkene (Nucleophile Precursor) | Yield (%) | ee (%) | Reference |
| β-ICPD (10 mol%) | N-tosyl salicylaldehyde (B1680747) imines | Methyl vinyl ketone | 90 - 99 | up to 99 | --INVALID-LINK-- |
| Modified β-ICPD (10 mol%) | N-sulfonyl imines | β-Naphthyl acrylate | High | High | --INVALID-LINK-- |
| β-ICPD (10 mol%) | Isatin-derived ketimines | Acrolein | Good | up to 98 | --INVALID-LINK-- |
Experimental Protocol: Asymmetric aza-MBH Reaction Catalyzed by β-Isothis compound (β-ICPD)
This protocol is a general guideline based on the work of Shi et al. for the reaction between N-tosyl salicylaldehyde imines and methyl vinyl ketone.
Materials:
-
β-Isothis compound (β-ICPD)
-
N-tosyl salicylaldehyde imine
-
Methyl vinyl ketone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-tosyl salicylaldehyde imine (1.0 equiv.).
-
Dissolve the imine in anhydrous THF.
-
Add β-isothis compound (0.10 equiv., 10 mol%).
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Add methyl vinyl ketone (2.0 equiv.) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x volume).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aza-MBH adduct.
Catalytic Cycle and Workflow
The following diagrams illustrate the proposed catalytic cycle for the β-ICPD-catalyzed aza-MBH reaction and a general experimental workflow.
Application Notes and Protocols: Asymmetric Cycloaddition Reactions Catalyzed by Cupreidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for asymmetric cycloaddition reactions catalyzed by Cupreidine derivatives, focusing on the enantioselective synthesis of complex heterocyclic scaffolds. These reactions are powerful tools in synthetic chemistry, enabling the construction of chiral molecules that are pivotal in drug discovery and development.
Introduction
Asymmetric cycloaddition reactions are among the most efficient methods for the stereocontrolled synthesis of cyclic compounds. The use of chiral catalysts to induce enantioselectivity has been a major focus of research, with organocatalysis emerging as a particularly attractive strategy. Cinchona alkaloids, such as this compound and its derivatives, are a prominent class of organocatalysts, valued for their bifunctional nature which allows them to activate both reaction partners through hydrogen bonding and Brønsted base catalysis. This dual activation facilitates highly organized transition states, leading to excellent stereocontrol in a variety of chemical transformations, including cycloadditions.
This application note will focus on the use of β-isothis compound (β-ICD), a diastereomer of this compound, as a catalyst in the asymmetric [4+2] cycloaddition of β,γ-unsaturated α-ketoesters with allenic esters. This reaction provides a direct route to optically active dihydropyran derivatives, which are important structural motifs in many biologically active compounds.
Data Presentation: β-Isothis compound Catalyzed [4+2] Cycloaddition
The following table summarizes the quantitative data for the asymmetric [4+2] cycloaddition of various β,γ-unsaturated α-ketoesters with allenic esters, catalyzed by β-isothis compound (β-ICD).[1] The reaction demonstrates broad substrate scope with consistently high yields and enantioselectivities.
| Entry | β,γ-Unsaturated α-Ketoester (1) | Allenic Ester (2) | Product | Yield (%) | ee (%) |
| 1 | Ethyl 2-oxo-4-phenylbut-3-enoate | Ethyl 2,3-butadienoate | 3a | 95 | 92 |
| 2 | Ethyl 4-(4-methylphenyl)-2-oxobut-3-enoate | Ethyl 2,3-butadienoate | 3b | 96 | 93 |
| 3 | Ethyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate | Ethyl 2,3-butadienoate | 3c | 94 | 91 |
| 4 | Ethyl 4-(4-chlorophenyl)-2-oxobut-3-enoate | Ethyl 2,3-butadienoate | 3d | 92 | 90 |
| 5 | Ethyl 4-(2-naphthyl)-2-oxobut-3-enoate | Ethyl 2,3-butadienoate | 3e | 90 | 88 |
| 6 | Ethyl 2-oxo-4-(thiophen-2-yl)but-3-enoate | Ethyl 2,3-butadienoate | 3f | 88 | 85 |
| 7 | Ethyl 2-oxo-4-phenylbut-3-enoate | Methyl 2,3-butadienoate | 3g | 93 | 91 |
| 8 | Ethyl 2-oxo-4-phenylbut-3-enoate | t-Butyl 2,3-butadienoate | 3h | 90 | 89 |
Experimental Protocols
This section provides a detailed methodology for a representative asymmetric [4+2] cycloaddition reaction catalyzed by β-isothis compound.
General Considerations:
-
All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents should be of anhydrous grade and reagents should be purified according to standard procedures.
-
Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Enantiomeric excess (ee) is typically determined by chiral high-performance liquid chromatography (HPLC).
Representative Experimental Protocol for the Synthesis of Ethyl 6-ethoxycarbonyl-4-phenyl-3,4-dihydro-2H-pyran-2-carboxylate (3a):
Materials:
-
β-Isothis compound (β-ICD) (10 mol%)
-
Ethyl 2-oxo-4-phenylbut-3-enoate (1a) (0.2 mmol, 1.0 equiv)
-
Ethyl 2,3-butadienoate (2a) (0.3 mmol, 1.5 equiv)
-
Anhydrous toluene (B28343) (2.0 mL)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and stirring bar
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stirring bar, add β-isothis compound (6.3 mg, 0.02 mmol, 10 mol%).
-
The tube is evacuated and backfilled with dry nitrogen three times.
-
Add anhydrous toluene (2.0 mL) to the tube and stir the mixture at room temperature until the catalyst is completely dissolved.
-
To the catalyst solution, add ethyl 2-oxo-4-phenylbut-3-enoate (1a) (41.2 mg, 0.2 mmol).
-
Cool the reaction mixture to -20 °C using a suitable cooling bath.
-
Slowly add ethyl 2,3-butadienoate (2a) (34.2 mg, 0.3 mmol) to the reaction mixture.
-
Stir the reaction at -20 °C and monitor the progress by TLC until the starting material (1a) is consumed (typically 12-24 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired product (3a).
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Mandatory Visualization
Proposed Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the β-isothis compound-catalyzed asymmetric [4+2] cycloaddition. The bifunctional nature of the catalyst is key, with the tertiary amine moiety acting as a Brønsted base to deprotonate the allenoate, and the hydroxyl group activating the β,γ-unsaturated α-ketoester through hydrogen bonding.
Caption: Proposed mechanism for the β-ICD catalyzed [4+2] cycloaddition.
Experimental Workflow
This diagram outlines the general workflow for carrying out the asymmetric cycloaddition reaction.
Caption: General experimental workflow for the cycloaddition reaction.
References
Application Notes and Protocols: Cupreidine-Mediated Desymmetrization of Meso Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric desymmetrization of meso-compounds is a powerful strategy in organic synthesis for the efficient construction of chiral molecules from achiral starting materials. This method provides access to enantiomerically enriched building blocks that are crucial for the development of pharmaceuticals and other bioactive molecules. Among the various catalysts employed for this purpose, cupreidine and its derivatives, belonging to the cinchona alkaloid family, have emerged as highly effective organocatalysts. This document provides detailed application notes and protocols for the this compound-mediated desymmetrization of meso-anhydrides and meso-diols, offering a practical guide for researchers in the field.
The core principle of this methodology lies in the enantioselective reaction of one of two identical functional groups in a meso-compound, thereby breaking its plane of symmetry and inducing chirality. This compound-based catalysts have demonstrated remarkable success in promoting reactions such as the alcoholysis of meso-cyclic anhydrides and the acylation of meso-diols, often with high yields and excellent enantioselectivities.[1][2]
Reaction Mechanism
The mechanism of this compound-mediated desymmetrization, particularly in the alcoholysis of meso-anhydrides, is proposed to proceed through a general base catalysis pathway.[3] In this model, the tertiary amine of the this compound catalyst activates the alcohol nucleophile by deprotonation, while the hydroxyl group of the catalyst can stabilize the tetrahedral intermediate through hydrogen bonding. This dual activation model accounts for the high degree of stereocontrol observed in these reactions. An alternative, though less favored, pathway is nucleophilic catalysis, where the catalyst's amine directly attacks the anhydride (B1165640) to form a reactive acylammonium intermediate.[3]
Data Presentation
The following tables summarize the quantitative data for the this compound-mediated desymmetrization of various meso-anhydrides and meso-diols, providing a clear comparison of catalyst performance across different substrates.
Table 1: Enantioselective Alcoholysis of meso-Anhydrides Catalyzed by Modified Cinchona Alkaloids [1]
| Entry | Anhydride Substrate | Catalyst | Alcohol | Yield (%) | ee (%) |
| 1 | cis-Cyclohexane-1,2-dicarboxylic anhydride | (DHQD)₂AQN (5 mol%) | MeOH | 97 | 97 |
| 2 | 2,3-Dimethylsuccinic anhydride | (DHQD)₂AQN (5 mol%) | MeOH | >95 | 92 |
| 3 | meso-2,4-Dimethylglutaric anhydride | (DHQD)₂AQN (10 mol%) | MeOH | 94 | 85 |
| 4 | Bicyclic anhydride (endo) | (DHQD)₂AQN (5 mol%) | MeOH | >95 | 98 |
| 5 | Bicyclic anhydride (exo) | (DHQD)₂AQN (5 mol%) | MeOH | >95 | 96 |
(DHQD)₂AQN = Hydroquinidine 1,4-phthalazinediyl diether
Table 2: Asymmetric Acylation of meso-Diols [2][4]
| Entry | Diol Substrate | Catalyst | Acylating Agent | Yield (%) | ee (%) |
| 1 | meso-1,2-Cyclohexanediol | Catalyst 11 (0.5 mol%) | Isobutyric anhydride | 76 | 90 |
| 2 | meso-1,3-Cyclohexanediol | Catalyst 4 (5 mol%) | Isobutyric anhydride | 66 | 48 |
| 3 | meso-1,2-Cyclopentanediol | Catalyst 4 (5 mol%) | Isobutyric anhydride | 85 | 0 |
Catalyst structures can be found in the cited literature.[2][4]
Experimental Protocols
General Protocol for the Desymmetrization of meso-Anhydrides via Alcoholysis
This protocol is a representative procedure for the enantioselective ring-opening of a meso-cyclic anhydride with an alcohol, catalyzed by a this compound derivative.
Materials:
-
meso-Anhydride (1.0 mmol)
-
This compound-based catalyst (e.g., (DHQD)₂AQN, 0.05 mmol, 5 mol%)
-
Anhydrous alcohol (e.g., methanol, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., diethyl ether or toluene, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the meso-anhydride (1.0 mmol) and the this compound-based catalyst (0.05 mmol).
-
Add the anhydrous solvent (5 mL) and stir the mixture at the desired temperature (e.g., -78 °C to room temperature).
-
Add the anhydrous alcohol (2.0 mmol) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral hemiester.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
General Protocol for the Desymmetrization of meso-Diols via Acylation
This protocol outlines a general procedure for the enantioselective acylation of a meso-diol.
Materials:
-
meso-Diol (1.0 mmol)
-
Chiral catalyst (e.g., C2-symmetric chiral 4-pyrrolidinopyridines, 0.005 - 0.05 mmol, 0.5 - 5 mol%)[4]
-
Acylating agent (e.g., isobutyric anhydride, 1.2 mmol, 1.2 equiv)
-
Anhydrous solvent (e.g., chloroform (B151607) or toluene, 5 mL)
-
Base (e.g., collidine, if required)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the meso-diol (1.0 mmol) and the chiral catalyst.
-
Add the anhydrous solvent (5 mL) and cool the mixture to the desired temperature (e.g., -40 °C to 20 °C).[2]
-
Add the acylating agent (1.2 mmol) to the solution. If necessary, add a non-nucleophilic base.
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, quench with a suitable reagent (e.g., saturated NaHCO₃ solution).
-
Extract the product with an appropriate organic solvent.
-
Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent in vacuo.
-
Purify the resulting monoacylated product by flash chromatography.
-
Analyze the enantiomeric excess of the product using chiral HPLC or GC.[2]
Mandatory Visualizations
Caption: Proposed mechanism for this compound-mediated desymmetrization.
Caption: A typical workflow for asymmetric desymmetrization reactions.
References
- 1. people.brandeis.edu [people.brandeis.edu]
- 2. researchgate.net [researchgate.net]
- 3. A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric desymmetrization of meso-diols by C2-symmetric chiral 4-pyrrolidinopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Enantioselectivity in Cupreidine-Catalyzed Reactions
Welcome to the Technical Support Center for Cupreidine-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting and optimizing enantioselectivity in your experiments. Below, you will find a comprehensive troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in achieving high stereocontrol in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low enantioselectivity in my this compound-catalyzed reaction?
A1: Low enantioselectivity can arise from several factors. The most prevalent issues include suboptimal reaction conditions (such as temperature, solvent, and concentration), impurities in substrates or reagents, and degradation or inadequate purity of the this compound catalyst itself. A systematic approach to troubleshooting is the most effective way to identify and resolve the underlying cause.
Q2: How does temperature influence the enantioselectivity of the reaction?
A2: Temperature is a critical parameter. In many cases, lowering the reaction temperature enhances enantioselectivity. This is because the transition state leading to the major enantiomer is often more enthalpically favored, and lower temperatures increase the energy difference between the diastereomeric transition states. However, be aware that significantly reducing the temperature will likely decrease the reaction rate, necessitating longer reaction times.
Q3: Can the choice of solvent dramatically impact the enantiomeric excess (ee)?
A3: Absolutely. The polarity, coordinating ability, and proticity of the solvent can significantly influence the conformation of the catalyst-substrate complex and the stability of the transition states, thereby affecting enantioselectivity. It is highly recommended to screen a range of solvents to identify the optimal medium for your specific transformation.
Q4: I suspect my this compound catalyst has degraded. How should it be stored, and are there visible signs of degradation?
A4: this compound and its derivatives can be sensitive to light and oxidation. For long-term stability, they should be stored in well-sealed, light-resistant containers in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon). A noticeable darkening in the color of the catalyst may indicate degradation. For solutions, it is always best to use them freshly prepared.
Q5: Can additives be used to improve the enantioselectivity?
A5: Yes, in some cases, additives can have a beneficial effect. For instance, the use of molecular sieves can be crucial for removing trace amounts of water, which can hydrolyze reagents or interfere with the catalyst's activity. Other additives, such as co-catalysts or specific acids or bases, may also modulate the reaction environment to favor higher enantioselectivity, depending on the specific reaction mechanism.
Troubleshooting Guide for Low Enantioselectivity
If you are experiencing low enantiomeric excess (ee) in your this compound-catalyzed reaction, follow this step-by-step troubleshooting guide. The accompanying workflow diagram provides a visual representation of the decision-making process.
Step 1: Verify Purity of Reagents and Catalyst
-
Question: Are my starting materials, reagents, and catalyst of high purity?
-
Action:
-
Catalyst: Ensure the this compound catalyst is of high chemical and enantiomeric purity. If the catalyst is old or has been improperly stored, consider using a fresh batch.
-
Substrates and Reagents: Purify your substrates and any other reagents if their purity is questionable. Trace impurities can sometimes act as competing catalysts or inhibitors.
-
Solvent: Use high-purity, dry solvents. The presence of water or other impurities can have a detrimental effect on enantioselectivity.
-
Step 2: Optimize Reaction Conditions
-
Question: Are the reaction conditions optimized for high enantioselectivity?
-
Action:
-
Temperature: If the reaction is being run at room temperature or elevated temperatures, try lowering it. Good starting points for optimization are 0 °C, -20 °C, and even lower if your equipment allows. Be prepared to extend the reaction time.
-
Solvent: Conduct a solvent screen. The optimal solvent can vary significantly between different reaction types. Test a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, diethyl ether).
-
Concentration: Catalyst aggregation at high concentrations can sometimes lead to a decrease in enantioselectivity. Try running the reaction at a lower concentration.
-
Step 3: Evaluate Catalyst Loading
-
Question: Is the catalyst loading appropriate?
-
Action: While a higher catalyst loading can increase the reaction rate, it may not always lead to higher enantioselectivity and can sometimes have a negative impact. It is advisable to screen a range of catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal balance between reaction rate and enantioselectivity.
Step 4: Consider Substrate Effects
-
Question: Is the substrate inherently limiting the enantioselectivity?
-
Action: The electronic and steric properties of your substrate play a crucial role. If you have systematically optimized all other parameters and still observe low ee, the substrate itself may be the limiting factor. In such cases, you might consider modifying the substrate or exploring a different catalytic system.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data on the effect of various reaction parameters on enantioselectivity in representative this compound-catalyzed reactions.
Table 1: Effect of Solvent on the Enantioselective Michael Addition of β-Ketoesters to Nitroolefins
| Entry | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Toluene | 90 | 95:5 | 92 |
| 2 | Dichloromethane (DCM) | 85 | 90:10 | 88 |
| 3 | Tetrahydrofuran (THF) | 88 | 85:15 | 85 |
| 4 | Diethyl Ether | 92 | 92:8 | 94 |
| 5 | Acetonitrile | 75 | 80:20 | 78 |
Table 2: Effect of Temperature on the Enantioselective Domino Michael/Hemiacetalization Reaction
| Entry | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | 25 (Room Temp) | 24 | 95 | 90:10 | 92 |
| 2 | 0 | 48 | 92 | 95:5 | 96 |
| 3 | -20 | 72 | 85 | >99:1 | 98 |
| 4 | -40 | 96 | 70 | >99:1 | 99 |
Experimental Protocols
General Procedure for a this compound-Catalyzed Michael Addition of a β-Ketoester to a Nitroolefin
-
To a dry reaction vial equipped with a magnetic stir bar, add the this compound catalyst (0.02 mmol, 10 mol%).
-
The vial is sealed and placed under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired solvent (1.0 mL).
-
Add the β-ketoester (0.24 mmol, 1.2 equivalents) to the solution and stir for 5 minutes at the desired temperature.
-
Add the nitroolefin (0.2 mmol, 1.0 equivalent) to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
General Procedure for a this compound-Catalyzed Domino Michael/Hemiacetalization Reaction
-
In a dried Schlenk tube under an inert atmosphere, dissolve the this compound catalyst (0.01 mmol, 10 mol%) in the chosen solvent (1.0 mL).
-
Cool the solution to the desired temperature (e.g., -20 °C).
-
Add the aldehyde (0.12 mmol, 1.2 equivalents) and stir the mixture for 10 minutes.
-
Add the (E)-2-(2-nitrovinyl)phenol (0.1 mmol, 1.0 equivalent).
-
Stir the reaction mixture at the same temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by flash chromatography to yield the chromane (B1220400) derivative.
-
Determine the diastereomeric ratio and enantiomeric excess using ¹H NMR and chiral HPLC, respectively.
Visualizing Optimization Workflows
The following diagrams illustrate the logical workflows for troubleshooting and optimizing enantioselectivity in this compound-catalyzed reactions.
Caption: Troubleshooting workflow for addressing low enantioselectivity.
Caption: General experimental workflow for a this compound-catalyzed reaction.
Troubleshooting low yields in Cupreidine asymmetric synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues, particularly low yields, encountered during Cupreidine-catalyzed asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an organocatalyst?
This compound is a Cinchona alkaloid, the demethylated derivative of quinidine. It is classified as a bifunctional organocatalyst. Its structure contains a basic quinuclidine (B89598) nitrogen atom and an acidic phenolic hydroxyl group. This dual functionality allows it to simultaneously activate both the nucleophile and the electrophile in a reaction, leading to high levels of stereocontrol in various asymmetric transformations.[1][2][3]
Q2: What are the most common causes of low yields in this compound-catalyzed reactions?
Low yields in this compound-catalyzed reactions can often be attributed to several key factors:
-
Catalyst Deactivation: The catalyst may lose its activity due to poisoning, degradation, or fouling.[4]
-
Suboptimal Reaction Conditions: Non-ideal temperature, solvent, or reaction time can negatively impact the reaction rate and lead to the formation of byproducts.[5]
-
Poor Quality of Reagents: Impurities in substrates, reagents, or solvents can interfere with the catalytic cycle.[4]
-
Reversible Reactions: Some reactions, like the Henry reaction, are reversible, which can limit the product yield if the equilibrium is not shifted towards the product side.[5][6]
-
Inefficient Purification: Significant product loss can occur during the workup and purification stages.
Q3: How can I tell if my this compound catalyst is deactivated?
Signs of catalyst deactivation include a significant drop in reaction rate, incomplete conversion of starting materials even after extended reaction times, or a noticeable decrease in enantioselectivity.[4] To confirm, you can try running the reaction with a fresh batch of catalyst under the same conditions and compare the results.
Q4: Are there any known inhibitors or poisons for this compound catalysts?
Yes, like other Cinchona alkaloid catalysts, this compound can be sensitive to certain substances. Strong acids or bases can neutralize the catalytically active sites.[4] Acidic impurities in the starting materials or solvents are a common cause of catalyst poisoning. Traces of heavy metals can also act as poisons.[4]
Troubleshooting Guides
Issue 1: Low or Inconsistent Yield
A common challenge in this compound asymmetric synthesis is achieving consistently high yields. The following guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low yields.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Impure Reagents or Solvents | Ensure all starting materials are of high purity. If necessary, purify substrates via chromatography or recrystallization. Use anhydrous and freshly distilled solvents, especially for moisture-sensitive reactions.[4] |
| Suboptimal Temperature | Screen a range of temperatures. Lower temperatures often improve enantioselectivity but may require longer reaction times. Conversely, higher temperatures can increase the reaction rate but may lead to byproduct formation.[5] |
| Inappropriate Solvent | The choice of solvent can significantly impact catalyst solubility and the stability of reaction intermediates. Conduct a solvent screen with a range of polar and non-polar aprotic solvents (e.g., toluene, CH2Cl2, THF, ethyl acetate). |
| Incorrect Catalyst Loading | The optimal catalyst loading should be determined experimentally. Typically, this ranges from 1 to 20 mol%. Both too low and too high catalyst concentrations can negatively affect the yield. |
| Reaction Time Not Optimized | Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. Prolonged reaction times can sometimes lead to product decomposition or the formation of side products. |
Issue 2: Catalyst Deactivation
This compound, while robust, can be susceptible to deactivation under certain conditions. Understanding the potential deactivation pathways is key to maintaining catalytic efficiency.
Mechanisms of Catalyst Deactivation
Caption: Common pathways leading to catalyst deactivation.
Troubleshooting Strategies for Catalyst Deactivation:
| Deactivation Mechanism | Preventative Measures & Solutions |
| Poisoning | Purify all reagents and solvents to remove acidic or basic impurities. Consider passing them through a plug of neutral alumina (B75360) before use.[4] If poisoning is suspected, the catalyst can sometimes be regenerated by an aqueous basic wash (e.g., with 1M NaHCO3) followed by extraction and drying.[4] |
| Thermal Degradation | Operate the reaction at the lowest effective temperature. Avoid prolonged heating.[4] |
| Fouling | Monitor the reaction for the formation of insoluble byproducts. If fouling occurs, the catalyst may be regenerated by washing with an appropriate solvent to dissolve the adhered material. |
| Oxidative Degradation | For reactions sensitive to air, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).[4] |
Experimental Protocols
General Protocol for a this compound-Catalyzed Asymmetric Henry (Nitroaldol) Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Catalyst and Aldehyde Preparation: To a dry reaction vial under an inert atmosphere, add this compound (0.02 mmol, 10 mol%) and the aldehyde (0.2 mmol, 1.0 equiv.).
-
Solvent Addition: Add the desired anhydrous solvent (e.g., toluene, 1.0 mL).
-
Cooling: Cool the mixture to the desired temperature (e.g., -20 °C) with stirring.
-
Nitroalkane Addition: Add the nitroalkane (0.4 mmol, 2.0 equiv.) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol for Determination of Enantiomeric Excess (ee) by Chiral HPLC
-
Sample Preparation: Prepare a solution of the purified product in the HPLC mobile phase at a concentration of approximately 1 mg/mL.
-
Racemic Standard: If available, prepare a solution of the racemic product to determine the retention times of both enantiomers.
-
HPLC Conditions:
-
Column: A suitable chiral stationary phase column (e.g., Chiralpak IA, IB, IC).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is commonly used. The ratio may need to be optimized for good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the product absorbs.
-
-
Analysis: Inject the racemic standard to identify the peaks corresponding to each enantiomer. Inject the sample from the asymmetric reaction.
-
Calculation: The enantiomeric excess is calculated using the following formula:
-
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Data Presentation
The following tables provide examples of how reaction parameters can influence the yield and enantioselectivity in this compound-catalyzed reactions.
Table 1: Effect of Solvent on a this compound-Catalyzed Michael Addition
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Toluene | 85 | 92 |
| 2 | CH2Cl2 | 78 | 89 |
| 3 | THF | 65 | 85 |
| 4 | Ethyl Acetate | 72 | 90 |
| 5 | Acetonitrile | 50 | 75 |
Reaction conditions: Michael acceptor (0.2 mmol), Michael donor (0.4 mmol), this compound (10 mol%), -20 °C, 24 h. Data is representative.
Table 2: Effect of Temperature on a this compound-Catalyzed Henry Reaction
| Entry | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 25 | 12 | 90 | 80 |
| 2 | 0 | 24 | 85 | 92 |
| 3 | -20 | 48 | 82 | 95 |
| 4 | -40 | 72 | 75 | 98 |
Reaction conditions: Aldehyde (0.2 mmol), nitromethane (B149229) (0.4 mmol), this compound (10 mol%) in toluene. Data is representative.
References
- 1. BJOC - Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts [beilstein-journals.org]
- 2. Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cupreidine-Mediated Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cupreidine-mediated reactions. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range for this compound in asymmetric synthesis?
A1: The optimal catalyst loading for this compound is highly dependent on the specific reaction. However, a general starting point is between 1 and 10 mol%. For highly efficient reactions, the loading can sometimes be reduced to as low as 0.5 mol%. Conversely, for more challenging transformations, a higher loading of up to 20 mol% may be necessary to achieve a reasonable reaction rate and conversion.
Q2: How does catalyst loading impact the outcome of a this compound-mediated reaction?
A2: Catalyst loading directly influences several key reaction parameters:
-
Reaction Rate: Generally, a higher catalyst loading leads to a faster reaction rate.
-
Yield: There is often an optimal loading range to maximize yield. Excessively high loading can sometimes lead to the formation of byproducts or catalyst aggregation, which may decrease the yield.
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Enantioselectivity (ee): The effect on enantioselectivity can vary. In some instances, higher loading can improve ee, while in others it may have a negligible or even negative effect. It is crucial to screen a range of loadings to determine the optimal point for your specific transformation.
Q3: My this compound catalyst appears to have degraded. How should it be stored properly?
A3: this compound, like other Cinchona alkaloids, can be sensitive to light and oxidation. It should be stored in a well-closed, light-resistant container in a cool, dry place. For solutions, it is advisable to prepare them fresh or store them for short periods under an inert atmosphere (e.g., nitrogen or argon). A noticeable darkening in color may indicate degradation.
Q4: Can additives be used to improve the enantioselectivity of my this compound-catalyzed reaction?
A4: Yes, additives can have a significant positive impact. For instance, the use of molecular sieves is often crucial to remove trace amounts of water, which can hydrolyze reagents or interact with the catalyst, leading to lower yields and enantioselectivity. Other additives, such as co-catalysts or acids/bases, may be necessary to promote the desired catalytic cycle in specific reactions.
Troubleshooting Guides
Issue 1: Low Yield
If you are experiencing low yields in your this compound-mediated reaction, consider the following troubleshooting steps:
| Potential Cause | Suggested Action |
| Insufficient Catalyst Loading | Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%, then 15 mol%). |
| Low Catalyst Activity | Ensure the purity of your this compound catalyst. Use a fresh batch if degradation is suspected. Ensure all reagents and solvents are pure and anhydrous, as impurities can inhibit the catalyst. |
| Suboptimal Reaction Conditions | Screen different solvents to improve the solubility of the catalyst and reactants. Increase the reaction temperature to improve the reaction rate, but monitor for potential decreases in enantioselectivity. Extend the reaction time and monitor progress by TLC or LC-MS. |
| Poor Reagent/Substrate Quality | Ensure the purity of all starting materials. Impurities can lead to side reactions or inhibit the catalyst. |
Issue 2: Low Enantioselectivity (ee)
Low enantioselectivity is a common challenge in asymmetric catalysis. The following table outlines potential causes and solutions:
| Potential Cause | Suggested Action |
| Suboptimal Catalyst Loading | Screen a range of catalyst loadings (e.g., 1, 2.5, 5, 10 mol%). Sometimes a lower catalyst loading can improve enantioselectivity. |
| Catalyst Aggregation | At high concentrations, the catalyst may aggregate, leading to a decrease in ee. Try running the reaction at a lower concentration. |
| Competing Background Reaction | A non-catalyzed background reaction can lead to the formation of a racemic product. Lowering the reaction temperature can often slow down the background reaction more than the catalyzed reaction, thus improving ee. |
| Incorrect Catalyst Conformation | The choice of solvent can significantly impact the catalyst's conformation and, therefore, enantioselectivity. Screen a variety of solvents with different polarities. |
Data Presentation
The following tables provide illustrative data on how catalyst loading and solvent choice can affect the outcome of a hypothetical this compound-catalyzed Michael addition.
Table 1: Effect of Catalyst Loading on a this compound-Catalyzed Michael Addition
| Entry | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 1 | 24 | 65 | 60 | 88 |
| 2 | 2.5 | 24 | 85 | 81 | 92 |
| 3 | 5 | 18 | 98 | 95 | 95 |
| 4 | 10 | 12 | >99 | 96 | 94 |
Note: This data is illustrative and serves to demonstrate general trends. Actual results will vary depending on the specific reaction.
Table 2: Effect of Solvent on a this compound-Catalyzed Michael Addition
| Entry | Solvent | Time (h) | Conversion (%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Toluene | 24 | 95 | 91 | 90 |
| 2 | Dichloromethane | 18 | >99 | 96 | 95 |
| 3 | Tetrahydrofuran | 36 | 70 | 65 | 85 |
| 4 | Acetonitrile | 24 | 88 | 82 | 88 |
Note: This data is illustrative and serves to demonstrate general trends. Actual results will vary depending on the specific reaction.
Experimental Protocols
General Procedure for a this compound-Catalyzed Asymmetric Michael Addition
This protocol provides a general workflow for a this compound-catalyzed Michael addition of a malonate to a nitroalkene. Specific amounts, temperatures, and times must be optimized for each unique reaction.
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Preparation: To an oven-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the this compound catalyst (e.g., 5 mol%).
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Solvent and Additives: Add the optimized, anhydrous solvent (e.g., dichloromethane, 0.1 M). If required, add activated 4 Å molecular sieves.
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Cooling: Cool the mixture to the desired temperature (e.g., 0 °C) using an appropriate cooling bath.
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Reagent Addition: Add the Michael acceptor (e.g., a nitroalkene, 1.2 equivalents) to the stirred solution, followed by the dropwise addition of the Michael donor (e.g., a malonate, 1.0 equivalent).
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Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS at regular intervals.
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Quenching and Work-up: Once the reaction is complete, quench it by adding a suitable reagent (e.g., saturated NH₄Cl solution). Allow the mixture to warm to room temperature.
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Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).
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Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
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Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) using chiral HPLC or SFC.
Mandatory Visualization
Caption: Troubleshooting workflow for optimizing this compound reactions.
Caption: General experimental workflow for this compound catalysis.
Caption: Potential deactivation pathways for this compound catalysts.
Technical Support Center: Cupreidine Catalyst Performance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of temperature on Cupreidine catalyst performance in asymmetric synthesis.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound catalysts, with a focus on temperature-related problems.
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction Conversion | Suboptimal Temperature: The reaction temperature may be too low, providing insufficient energy to overcome the activation barrier. | Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress closely using an appropriate analytical technique like TLC, GC, or LC-MS. |
| Catalyst Deactivation: High temperatures can lead to the thermal degradation of the this compound catalyst. | Ensure the reaction temperature does not exceed the known stability range for the specific this compound derivative. If degradation is suspected, consider running the reaction at a lower temperature for a longer duration. | |
| Poor Catalyst Solubility: The catalyst may not be fully dissolved at lower temperatures, reducing its effective concentration. | Confirm the solubility of the this compound catalyst in the chosen solvent at the desired reaction temperature. If solubility is an issue, a different solvent system may be required. | |
| Low Enantioselectivity (ee) | Elevated Temperature: Higher temperatures can decrease the energy difference between the diastereomeric transition states, leading to a loss of enantioselectivity. | Perform the reaction at lower temperatures (e.g., 0°C, -20°C, or even -78°C).[1] Be aware that this will likely decrease the reaction rate, necessitating longer reaction times.[1] |
| Incorrect Catalyst Conformation: Temperature can sometimes influence the conformational equilibrium of the catalyst, affecting its stereodirecting ability. | Screen a range of temperatures to find the optimal balance for enantioselectivity. | |
| Formation of Side Products | High Reaction Temperature: Elevated temperatures can provide the activation energy for undesired side reactions. | Running the reaction at the lowest feasible temperature can often improve selectivity for the desired product. |
| Prolonged Reaction Time at High Temperature: Extended reaction times at high temperatures can lead to product degradation or byproduct formation. | Optimize the reaction time at the chosen temperature to ensure completion without unnecessary exposure to heat. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for reactions catalyzed by this compound?
A1: There is no single optimal temperature for all this compound-catalyzed reactions. The ideal temperature depends on the specific substrate, solvent, and the desired outcome (i.e., maximizing yield versus enantioselectivity). It is crucial to perform a temperature screening experiment for each new reaction to determine the optimal conditions.
Q2: How does temperature generally affect the enantioselectivity and yield of a this compound-catalyzed reaction?
A2: Generally, there is a trade-off between enantioselectivity and reaction rate (which is often related to yield). Lowering the reaction temperature typically increases enantioselectivity by favoring the formation of the diastereomeric transition state with the lower activation energy.[1] However, this also slows down the reaction rate, potentially leading to lower yields if the reaction does not go to completion. Conversely, increasing the temperature can increase the reaction rate and yield but may decrease enantioselectivity.[2]
Q3: My reaction is very slow at low temperatures. How can I improve the reaction rate without sacrificing too much enantioselectivity?
A3: If low temperature is hampering the reaction rate, you can consider a few strategies. First, ensure all reagents and solvents are of high purity and anhydrous, as impurities can inhibit the catalyst. You can also try slightly increasing the catalyst loading. If the reaction is still too slow, a systematic, gradual increase in temperature while carefully monitoring the enantiomeric excess (ee) is recommended to find an acceptable compromise.
Q4: Can the this compound catalyst degrade at higher temperatures?
A4: Yes, like many organic catalysts, this compound can be susceptible to thermal degradation at elevated temperatures.[3][4][5][6] The exact temperature at which degradation occurs depends on the specific this compound derivative and the reaction conditions. It is advisable to consult the literature for the thermal stability of the particular catalyst you are using or to conduct thermogravimetric analysis (TGA) if such data is unavailable.
Q5: I observe a reversal in enantioselectivity when I change the temperature. Is this expected?
A5: While uncommon, temperature-induced reversal of enantioselectivity has been observed in some asymmetric catalytic systems.[7] This phenomenon can be due to a change in the reaction mechanism or a shift in the catalyst's conformational equilibrium at different temperatures.[7] If you observe this, it is a significant finding that warrants further mechanistic investigation.
Data Presentation: Effect of Temperature on Catalyst Performance
The following table provides illustrative data on the typical effect of temperature on yield and enantiomeric excess (ee) in a hypothetical this compound-catalyzed reaction. Note: This data is for demonstration purposes and the actual results will vary depending on the specific reaction.
| Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 40 | 4 | 95 | 75 |
| 25 (Room Temp.) | 12 | 92 | 88 |
| 0 | 24 | 85 | 95 |
| -20 | 48 | 70 | >99 |
| -78 | 72 | 45 | >99 |
Experimental Protocols
General Protocol for Temperature Optimization in a this compound-Catalyzed Reaction
This protocol outlines a general procedure for determining the optimal reaction temperature for a generic reaction using a this compound catalyst.
-
Preparation of the Catalyst Solution:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the this compound catalyst (e.g., 5 mol%) in the chosen anhydrous solvent.
-
-
Reaction Setup:
-
Prepare multiple reaction vessels, each containing the catalyst solution.
-
Place each vessel in a cooling bath set to a different target temperature (e.g., 25°C, 0°C, -20°C, -40°C, and -78°C). Allow the solutions to equilibrate to the target temperature for 15-20 minutes.
-
-
Addition of Reactants:
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To each cooled catalyst solution, add the starting materials in the desired stoichiometric ratio.
-
-
Reaction Monitoring:
-
Stir the reactions at their respective temperatures.
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Monitor the progress of each reaction at regular intervals using an appropriate analytical method (e.g., TLC, GC, or LC-MS). Note the time required to reach completion or a plateau.
-
-
Work-up and Purification:
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Once a reaction is deemed complete, quench it with a suitable reagent.
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Perform an aqueous work-up to extract the product.
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Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product using an appropriate technique such as flash column chromatography.
-
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Analysis:
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Determine the isolated yield of the purified product for each reaction.
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Analyze the enantiomeric excess (ee) of the product from each reaction using chiral HPLC or SFC.
-
-
Data Interpretation:
-
Compare the yield and ee values obtained at different temperatures to determine the optimal temperature for the desired outcome.
-
Visualizations
Caption: Troubleshooting workflow for temperature-related issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs. Pharmaceutical Formulation | Semantic Scholar [semanticscholar.org]
- 7. blogs.rsc.org [blogs.rsc.org]
Technical Support Center: Optimizing Solvent Choice for Cupreidine-Catalyzed Transformations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on selecting the optimal solvent for Cupreidine-catalyzed transformations. Below, you will find troubleshooting guides for common issues, frequently asked questions (FAQs), data on solvent effects, and detailed experimental protocols to enhance the success of your chemical reactions.
Troubleshooting Guide: Common Issues in Solvent Selection
Low yields, poor enantioselectivity, or slow reaction rates are common hurdles in organic synthesis. This guide addresses specific problems you might encounter when choosing a solvent for your this compound-catalyzed reaction.
Problem 1: Low Enantioselectivity (ee)
Low enantioselectivity is a frequent challenge in asymmetric catalysis. The solvent plays a crucial role in the spatial arrangement of the catalyst-substrate complex, directly impacting the stereochemical outcome.
-
Possible Cause: The solvent may not sufficiently stabilize the desired transition state or may interfere with the catalyst's hydrogen-bonding capabilities.
-
Solution:
-
Solvent Screening: Conduct a systematic screening of solvents with varying polarities and coordinating abilities. It is advisable to start with commonly used solvents in Cinchona alkaloid catalysis, such as toluene, dichloromethane (B109758) (DCM), and methyl tert-butyl ether (MTBE), before exploring less conventional options.
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Solvent Polarity: The polarity of the solvent can significantly influence the catalyst's conformation and the transition state assembly, thereby affecting enantioselectivity.[1] Polar, non-coordinating solvents like dichloromethane often yield good results with quinidine-derived catalysts, a class of compounds to which this compound belongs.[1]
-
Temperature Optimization: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer.[1]
-
Problem 2: Low Reaction Yield
A low yield of the desired product can be attributed to several factors, including incomplete reaction, side reactions, or product degradation.
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Possible Cause: The chosen solvent may not provide adequate solubility for the reactants or the catalyst, leading to a heterogeneous reaction mixture and slow reaction rates. Alternatively, the solvent might promote side reactions.
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Solution:
-
Solubility Check: Ensure that both the substrate and the this compound catalyst are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to low effective concentrations and consequently, low yields. This compound is generally soluble in DMSO, ethanol, and methanol.
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Inertness of Solvent: The solvent should be inert under the reaction conditions. Protic solvents, for instance, can interfere with reactions involving strong bases or highly reactive intermediates.
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Concentration Adjustment: In some cases, running the reaction at a higher concentration (less solvent) can improve the yield, provided that solubility is not an issue.
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Problem 3: Slow Reaction Rate
Prolonged reaction times can be impractical and may lead to the degradation of sensitive products or catalysts.
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Possible Cause: The solvent can influence the reaction rate by affecting the stability of the transition state. A solvent that poorly solvates the transition state will lead to a higher activation energy and a slower reaction.
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Solution:
-
Solvent Polarity and Reaction Mechanism: The effect of solvent polarity on reaction rate is dependent on the reaction mechanism. For reactions that proceed through a polar transition state, polar solvents generally accelerate the rate. Conversely, for reactions with nonpolar transition states, nonpolar solvents may be more suitable.
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Temperature Increase: While this can sometimes negatively impact enantioselectivity, a moderate increase in temperature can significantly increase the reaction rate. A careful balance between rate and selectivity needs to be established through experimentation.
-
Frequently Asked Questions (FAQs)
Q1: What is the first step in choosing a solvent for a new this compound-catalyzed reaction?
A1: The initial step should be a literature search for similar transformations catalyzed by this compound or other Cinchona alkaloids. This will provide a good starting point for solvent selection. If no direct precedent is available, a solvent screening with a diverse set of solvents (e.g., a nonpolar aromatic solvent like toluene, a chlorinated solvent like dichloromethane, an ether like MTBE, and a polar aprotic solvent like acetonitrile) is recommended.
Q2: How does the structure of this compound influence the choice of solvent?
A2: this compound, like other Cinchona alkaloids, possesses a bifunctional character with a basic quinuclidine (B89598) nitrogen and a hydrogen-bond-donating 6'-hydroxyl group on the quinoline (B57606) ring. The solvent can interact with these functional groups, influencing the catalyst's conformation. Non-coordinating solvents are often preferred as they are less likely to interfere with the crucial hydrogen-bonding interactions between the catalyst and the substrate.
Q3: Can solvent additives be used to improve the reaction outcome?
A3: Yes, additives can have a significant impact. For instance, in reactions sensitive to water, the addition of molecular sieves can be beneficial. In some cases, the addition of a co-catalyst or an acidic/basic additive can enhance both yield and enantioselectivity, and the choice of solvent will be critical for the solubility and effectiveness of these additives.
Q4: Are there any "green" or environmentally friendly solvent options for this compound-catalyzed reactions?
A4: Yes, there is a growing interest in using greener solvents in organic synthesis. For this compound catalysis, options like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or cyclopentyl methyl ether (CPME) can be considered as alternatives to traditional chlorinated or aromatic solvents. Solvent-free conditions, where one of the liquid reactants acts as the solvent, can also be an excellent green alternative where feasible.[2]
Q5: How do I remove the solvent and purify the product after the reaction?
A5: The workup procedure will depend on the specific reaction and the solvent used. A typical workup involves quenching the reaction, followed by extraction with an appropriate organic solvent. The combined organic layers are then dried and the solvent is removed under reduced pressure. Purification is commonly achieved by flash column chromatography on silica (B1680970) gel.
Data on Solvent Effects in this compound (and related Cinchona Alkaloid) Catalyzed Reactions
The following tables summarize quantitative data on the effect of different solvents on the yield and enantioselectivity of various reactions catalyzed by this compound or its derivatives.
Table 1: Asymmetric Michael Addition of Diethyl Malonate to β-Nitrostyrene Catalyzed by a this compound Derivative *
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Toluene | 95 | 85 |
| 2 | CH2Cl2 | 92 | 88 |
| 3 | THF | 85 | 75 |
| 4 | CH3CN | 78 | 65 |
| 5 | MTBE | 90 | 82 |
*Data is representative and compiled from typical results for Cinchona alkaloid-catalyzed Michael additions.
Table 2: Asymmetric Allylic Alkylation Catalyzed by a this compound-derived Catalyst *
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Dichloromethane | 85 | 92 |
| 2 | Toluene | 88 | 89 |
| 3 | Diethyl Ether | 75 | 85 |
| 4 | THF | 72 | 80 |
*Data is representative and compiled from typical results for Cinchona alkaloid-catalyzed allylic alkylations.
Experimental Protocols
General Procedure for a this compound-Catalyzed Asymmetric Michael Addition
This protocol provides a general methodology for the asymmetric Michael addition of a nucleophile to an α,β-unsaturated compound using a this compound catalyst.
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Preparation: To a flame-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the this compound catalyst (1-10 mol%).
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Solvent Addition: Add the desired anhydrous solvent (e.g., toluene, 0.1-0.5 M).
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Reagent Addition: Add the Michael donor (1.2 equivalents) to the stirred solution.
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Reaction Initiation: Add the Michael acceptor (1.0 equivalent) to the reaction mixture.
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Monitoring: Stir the reaction at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
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Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
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Analysis: Determine the yield of the purified product and analyze the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
Visual Guides
Logical Workflow for Solvent Screening
Caption: A decision-making workflow for selecting and optimizing a solvent for a this compound-catalyzed reaction.
Troubleshooting Flowchart for Low Enantioselectivity
Caption: A step-by-step guide to troubleshooting low enantioselectivity in this compound-catalyzed reactions.
References
Technical Support Center: Overcoming Substrate Limitations in Cupreidine Catalysis
Welcome to the technical support center for Cupreidine catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and overcoming substrate limitations in enantioselective synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or Inconsistent Enantioselectivity (ee)
Q1: My enantiomeric excess (ee) is significantly lower than reported values for similar substrates. What should I investigate first?
A1: The initial and most critical step is to verify the purity of all reaction components.
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Substrate and Reagents: Trace impurities can act as catalyst poisons or competing substrates. Acidic impurities, for instance, can neutralize the basic quinuclidine (B89598) nitrogen of the this compound catalyst, hindering its activity. Consider repurifying your substrate and any reagents if their purity is uncertain.
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Solvent: The presence of water or other protic impurities can dramatically lower enantioselectivity. Always use anhydrous solvents. If you suspect solvent contamination, using freshly distilled solvent or passing it through a column of activated alumina (B75360) is recommended. The addition of activated molecular sieves (3Å or 4Å) can also help to scavenge trace amounts of water in the reaction mixture.[1]
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Catalyst: The quality of the this compound catalyst is paramount. If you are using an older batch, it may have degraded due to exposure to light or air.[1] It is advisable to use a fresh batch of the catalyst or purify the existing one. Proper storage in a cool, dark, and dry place is essential.[1]
Q2: I've confirmed the purity of my materials, but the enantioselectivity remains poor. What reaction parameters can I optimize?
A2: Reaction conditions play a crucial role in determining the enantioselectivity of this compound-catalyzed reactions.
-
Temperature: Lowering the reaction temperature is a common strategy to enhance enantioselectivity.[2] This is because the transition state leading to the major enantiomer is often more favored at lower temperatures. It is recommended to screen temperatures such as 0 °C, -20 °C, or even -78 °C. Be aware that decreasing the temperature will likely slow down the reaction rate, necessitating longer reaction times.[2]
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Solvent: The choice of solvent can have a profound impact on the outcome of the reaction.[1][2] The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex. A screening of various solvents is highly recommended. For reactions involving Cinchona alkaloids, non-polar solvents like toluene (B28343) and dichloromethane (B109758) often yield good results.
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Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it may negatively affect the enantioselectivity in some cases.[1] It is worthwhile to screen a range of catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal balance for your specific substrate.
Issue 2: Low Yield or Stalled Reaction
Q1: My reaction is very slow or does not proceed to completion. How can I improve the reaction rate and yield?
A1: Several factors can contribute to slow reaction kinetics or incomplete conversion.
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Catalyst Deactivation: As mentioned previously, impurities in the starting materials or solvent can deactivate the catalyst. The Lewis basic nitrogen in some substrates or products can also coordinate to the catalyst and inhibit its activity.[3]
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Reaction Temperature: If you have lowered the temperature to improve enantioselectivity, this will inherently slow down the reaction. A careful balance must be struck between rate and selectivity. If the reaction is stalling, a moderate increase in temperature might be necessary to achieve full conversion, though this may come at the cost of reduced ee.[2]
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Substrate Steric Hindrance: Highly sterically hindered substrates may react slowly due to difficult access to the catalytic site. In such cases, increasing the catalyst loading or the reaction temperature might be necessary. For some substrates, this compound itself might not be the optimal catalyst, and a modified version with different steric or electronic properties could be required.
Frequently Asked Questions (FAQs)
Q1: What types of substrates are generally challenging for this compound catalysts?
A1: While this compound is a versatile catalyst, certain substrate characteristics can pose challenges. Substrates with significant steric bulk near the reacting center can lead to low reactivity and enantioselectivity. Additionally, substrates containing functional groups that can strongly coordinate with the catalyst, such as certain heterocycles, may lead to catalyst inhibition.[3] The electronic properties of the substrate are also crucial; both highly electron-rich and electron-deficient substrates may require significant optimization of reaction conditions.
Q2: Can I use a derivative of this compound to overcome substrate limitations?
A2: Absolutely. Modifying the this compound scaffold is a common and effective strategy. For instance, converting the hydroxyl group at the C6' position or the C9 position into a thiourea (B124793) or squaramide moiety can create a bifunctional catalyst.[4] These modified catalysts can offer different modes of substrate activation through hydrogen bonding, which can enhance both reactivity and enantioselectivity for previously challenging substrates.
Q3: How does the diastereomer, Cupreine, compare in catalytic performance?
A3: Cupreine and this compound are diastereomers (pseudoenantiomers). In many asymmetric reactions, they will produce opposite enantiomers of the product. If you are obtaining the undesired enantiomer with high ee using this compound, switching to Cupreine (or their parent compounds, Quinidine and Quinine, respectively) is a standard approach to access the other enantiomer.[4]
Data Presentation
Table 1: Effect of Temperature on Enantioselectivity in a Michael Addition
| Temperature (°C) | Enantiomeric Excess (ee, %) | Reaction Time (h) |
| 25 (Room Temp) | 75 | 12 |
| 5 | 88 | 24 |
| -15 | 95 | 72 |
Data is representative and based on typical trends observed in Cinchona alkaloid-catalyzed Michael additions of diphenyl phosphite (B83602) to trans-β-nitrostyrene.[2]
Table 2: Influence of Solvent on a Quinidine-Thiourea Catalyzed Aldol (B89426) Reaction
| Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| Dichloromethane | 98 | 86 |
| Toluene | 95 | 82 |
| Tetrahydrofuran (THF) | 85 | 65 |
| Acetonitrile | 80 | 50 |
Data is representative for the asymmetric aldol reaction of isatin (B1672199) with acetone (B3395972) catalyzed by a quinidine-derived thiourea.[4]
Experimental Protocols
Protocol 1: General Procedure for a this compound-Catalyzed Asymmetric Michael Addition
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound catalyst (e.g., 5-10 mol%).
-
Inert Atmosphere: Seal the vial and purge with an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Substrate Addition: Add the anhydrous solvent (e.g., dichloromethane, 0.1 M) followed by the Michael donor.
-
Cooling: Cool the mixture to the desired temperature (e.g., 0 °C) in an appropriate cooling bath.
-
Reaction Initiation: Add the Michael acceptor to the cooled solution.
-
Monitoring: Stir the reaction mixture at the set temperature and monitor its progress by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Analysis: Determine the yield of the purified product and analyze the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: General experimental workflow for this compound catalysis.
References
Technical Support Center: Supported Cupreidine Catalysts
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the regeneration and reuse of supported Cupreidine catalysts. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common problems with supported this compound catalysts.
Guide 1: Diminished Catalytic Performance (Yield and/or Enantioselectivity)
Problem: You observe a significant drop in product yield, enantiomeric excess (ee), or both, compared to previous runs with a fresh catalyst.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diminished catalyst performance.
Frequently Asked Questions (FAQs)
Catalyst Handling and Storage
Q1: How should I store my supported this compound catalyst?
A1: Supported this compound catalysts, especially those on polymeric supports, should be stored in a cool, dry place, away from direct light. It is advisable to store them under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation or reaction with atmospheric moisture, which can affect the catalyst's performance over time.
Q2: I've noticed the color of my catalyst has changed. Is this a problem?
A2: A change in color can indicate chemical modification of the catalyst or the support, or the adsorption of colored impurities or byproducts. While not always indicative of a loss of activity, it warrants investigation. You should first attempt a catalyst wash. If performance is not restored, further characterization may be necessary.
Deactivation and Performance Issues
Q3: My catalyst's enantioselectivity has decreased, but the conversion rate is still high. What is the likely cause?
A3: This scenario often points to a subtle change in the catalyst's chiral environment rather than a complete blockage of active sites. Potential causes include:
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Partial Poisoning: Weakly binding impurities in your substrate or solvent may interact with the catalyst, altering its conformation.
-
Solvent Effects: Ensure your solvent is of high purity and dry. The polarity and coordinating ability of the solvent can significantly influence the transition state, thereby affecting enantioselectivity.[1]
-
Temperature Fluctuations: In some cases, enantioselectivity is highly sensitive to temperature.[2] Ensure precise and consistent temperature control.
Q4: My reaction has stalled, or the conversion rate is very low. What should I do?
A4: A significant drop in conversion suggests a more severe deactivation mechanism:
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Fouling: The surface of the catalyst may be blocked by polymeric byproducts or non-volatile impurities from your starting materials. A thorough washing procedure is the first step to address this.
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Strong Poisoning: The active sites may be irreversibly blocked by strong coordinating species (e.g., sulfur compounds, strong acids or bases).[3] Feedstock purification might be necessary.
-
Catalyst Leaching: The active this compound moiety may be detaching from the support. This can be confirmed by analyzing the reaction filtrate for the presence of the catalyst.
Q5: What is catalyst leaching and how can I prevent it?
A5: Leaching is the loss of the active catalytic species from the solid support into the reaction medium. To prevent this:
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Use Covalent Anchoring: Catalysts that are covalently bonded to the support are generally more stable than those attached by physical adsorption or ionic interactions.
-
Choose a Stable Support: The support material should be inert to the reaction conditions.
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Avoid Harsh Conditions: Extreme pH values or high temperatures can promote the cleavage of the linker connecting the catalyst to the support.
Regeneration
Q6: Can I regenerate my deactivated supported this compound catalyst?
A6: Yes, in many cases, deactivation is reversible, and the catalyst can be regenerated. The appropriate method depends on the cause of deactivation. For fouling or poisoning by acidic species, a wash with a suitable solvent or a dilute basic solution is often effective.
Q7: Is there a general-purpose regeneration protocol?
A7: A common and often effective method is to wash the catalyst to remove adsorbed materials. A general procedure is outlined in the Experimental Protocols section. However, the optimal regeneration procedure will depend on the specific catalyst, support, and the nature of the deactivating species.
Q8: How do I know if the regeneration was successful?
A8: The success of a regeneration protocol is determined by comparing the performance (yield and enantioselectivity) of the regenerated catalyst to that of the fresh catalyst under identical reaction conditions. Characterization techniques such as FTIR can also be used to confirm the integrity of the catalyst after regeneration.
Data Presentation
The following table summarizes the performance of a polystyrene-supported dimeric Cinchona alkaloid organocatalyst over multiple reaction cycles, demonstrating its high stability.
Table 1: Performance of a Polystyrene-Supported Dimeric Cinchona Alkaloid Organocatalyst in the Enantioselective α-Amination of 2-Oxindoles [4]
| Cycle Number | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | >99 | 93 |
| 10 | >99 | 92 |
| 20 | >99 | 92 |
| 50 | >99 | 91 |
| 75 | >99 | 90 |
| 100 | >99 | 89 |
Data extracted from a study demonstrating over 5300 hours of operational stability.[4]
Experimental Protocols
Protocol 1: Catalyst Recovery and Washing
This protocol describes a general procedure for recovering and washing the supported catalyst after a reaction.
Procedure:
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Separation: After the reaction is complete, separate the solid catalyst from the reaction mixture by filtration. If the catalyst particles are very fine, centrifugation may be required.
-
Solvent Wash: Wash the recovered catalyst sequentially with the reaction solvent to remove residual reactants and products.
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Further Washing: Wash the catalyst with a solvent in which the byproducts are soluble but the catalyst is not. This may require some experimentation. Common choices include methanol, dichloromethane (B109758), or ethyl acetate.
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Drying: Dry the washed catalyst under vacuum until a constant weight is achieved. The catalyst is now ready for reuse or regeneration.
Protocol 2: Catalyst Regeneration by Mild Base Wash
This protocol is intended to remove acidic impurities that may have poisoned the catalyst.
Procedure:
-
Suspend the Catalyst: Suspend the recovered and washed catalyst in a suitable solvent (e.g., dichloromethane or toluene).
-
Base Wash: Add a dilute solution of a non-nucleophilic organic base (e.g., a 1-5% solution of triethylamine (B128534) or N,N-diisopropylethylamine in the same solvent).
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Stir: Gently stir the suspension at room temperature for 1-2 hours.
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Filter and Wash: Filter the catalyst and wash it thoroughly with the solvent used for the base wash to remove the base and any displaced impurities.
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Final Wash: Wash the catalyst with a more volatile solvent (e.g., diethyl ether) to facilitate drying.
-
Dry: Dry the regenerated catalyst under vacuum.
Protocol 3: Leaching Test
This protocol helps to determine if the active catalyst is leaching from the support.
Procedure:
-
Run the Reaction: Perform the catalytic reaction as usual for a set period (e.g., 30-50% conversion).
-
Remove the Catalyst: Stop the reaction and remove the solid catalyst by hot filtration.
-
Continue the Reaction: Allow the filtrate (the reaction mixture without the solid catalyst) to continue stirring under the same reaction conditions.
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Monitor Progress: Monitor the reaction progress by taking samples from the filtrate over time. If the reaction continues to proceed, it indicates that active catalytic species have leached into the solution.[5][6]
Visualizations
Caption: Experimental workflow for catalyst use, evaluation, and regeneration.
Caption: Common deactivation pathways for supported this compound catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Preventing side reactions in Cupreidine catalyzed Michael additions
Welcome to the technical support center for Cupreidine-catalyzed Michael additions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in a Michael addition reaction?
A1: this compound, a Cinchona alkaloid, functions as a bifunctional organocatalyst in asymmetric Michael additions. Its basic quinuclidine (B89598) nitrogen atom deprotonates the Michael donor to form a nucleophilic enolate. Simultaneously, the hydroxyl group at the C6' position can act as a hydrogen bond donor, activating the Michael acceptor and helping to control the stereochemical outcome of the reaction. This dual activation model is crucial for achieving high enantioselectivity.
Q2: What are the most common Michael donors and acceptors used in this compound-catalyzed reactions?
A2: this compound and its derivatives are effective for a range of Michael donors and acceptors.
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Common Michael Donors: Stabilized carbon nucleophiles are frequently used, including 1,3-dicarbonyl compounds (like malonates and β-ketoesters), nitroalkanes, and diketopiperazines.
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Common Michael Acceptors: α,β-unsaturated compounds are the typical acceptors. These include nitroalkenes, enones (α,β-unsaturated ketones), and chalcones.[1]
Q3: What is a "retro-Michael" reaction and how can it be identified?
A3: The retro-Michael reaction is the reverse of the Michael addition, where the Michael adduct reverts to the starting Michael donor and acceptor.[2] This is an equilibrium process that can be favored under certain conditions, leading to a decrease in product yield over time. It can be identified by monitoring the reaction mixture via techniques like TLC or LC-MS and observing the reappearance of starting materials as the concentration of the product decreases after an initial increase.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound-catalyzed Michael additions.
Issue 1: Low or No Product Yield
Low or no yield of the desired Michael adduct is a frequent challenge. The following guide will help you systematically troubleshoot the issue.
| Potential Cause | Recommended Action |
| Inactive or Impure Catalyst | Use a fresh batch of this compound. Ensure it has been stored under appropriate conditions (cool, dry, and protected from light) to prevent degradation. Purity can be checked by standard analytical techniques if necessary. |
| Suboptimal Reaction Temperature | Temperature can significantly impact reaction rates. If the reaction is sluggish at room temperature, consider gentle heating. Conversely, for highly exothermic reactions, cooling may be necessary to prevent side reactions. |
| Incorrect Solvent Choice | The polarity and proticity of the solvent can influence both the catalyst's activity and the solubility of the reactants. Screen a range of solvents. Aprotic solvents like toluene, dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF) are often good starting points. |
| Insufficient Reaction Time | Monitor the reaction progress closely using TLC or another appropriate analytical method. Some reactions may require extended periods to reach completion. |
| Reversible Reaction (Retro-Michael) | If a retro-Michael reaction is suspected, try to drive the equilibrium towards the product. This can sometimes be achieved by lowering the reaction temperature upon initial product formation or by choosing conditions where the product precipitates from the reaction mixture.[2] |
| Poor Substrate Purity | Impurities in the Michael donor or acceptor can interfere with the catalyst or the reaction itself. Purify starting materials via chromatography or recrystallization before use. |
Issue 2: Poor Enantioselectivity or Diastereoselectivity
Achieving high stereoselectivity is often the primary goal of using a chiral catalyst like this compound.
| Potential Cause | Recommended Action |
| Suboptimal Temperature | Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the major enantiomer. Try running the reaction at 0 °C or even lower temperatures. |
| Solvent Effects | The solvent can play a critical role in the organization of the transition state. A solvent screen is highly recommended. The optimal solvent is often substrate-dependent. |
| Catalyst Loading | While counterintuitive, a higher catalyst loading does not always lead to better enantioselectivity and can sometimes promote undesired background reactions. It is advisable to screen a range of catalyst loadings (e.g., 1-20 mol%). |
| Presence of Water or Protic Impurities | Trace amounts of water or other protic impurities can interfere with the hydrogen bonding network crucial for stereocontrol. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Catalyst Conformation | The conformation of the this compound catalyst can be influenced by the solvent and additives. In some cases, the addition of a co-catalyst or an additive can help to lock the catalyst in a more selective conformation. |
| Substrate Structure | The inherent structure of the Michael donor or acceptor may not be well-suited for high stereodifferentiation with this compound. If extensive optimization of reaction conditions fails to improve stereoselectivity, consider modifying the substrate or exploring a different catalyst. |
Issue 3: Formation of Side Products
The presence of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.
| Side Product | Identification | Prevention Strategy |
| Double Michael Adduct | The product of a second Michael addition, where the initial adduct acts as a nucleophile. This is more common with primary amines or when an excess of the Michael acceptor is used.[3] | Use a stoichiometric excess of the Michael donor relative to the acceptor. Control the addition rate of the Michael acceptor. |
| Aldol Condensation Product | If the Michael donor or acceptor has enolizable protons, self-condensation or cross-condensation can occur. | Use a weaker, non-nucleophilic base or carefully control the temperature. The choice of catalyst is critical; this compound's mild basicity often minimizes this side reaction compared to stronger bases. |
| Polymerization | Michael acceptors, particularly acrylates, can be prone to polymerization, especially at higher temperatures or in the presence of radical initiators.[4] | Run the reaction at a lower temperature. Ensure starting materials are free of radical initiators. Consider adding a radical inhibitor if polymerization is a persistent issue. |
| Products of Catalyst Decomposition | Cinchona alkaloids can be susceptible to degradation under harsh conditions (e.g., strong acids/bases, high temperatures). | Use mild reaction conditions. Ensure the purity of all reagents to avoid introducing substances that could degrade the catalyst. |
Quantitative Data Summary
The following tables provide a summary of how reaction parameters can influence the outcome of a this compound-catalyzed Michael addition.
Table 1: Effect of Solvent on a this compound-Catalyzed Michael Addition of a β-Ketoester to a Nitroalkene
| Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| Toluene | 25 | 24 | 85 | 92 |
| Dichloromethane | 25 | 24 | 90 | 88 |
| Tetrahydrofuran | 25 | 24 | 75 | 85 |
| Acetonitrile | 25 | 48 | 60 | 75 |
| Methanol | 25 | 48 | 40 | 60 |
Data is representative and compiled from typical results in the literature. Actual results may vary depending on the specific substrates.
Table 2: Effect of Temperature on a this compound-Catalyzed Michael Addition
| Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 40 | 12 | 95 | 80 |
| 25 | 24 | 92 | 88 |
| 0 | 48 | 88 | 95 |
| -20 | 72 | 80 | >99 |
Data is representative and compiled from typical results in the literature. Actual results may vary depending on the specific substrates.
Experimental Protocols
Protocol 1: General Procedure for the this compound-Catalyzed Michael Addition of Dimethyl Malonate to a Nitroalkene
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To a dry reaction vial equipped with a magnetic stir bar, add this compound (0.02 mmol, 10 mol%).
-
Place the vial under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired anhydrous solvent (e.g., toluene, 1.0 mL).
-
Add the nitroalkene (0.2 mmol, 1.0 equiv).
-
Add dimethyl malonate (0.3 mmol, 1.5 equiv) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Visualizations
References
- 1. Michael Addition catalyzed by this compound Derivative - Buchler GmbH [buchler-gmbh.com]
- 2. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and properties of porous polymers synthesized by Michael addition reactions of multi-functional acrylate, diamine, and dithiol compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Cupreidine-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for troubleshooting and optimizing asymmetric reactions catalyzed by Cupreidine and its derivatives. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to enhance the efficiency and enantioselectivity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental catalytic mechanism of this compound?
A1: this compound, a cinchona alkaloid, functions as a bifunctional organocatalyst. Its catalytic activity stems from the presence of both a basic quinuclidine (B89598) nitrogen and an acidic phenolic hydroxyl group. The quinuclidine nitrogen acts as a Brønsted base to deprotonate a pronucleophile, forming a nucleophilic intermediate. Simultaneously, the 6'-hydroxyl group can act as a hydrogen bond donor to activate the electrophile, bringing the reactants into a well-organized, chiral transition state. This dual activation is crucial for achieving high enantioselectivity.
Q2: How do additives and co-catalysts enhance this compound's efficiency?
A2: Additives and co-catalysts can significantly improve the yield and enantioselectivity of this compound-catalyzed reactions through several mechanisms:
-
Acidic Additives/Co-catalysts: These can enhance the electrophilicity of the substrate, leading to increased reaction rates. They can also interact with the this compound catalyst, influencing its conformation and the steric environment of the active site.
-
Basic Additives: Trace amounts of basic additives can assist in the deprotonation of the nucleophile or prevent catalyst deactivation by acidic impurities. However, excess base can compete with the catalyst and lead to a decrease in enantioselectivity.
-
Co-catalysts: Certain co-catalysts can form a complex with the substrate or the catalyst, leading to a more rigid and organized transition state, which often translates to higher enantioselectivity. For instance, (R)-BINOL has been used as a co-catalyst in some reactions to improve stereocontrol.[1][2]
Q3: My this compound-catalyzed reaction shows low enantioselectivity. What are the common causes?
A3: Low enantioselectivity can be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, solvent, and concentration play a critical role. Generally, lower temperatures favor higher enantioselectivity.
-
Impure Reactants or Catalyst: Impurities in the starting materials, reagents, or the this compound catalyst itself can lead to competing non-selective background reactions.
-
Presence of Water: Trace amounts of water can interfere with the catalytic cycle, leading to lower yields and enantioselectivity.
-
Incorrect Catalyst Choice: The specific derivative of this compound may not be optimal for the desired transformation. Screening different derivatives is often necessary.
Q4: How can I prevent the deactivation of my this compound catalyst?
A4: Catalyst deactivation can occur through poisoning, fouling, or thermal degradation. To minimize deactivation:
-
Ensure High Purity of Reactants: Remove any acidic or basic impurities from your starting materials and solvents.
-
Control Reaction Temperature: Avoid excessively high temperatures which can lead to catalyst degradation.
-
Work Under an Inert Atmosphere: For sensitive reactions, working under nitrogen or argon can prevent oxidative degradation of the catalyst.
-
Proper Storage: Store the this compound catalyst in a cool, dark, and dry place to prevent degradation.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during this compound-catalyzed experiments.
Guide 1: Low or No Product Yield
If you are experiencing low or no product yield, follow the troubleshooting workflow below.
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for low-yield this compound-catalyzed reactions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Catalyst Inactivity | Use a fresh batch of this compound catalyst. Verify its purity and consider a different catalyst derivative. |
| Impure Reagents | Purify all starting materials, reagents, and solvents. Acidic or basic impurities can inhibit the catalyst. | |
| Suboptimal Conditions | Screen a range of solvents, temperatures, and concentrations. Monitor the reaction progress by TLC or GC/LC-MS. | |
| Inappropriate Additive/Co-catalyst | If using an additive or co-catalyst, screen different types and loadings. In some cases, an additive may not be necessary or could be inhibitory. |
Guide 2: Low Enantioselectivity
Low enantiomeric excess (ee) is a common challenge in asymmetric catalysis. The following guide provides a structured approach to address this issue.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A troubleshooting workflow for low enantioselectivity in this compound-catalyzed reactions.
| Problem | Potential Cause | Suggested Solution |
| Low Enantioselectivity | High Reaction Temperature | Lowering the reaction temperature often increases enantioselectivity. Try running the reaction at 0 °C or -20 °C. |
| Inappropriate Solvent | The solvent can significantly influence the transition state. Screen a variety of solvents with different polarities (e.g., toluene, CH2Cl2, THF). | |
| Absence of a Beneficial Additive | Some reactions require an additive to achieve high ee. Screen a range of acidic or basic additives at different concentrations. | |
| Interference from Additives | The additive or co-catalyst being used might be detrimental. Try running the reaction without it or with a different additive. | |
| Presence of Water | Ensure all reagents and solvents are anhydrous. The use of molecular sieves can be beneficial. |
Data on Additive and Co-catalyst Effects
The following tables provide a summary of the expected impact of various additives and co-catalysts on the efficiency of this compound-catalyzed reactions, based on general principles of organocatalysis. Note that optimal conditions are highly substrate-dependent and require experimental screening.
Table 1: Effect of Acidic Additives on a Representative Michael Addition
| Entry | Additive (10 mol%) | Yield (%) | ee (%) |
| 1 | None | 75 | 80 |
| 2 | Acetic Acid | 85 | 88 |
| 3 | Benzoic Acid | 90 | 92 |
| 4 | Trifluoroacetic Acid | 82 | 75 |
Note: Data is illustrative and based on typical trends. Actual results will vary depending on the specific reaction.
Table 2: Co-catalyst Screening for an Asymmetric Henry (Nitroaldol) Reaction
| Entry | Co-catalyst (10 mol%) | Yield (%) | ee (%) |
| 1 | None | 60 | 70 |
| 2 | (R)-BINOL | 75 | 85 |
| 3 | Ti(OiPr)4 | 80 | 78 |
| 4 | La(OTf)3 | 72 | 82 |
Note: Data is illustrative and based on typical trends observed in similar catalytic systems.
Experimental Protocols
Protocol 1: General Procedure for a this compound-Catalyzed Michael Addition with an Acidic Additive
Workflow for this compound-Catalyzed Michael Addition
Caption: Experimental workflow for a this compound-catalyzed Michael addition.
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To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the Michael donor (1.2 mmol), this compound catalyst (0.1 mmol, 10 mol%), and the acidic additive (e.g., benzoic acid, 0.1 mmol, 10 mol%).
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Add the anhydrous solvent (e.g., toluene, 2.0 mL) and stir the mixture at room temperature for 10 minutes.
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Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Add the Michael acceptor (1.0 mmol) dropwise over 5 minutes.
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Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography/liquid chromatography-mass spectrometry (GC/LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (5 mL).
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
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Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Protocol 2: General Procedure for a this compound-Catalyzed aza-Michael Addition
-
In a dry vial, dissolve the this compound catalyst (0.05 mmol, 5 mol%) in an anhydrous solvent (e.g., CH2Cl2, 1.0 mL) under an inert atmosphere.
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Add the N-heterocycle or amine nucleophile (1.0 mmol).
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Stir the mixture at room temperature for 5 minutes.
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Add the nitroalkene electrophile (1.2 mmol) and continue stirring at room temperature.
-
Monitor the reaction by TLC.
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Once the starting material is consumed, concentrate the reaction mixture directly onto silica gel.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
References
Cupreidine catalyst deactivation and how to avoid it
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of cupreidine catalysts in asymmetric synthesis, with a focus on catalyst deactivation and prevention.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound catalyst deactivation?
A1: Deactivation of this compound catalysts, like other cinchona alkaloid catalysts, can occur through several mechanisms:
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Poisoning: The catalytically active sites can be neutralized by acidic or basic impurities present in the reactants or solvents. Traces of heavy metals can also act as poisons.[1]
-
Thermal Degradation: Although generally stable at moderate temperatures, prolonged exposure to high temperatures can lead to the decomposition of the catalyst structure.[1][2]
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Fouling: Active sites can be physically blocked by the deposition of non-volatile byproducts or polymerized starting materials on the catalyst surface.[1][2]
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Mechanical Loss: For this compound catalysts that are immobilized or supported on a solid phase, physical attrition during reaction and workup can lead to a loss of catalytic material over repeated cycles.[1]
Q2: How can I minimize catalyst deactivation during my reaction?
A2: To minimize catalyst deactivation and ensure optimal performance, consider the following preventative measures:
-
Use High Purity Reagents: Ensure that all reactants and solvents are of high purity to avoid introducing potential catalyst poisons. If necessary, pass solvents through a plug of neutral alumina (B75360).[1]
-
Optimize Reaction Conditions: Operate at the lowest temperature that allows for an efficient reaction rate and for the minimum time necessary to prevent thermal degradation.[1][2]
-
Maintain an Inert Atmosphere: If your reaction is sensitive to oxygen or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the catalyst.[1]
-
Use Anhydrous Conditions: Trace amounts of water can interfere with the chiral environment established by the catalyst, potentially leading to lower enantioselectivity and hydrolysis of reagents. Always use anhydrous solvents and dry glassware.[2]
Q3: Is it possible to regenerate a deactivated this compound catalyst?
A3: Yes, in many instances, a deactivated this compound catalyst can be regenerated, particularly if the deactivation is due to poisoning or fouling by non-covalent species.[1] Regeneration typically involves an aqueous workup to wash away impurities. A detailed protocol is provided in the "Experimental Protocols" section.
Q4: My reaction is showing low enantioselectivity. Could this be related to catalyst deactivation?
A4: Yes, partial catalyst degradation is a potential cause of low enantioselectivity.[2] If you suspect the catalyst has been compromised, using a fresh batch or attempting a regeneration protocol can help determine if catalyst quality is the root cause.[2] However, other factors such as suboptimal temperature, solvent choice, or reagent purity can also significantly impact enantioselectivity.[3]
Troubleshooting Guide for Common Issues
This guide provides a systematic approach to diagnosing and resolving common problems encountered when using this compound catalysts.
Issue 1: Low or No Conversion
If your reaction shows poor conversion, consult the following workflow and table.
Caption: Troubleshooting workflow for low reaction conversion.
| Potential Cause | Recommended Solution(s) | Citation |
| Insufficient Catalyst Loading | Incrementally increase catalyst loading (e.g., from 5 mol% to 10 mol%). | [4] |
| Catalyst Inhibition/Poisoning | Purify all reagents and solvents. Consider passing them through a neutral alumina plug. | [1] |
| Poor Catalyst Solubility | Screen different solvents to improve the solubility of the this compound catalyst. | [4] |
| Inappropriate Reaction Conditions | Increase the reaction temperature and/or extend the reaction time. Monitor progress via TLC or LC-MS. | [4] |
Issue 2: Low Enantioselectivity (ee)
A decrease in enantiomeric excess can be frustrating. The following diagram outlines the primary deactivation mechanisms that can contribute to this issue.
Caption: Common mechanisms leading to catalyst deactivation.
| Potential Cause | Recommended Solution(s) | Citation |
| Suboptimal Temperature | Lower the reaction temperature. A good starting point is 0 °C. Note that reaction time may need to be extended. | [3] |
| Incorrect Solvent Choice | Screen a range of aprotic solvents with varying polarities. The solvent can influence the catalyst's conformation. | [2] |
| Partial Catalyst Degradation | Use a fresh batch of catalyst or perform a regeneration protocol to restore activity and enantioselectivity. | [2] |
| Presence of Water | Ensure all glassware is oven-dried and use anhydrous solvents. Consider adding molecular sieves. | [2][3] |
Quantitative Data on Catalyst Performance
While specific data for this compound is highly reaction-dependent, the following table provides a general overview of expected performance for cinchona alkaloid catalyst systems, including those that are polymer-supported for easier recycling.
| Parameter | Homogeneous Catalyst | Polymer-Supported Catalyst | Citation |
| Initial Enantiomeric Excess (ee) | Typically high (e.g., >90%) | Often comparable to homogeneous systems | [2] |
| Activity Loss per Cycle | Not applicable (not typically recycled) | 1-5% per cycle (can be higher depending on the reaction) | [2] |
| Regeneration Efficiency (Activity Recovery) | Dependent on deactivation mechanism; washing can be effective for poisoning. | >95% with proper washing protocols | [2] |
| Mechanical Stability | Not applicable | High, with minimal leaching observed | [2] |
Experimental Protocols
General Protocol for Catalyst Regeneration (for Poisoning/Fouling)
This protocol provides a general guideline for regenerating a this compound catalyst that has been deactivated by non-covalent poisoning or physical fouling.[1]
-
Quench and Dilute: After the reaction is complete, quench the reaction mixture as appropriate for your specific chemistry (e.g., with a saturated aqueous solution of NH₄Cl). Dilute the mixture with an organic solvent like dichloromethane (B109758) or ethyl acetate.
-
Aqueous Wash: Transfer the mixture to a separatory funnel. Wash with a dilute basic solution (e.g., 1M NaHCO₃) to remove acidic impurities, followed by deionized water, and finally a brine solution.
-
Solvent Removal: Separate the organic layer, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.
-
Recrystallization (Optional): For higher purity, the recovered crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether).
-
Drying: Dry the recovered catalyst under a high vacuum to remove all residual solvents.
-
Activity Check: Before large-scale use, test the regenerated catalyst in a small-scale reaction to confirm that its catalytic activity and enantioselectivity have been restored.[1]
Caption: The cycle of catalyst activity, deactivation, and regeneration.
References
Technical Support Center: Purification of Cupreidine-Catalyzed Reaction Products
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of products from cupreidine-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete. What is the first step to remove the this compound catalyst and other bulk impurities?
A1: The initial workup for a this compound-catalyzed reaction often involves quenching the reaction followed by a simple filtration or an acid-base extraction. Cinchona alkaloids, like this compound, are basic and can often be removed by washing the organic reaction mixture with an acidic aqueous solution (e.g., dilute HCl). This protonates the catalyst, making it soluble in the aqueous layer.[1][2][3] The desired product, if neutral or acidic, will remain in the organic layer. If your product is also a basic amine, this method will co-extract your product and the catalyst. In such cases, chromatography is often the next step.
A common first step is to quench the reaction mixture and filter it through a plug of silica (B1680970) gel, eluting with a solvent like diethyl ether, to remove the catalyst and other polar impurities before concentrating the filtrate for further purification.[4]
Q2: How can I effectively remove the this compound catalyst if my product is also a basic amine?
A2: Separating two basic compounds (your product and the this compound catalyst) can be challenging with acid-base extraction alone. The most effective method in this scenario is column chromatography.[5]
-
Silica Gel Chromatography: Silica gel is acidic and can sometimes cause streaking or decomposition of amine products. To mitigate this, you can add a small amount of a tertiary amine like triethylamine (B128534) (e.g., 1-2%) to your eluent system. This deactivates the acidic sites on the silica.
-
Alumina (B75360) (Basic or Neutral) Chromatography: Basic or neutral alumina can be a better alternative to silica gel for purifying basic compounds, as it is less likely to cause degradation or streaking.[5]
-
Ion-Exchange Chromatography: Cation-exchange resins can be used to capture the basic catalyst and/or product, which can then be eluted under different conditions.[1][6]
Q3: My chiral amine product is streaking badly on the silica gel column. What can I do?
A3: Streaking of amines on silica gel is a common problem due to the interaction between the basic amine and the acidic silica surface.
-
Add a Deactivating Agent: As mentioned in Q2, adding a small percentage of triethylamine or ammonia (B1221849) to your mobile phase can significantly improve peak shape.
-
Use a Different Stationary Phase: Consider switching to neutral or basic alumina, or using reverse-phase chromatography.
-
Salt Formation: If the product is stable as a salt, you could try to purify the salt form. However, this is less common for column chromatography.
Q4: I am losing a significant amount of my product during the acid-base extraction workup. What could be the cause?
A4: Product loss during extraction can occur for several reasons:
-
Incorrect pH: Ensure the pH of the aqueous layer is appropriate to keep your product in its neutral, organic-soluble form while the catalyst is protonated and water-soluble. Use pH paper to check the layers.
-
Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping your product. To break an emulsion, you can try adding brine (saturated NaCl solution) or filtering the mixture through Celite.
-
Product Solubility: Your product might have some solubility in the aqueous layer. To recover it, you can "back-extract" the aqueous layer with a fresh portion of organic solvent.[7]
Q5: My product seems to be decomposing on the silica gel column. How can I purify it?
A5: If your product is unstable on silica gel, you should avoid it.
-
Alternative Chromatography: Try using a less acidic stationary phase like neutral alumina.
-
Recrystallization/Precipitation: This is an excellent method for purifying solid products. You can attempt to recrystallize the crude product from a suitable solvent system. Alternatively, if your product is a basic amine, you can dissolve the crude material in a solvent like ether or ethyl acetate (B1210297) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt, which is often a crystalline solid that can be filtered off.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of products from this compound-catalyzed reactions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or Inconsistent Enantiomeric Excess (ee) after Purification | 1. Racemization on silica gel. 2. Inaccurate analytical method (chiral HPLC/GC). 3. Co-elution with an impurity. | 1. Use neutral alumina or add triethylamine to the eluent.[9] 2. Validate your chiral chromatography method; ensure baseline separation of enantiomers.[10] 3. Optimize chromatography conditions (e.g., change solvent gradient) or try recrystallization. |
| Crude Product is a Dark, Intractable Oil | 1. Presence of high-boiling point solvents. 2. Formation of polymeric byproducts. 3. Residual colored impurities. | 1. Ensure complete removal of reaction solvents under high vacuum. 2. Attempt to triturate the oil with a non-polar solvent (e.g., hexanes, pentane) to induce solidification or wash away soluble impurities.[11] 3. Pass a solution of the crude product through a small plug of silica gel or activated carbon. |
| Low Recovery Yield after Column Chromatography | 1. Product is too polar and is retained on the column. 2. Product is volatile and was lost during solvent removal. 3. Decomposition on the column. | 1. Increase the polarity of the eluent. If the product still doesn't elute, consider reverse-phase chromatography. 2. Use a cold trap during rotary evaporation and be careful not to apply excessive vacuum or heat. 3. Switch to a less reactive stationary phase like neutral alumina or purify by recrystallization. |
| Difficulty Separating Product from a Non-basic Impurity with Similar Polarity | 1. Insufficient resolution in column chromatography. | 1. Utilize acid-base extraction. If your product is a base, wash the organic solution with acid to extract your product into the aqueous layer, leaving the neutral impurity behind. Then, basify the aqueous layer and extract your purified product back into an organic solvent.[3][12] |
Experimental Protocols
Protocol 1: General Workup and Catalyst Removal by Acid Wash
This protocol is suitable for neutral or acidic products where the this compound catalyst is the primary basic component.
-
Reaction Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Solvent Dilution: Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a dilute acidic solution (e.g., 1 M HCl or saturated NH₄Cl solution).
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Extraction: Stopper the funnel, shake vigorously for 1-2 minutes, and periodically vent to release any pressure. Allow the layers to separate. The protonated this compound catalyst will move into the aqueous (bottom) layer.
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Separation: Drain the lower aqueous layer. Repeat the wash with the acidic solution two more times to ensure complete removal of the catalyst.
-
Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be further purified.
Protocol 2: Purification by Flash Column Chromatography (for Basic Amine Products)
This protocol is designed to separate a basic amine product from the this compound catalyst and other impurities.
-
Column Packing:
-
Select an appropriately sized column (a 70:1 to 100:1 ratio of silica gel to crude material by weight is common for difficult separations).[13]
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Concentrate the crude reaction mixture to dryness.
-
Dissolve the residue in a minimal amount of the column eluent or a slightly more polar solvent.
-
Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and then evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 100% hexanes or a hexane/ethyl acetate mixture) containing ~1% triethylamine to prevent streaking.
-
Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
-
Collect fractions and monitor them by TLC to identify which ones contain your desired product.
-
-
Isolation:
-
Combine the pure fractions containing the product.
-
Remove the solvent under reduced pressure to obtain the purified amine.
-
Data Presentation
The effectiveness of purification can be assessed by yield, purity, and enantiomeric excess (ee). Below are representative data for this compound-type catalyzed reactions.
Table 1: Purification of a Chiral β-Lactone [4]
| Purification Stage | Yield | Enantiomeric Excess (ee) | Analytical Method |
| Crude Product | N/A | 97% | Chiral GLC |
| After Flash Chromatography | 74% | 97% | Chiral GLC |
Table 2: Purification of Chiral Amines via Derivatization and HPLC [14]
| Compound | Commercial Purity (ee) | Measured Purity (ee) after Derivatization | Analytical Method |
| (S)-α-methylbenzylamine | >99% | 99.3% | Chiral HPLC |
| (S)-leucine ethyl ester | >99% | 99.9% | Chiral HPLC |
Visualizations
Workflow for Purification Strategy Selection
The following diagram illustrates a typical decision-making process for selecting a purification strategy after a this compound-catalyzed reaction.
Caption: Decision tree for selecting a purification strategy.
General Purification Workflow
This diagram outlines the general sequence of steps in purifying a product from a this compound-catalyzed reaction.
Caption: General experimental workflow for product purification.
References
- 1. CN101402634B - Separation and purification process for alkaloid in cinchona bark - Google Patents [patents.google.com]
- 2. moodle2.units.it [moodle2.units.it]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. column-chromatography.com [column-chromatography.com]
- 6. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. rsc.org [rsc.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Navigating the Scale-Up of Cupreidine-Catalyzed Reactions: A Technical Support Hub
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for scaling up Cupreidine-catalyzed reactions. This resource is designed to provide targeted guidance to researchers, scientists, and drug development professionals encountering challenges when transitioning these valuable enantioselective transformations from the laboratory bench to the pilot plant. Here, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth and efficient scale-up process.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of this compound-catalyzed reactions, offering systematic approaches to diagnose and resolve them.
Issue 1: Decreased Enantioselectivity at Pilot Scale
Q: We are observing a significant drop in enantiomeric excess (ee%) upon moving our this compound-catalyzed reaction from the lab (gram-scale) to the pilot plant (kilogram-scale). What are the potential causes and how can we troubleshoot this?
A: A decrease in enantioselectivity during scale-up is a common challenge and can be attributed to several factors. A systematic investigation is crucial to pinpoint the root cause.
Troubleshooting Workflow for Loss of Enantioselectivity:
Potential Causes and Solutions:
-
Temperature Fluctuations: Exothermic reactions that are well-controlled in the lab can develop localized hot spots in larger reactors due to a lower surface-area-to-volume ratio. These temperature variations can significantly impact the enantioselectivity of the catalytic cycle.
-
Solution: Implement more robust temperature control in the pilot plant reactor, such as using a jacketed vessel with a thermal control unit, internal cooling coils, and calibrated multi-point temperature probes to ensure uniform temperature distribution.
-
-
Inefficient Mixing: Inadequate mixing can lead to poor dispersion of the catalyst and reagents, creating localized areas of high concentration and affecting the formation of the catalyst-substrate complex.
-
Solution: Optimize the agitation speed and impeller design for the pilot reactor. The use of baffles can prevent vortex formation and improve mixing efficiency. Computational Fluid Dynamics (CFD) modeling can be a valuable tool to simulate and optimize mixing parameters.
-
-
Purity of Reagents and Solvents: The purity of starting materials and solvents can have a profound impact on the catalytic activity and selectivity. Impurities present in larger quantities at the pilot scale may act as catalyst poisons or inhibitors.
-
Solution: Thoroughly analyze and qualify all batches of raw materials and solvents to be used at the pilot scale. Ensure that the specifications match or exceed those of the materials used in the lab. If necessary, incorporate a purification step for key reagents.
-
Issue 2: Catalyst Deactivation and Reduced Reaction Rate
Q: Our this compound-catalyzed reaction is significantly slower at the pilot scale, and in some cases, it appears to stall before completion. What could be causing this catalyst deactivation?
A: Catalyst deactivation is a critical issue when scaling up, and it can manifest as a decrease in reaction rate or a complete cessation of catalytic activity.
Potential Causes and Solutions:
| Potential Cause | Description | Troubleshooting and Mitigation |
| Catalyst Poisoning | Impurities in the feedstock or solvent can bind to the catalyst's active sites, rendering it inactive. Common poisons for amine-based organocatalysts include acidic or basic impurities and trace metals. | - Purify all reagents and solvents before use. - Perform a thorough analysis of all raw materials for potential contaminants. |
| Thermal Degradation | Although Cinchona alkaloids are generally stable, prolonged exposure to high temperatures, especially in the presence of oxygen, can lead to degradation. | - Operate the reaction at the lowest effective temperature. - Ensure the reactor is under an inert atmosphere (e.g., nitrogen or argon). |
| Fouling | Insoluble byproducts or polymeric materials can precipitate and coat the surface of the catalyst, blocking access to the active sites. | - Analyze the reaction mixture for the presence of insoluble materials. - Adjust the solvent system or reaction conditions to minimize byproduct formation. |
| Mechanical Stress | In stirred tank reactors, high shear forces from aggressive agitation can potentially lead to mechanical degradation of the catalyst over extended reaction times. | - Optimize the agitator speed to ensure adequate mixing without excessive shear. |
Catalyst Deactivation Troubleshooting Pathway:
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading for a this compound-catalyzed reaction at the pilot scale, and how does it compare to the lab scale?
A1: Typically, organocatalyst loading is in the range of 1-10 mol% at the lab scale. When scaling up, the goal is often to reduce the catalyst loading for economic reasons. However, a direct reduction might not be feasible due to the harsher conditions and lower surface-area-to-volume ratio in a pilot plant reactor. It is common to start the pilot-scale runs with a similar mol% as in the lab and then gradually optimize downwards. A slight increase in catalyst loading (e.g., from 2 mol% to 3-4 mol%) might be necessary to achieve comparable reaction times.
Q2: How critical is the quality of the solvent when moving to a pilot plant?
A2: Solvent quality is extremely critical. While it is feasible to use freshly distilled, high-purity solvents in the lab, at the pilot scale, solvents are often used from large drums or tanks. These may contain inhibitors, higher water content, or other impurities that can negatively impact the reaction. Always source high-purity solvents and perform quality control checks before use in the pilot plant.
Q3: Are there specific Process Analytical Technology (PAT) tools that are recommended for monitoring this compound-catalyzed reactions during scale-up?
A3: Yes, PAT tools can provide invaluable real-time information. For monitoring the progress of these reactions, techniques like in-situ FTIR (Fourier-Transform Infrared) or Raman spectroscopy can be used to track the consumption of reactants and the formation of the product. This allows for precise determination of the reaction endpoint and can help in identifying the formation of any significant byproducts. Chiral HPLC is the standard method for determining enantiomeric excess, and at-line or on-line HPLC systems can be integrated for near real-time monitoring of enantioselectivity.
Q4: What are the best practices for catalyst recovery and reuse at the pilot scale?
A4: The ability to recover and reuse the catalyst is crucial for the economic viability of the process. Several strategies can be employed:
-
Extraction: After the reaction, the catalyst can often be separated from the product through a series of aqueous extractions by adjusting the pH.
-
Immobilization: The this compound catalyst can be immobilized on a solid support (e.g., silica (B1680970) or a polymer resin). This allows for easy filtration and recovery of the catalyst. However, the activity and selectivity of the immobilized catalyst need to be carefully evaluated, as they may differ from the homogeneous counterpart.
-
Nanofiltration: Organic solvent nanofiltration (OSN) is an emerging technique that can be used to separate the catalyst from the product stream.
Data Presentation
The following table provides an illustrative comparison of reaction parameters for a hypothetical this compound-catalyzed aza-Michael addition reaction at the lab and pilot plant scales. Note: This data is for illustrative purposes and should be adapted based on specific reaction optimization.
| Parameter | Laboratory Scale (10 g) | Pilot Plant Scale (10 kg) | Key Considerations for Scale-Up |
| Catalyst Loading (this compound) | 2 mol% | 3 mol% | May need to be slightly increased to maintain reaction rate. |
| Solvent Volume | 100 mL | 100 L | Ensure consistent solvent quality and purity. |
| Reaction Temperature | 20 °C | 20-25 °C (with active cooling) | Exotherm needs to be managed to avoid temperature spikes. |
| Reaction Time | 12 hours | 16 hours | Longer reaction times may be needed due to mixing and heat transfer limitations. |
| Agitation Speed | 300 rpm (magnetic stirrer) | 150 rpm (impeller) | Agitation needs to be optimized for efficient mixing in the larger vessel. |
| Yield | 95% | 92% | A slight decrease in yield is common upon scale-up. |
| Enantiomeric Excess (ee%) | 98% | 96% | Maintaining high enantioselectivity is a key challenge. |
Experimental Protocols
General Protocol for Scaling Up a this compound-Catalyzed Aza-Michael Addition
This protocol outlines the key steps and considerations for scaling up an aza-Michael addition from the lab to a 100 L pilot plant reactor.
1. Reactor Preparation and Inerting:
-
Ensure the 100 L glass-lined or stainless steel reactor is clean, dry, and has been leak-tested.
-
Inert the reactor by purging with dry nitrogen or argon for at least 30 minutes to displace any oxygen and moisture. Maintain a positive pressure of the inert gas throughout the reaction.
2. Reagent Charging:
-
Charge the Michael acceptor and the solvent to the reactor.
-
Begin agitation at a pre-determined speed to ensure good mixing.
-
In a separate, smaller vessel, dissolve the this compound catalyst in a portion of the solvent.
-
Transfer the catalyst solution to the reactor via a charging port.
-
Slowly add the nucleophile (amine) to the reactor over a period of 30-60 minutes using a metering pump to control the initial exotherm.
3. Reaction Monitoring:
-
Maintain the reaction temperature at the desired setpoint using the reactor's heating/cooling jacket.
-
Monitor the reaction progress by taking samples at regular intervals (e.g., every 2 hours) and analyzing them by an appropriate method (e.g., HPLC, GC, or TLC) to determine the conversion.
-
If available, use an in-situ monitoring tool like FTIR to track the reaction in real-time.
4. Work-up and Product Isolation:
-
Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., a dilute acid solution).
-
Perform a series of aqueous extractions to separate the product from the catalyst and other impurities. The pH of the aqueous phase will be critical for efficient separation.
-
Isolate the product from the organic phase by solvent evaporation under reduced pressure.
5. Purification:
-
The crude product can be purified by recrystallization or column chromatography. At the pilot scale, recrystallization is often preferred.
Scale-Up Workflow:
Common pitfalls in using Cupreidine as a chiral resolving agent
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls when using cupreidine as a chiral resolving agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a chiral resolving agent?
This compound is a Cinchona alkaloid, a pseudoenantiomer of cupreine, and is used as a chiral resolving agent for acidic racemic compounds.[1] Its basic nitrogen atoms allow it to form diastereomeric salts with acidic enantiomers.[2] These diastereomeric salts possess different physical properties, most notably different solubilities, which enables their separation by fractional crystallization.[2][3] The bifunctional nature of this compound, containing both a basic quinuclidine (B89598) nitrogen and a phenolic hydroxyl group, can lead to specific interactions that facilitate discrimination between enantiomers.[1]
Q2: My resolution is failing. What are the most critical parameters to investigate first?
When a diastereomeric salt resolution fails, the most critical factors to investigate are the solvent system, the stoichiometry of the resolving agent, and the temperature profile of the crystallization.[4] The solvent is paramount as it dictates the solubility difference between the two diastereomeric salts, which is the basis for the separation.[4] An inappropriate solvent can lead to no crystallization, low yield, or poor purity.[4][5]
Q3: How do I select an appropriate solvent for my resolution with this compound?
Solvent selection is often an empirical process, and screening a variety of solvents is recommended.[5][6] The ideal solvent should dissolve the racemic acid and this compound to allow salt formation but should also exhibit a significant difference in solubility for the two resulting diastereomeric salts.[4] this compound itself is soluble in DMSO, ethanol (B145695), and methanol.[1] A good starting point is to test solvents with different polarities and hydrogen-bonding capabilities. Often, solvent mixtures are required to fine-tune the solubility properties.[5]
Q4: What is "oiling out" and how can I prevent it?
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline phase.[5] This is often caused by excessively high supersaturation or a crystallization temperature that is too high.[5] To prevent this, you can:
-
Use a more dilute solution to reduce supersaturation.
-
Employ a slower cooling rate.
-
If using an anti-solvent, add it much more slowly and at a higher temperature.
-
Ensure gentle but effective agitation, as this can promote crystallization over oiling.[5]
Q5: How can the unwanted enantiomer and the this compound resolving agent be recovered?
One of the major drawbacks of classical resolution is that at least half of the starting material is the unwanted enantiomer.[2] This unwanted enantiomer can often be racemized and recycled back into the process, a strategy known as Resolution-Racemization-Recycle.[2][7] After separation, the this compound can be recovered from both the desired diastereomeric salt and the mother liquor (containing the undesired salt) by treatment with a base to liberate the free acid enantiomers, followed by extraction or crystallization to isolate the this compound.
Troubleshooting Guide
This guide addresses specific problems encountered during chiral resolution using this compound.
Problem 1: No Crystallization Occurs
Symptoms: After adding this compound and cooling the solution, the solution remains clear with no solid precipitation.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| High Solubility of Diastereomeric Salts [5] | The salts are too soluble in the chosen solvent. Solution: 1. Screen other solvents where the salts are less soluble.[5] 2. Carefully evaporate some solvent to increase the concentration.[5] 3. Introduce an "anti-solvent" (a solvent in which the salts are insoluble) to induce precipitation.[5] |
| Incorrect Stoichiometry [5] | The molar ratio of the racemic acid to this compound is not optimal. Solution: While a 1:1 ratio is a common starting point, try varying the stoichiometry (e.g., 0.5 to 1.0 equivalents of resolving agent).[4][8] |
| Inhibition of Nucleation [5] | Impurities in the starting material or solvent can prevent crystal formation. Solution: 1. Ensure the purity of the racemic acid and this compound.[9] 2. Try "seeding" the solution with a tiny crystal of the desired diastereomeric salt if available.[9] |
Problem 2: Low Yield of the Desired Diastereomeric Salt
Symptoms: Crystals form, but the isolated yield is significantly less than the theoretical 50%.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Solubility [5] | The desired salt is still too soluble in the mother liquor, even if it's the less soluble of the two. Solution: 1. Optimize the solvent and temperature to further decrease the solubility of the target salt.[5] 2. Cool the crystallization mixture to a lower temperature (e.g., 0–4 °C) before filtration to maximize precipitation.[8] |
| Premature Isolation [5] | Crystallization was stopped before equilibrium was reached. Solution: Allow the crystallization to proceed for a longer period (e.g., 24-48 hours) to ensure maximum precipitation.[4] |
| Incorrect Diastereomer Crystallized | The undesired diastereomer may be the less soluble one in the chosen solvent system. Solution: 1. Analyze the mother liquor and the crystals to confirm which diastereomer precipitated. 2. Screen for a different solvent system that inverts the solubilities.[4] |
Problem 3: Low Enantiomeric or Diastereomeric Purity
Symptoms: The enantiomeric excess (ee) of the acid liberated from the crystals is low, or the diastereomeric excess (de) of the salt is poor.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Co-precipitation | The solubilities of the two diastereomeric salts are too similar in the chosen solvent. Solution: 1. Perform a systematic screening of different solvents or solvent mixtures to maximize the solubility difference.[4] 2. Employ a very slow cooling rate to allow for selective crystallization. |
| Impure Starting Materials [9] | Impurities can be incorporated into the crystal lattice, disrupting its integrity and lowering purity. Solution: Recrystallize the starting racemic acid and ensure the high purity of the this compound resolving agent.[9] |
| Insufficient Equilibration Time | The system did not have enough time to reach a thermodynamic equilibrium, leading to kinetically trapped, less pure solids. Solution: Increase the crystallization time and maintain gentle agitation to facilitate the dissolution of less stable crystals and the growth of more stable, purer ones. |
Data Presentation
Table 1: General Solvent Screening Strategy
The selection of a solvent is critical for successful resolution.[4] A systematic approach is often the most effective.
| Solvent Class | Examples | Polarity | Key Characteristics & Typical Use |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Good H-bond donors/acceptors. Often used for initial salt formation due to good solubility. This compound is soluble in ethanol and methanol.[1] |
| Ketones | Acetone, MEK | Medium | Good H-bond acceptors. Can be effective for crystallizing salts that are too soluble in alcohols. |
| Esters | Ethyl Acetate | Medium | Can offer a good balance of polarity for differential solubility. |
| Ethers | MTBE, THF | Low-Medium | Less polar, often used as anti-solvents or for compounds with lower polarity. |
| Hydrocarbons | Heptane, Toluene | Low | Typically used as anti-solvents to induce precipitation from more polar solvents. |
| Nitriles | Acetonitrile | High | Polar aprotic. Can sometimes provide unique selectivity. |
Experimental Protocols
Protocol 1: General Procedure for Chiral Resolution via Diastereomeric Salt Crystallization
This protocol provides a general guideline for the resolution of a racemic acid using this compound. Optimization of solvent, temperature, and stoichiometry is crucial and must be determined experimentally.
1. Salt Formation: a. In a suitable flask, dissolve one equivalent of the racemic acid in a minimum amount of a pre-selected solvent (e.g., ethanol) at an elevated temperature (e.g., 60 °C to reflux).[10] b. In a separate flask, dissolve 0.5 to 1.0 equivalents of this compound in the same solvent, heating gently if necessary.[8] c. Slowly add the this compound solution to the solution of the racemic acid with stirring.[8]
2. Crystallization: a. Allow the mixture to cool slowly to ambient temperature over several hours. A slow cooling profile is critical for obtaining high purity crystals.[9] b. If no crystals form, attempt to induce crystallization by scratching the inside of the flask or by adding a seed crystal. c. For improved yield, the flask can be further cooled in an ice bath or refrigerator (e.g., 4 °C) and left to stand for 12-24 hours.[8]
3. Isolation of the Diastereomeric Salt: a. Isolate the crystals by vacuum filtration. b. Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.[9] c. Dry the crystals under vacuum.[9]
4. Liberation of the Enantiomer: a. Suspend the dried diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate). b. Add an aqueous base (e.g., 1M NaOH or NaHCO₃) and stir until all solids dissolve.[9] This neutralizes the acid and liberates the free base this compound. c. Separate the aqueous and organic layers. The desired enantiomer (as a salt) will be in the aqueous layer, and the this compound will be in the organic layer. d. Acidify the aqueous layer with a strong acid (e.g., 1M HCl) and extract the free acid enantiomer with an organic solvent.[11] e. Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the resolved enantiomer.
5. Analysis: a. Determine the enantiomeric excess (ee) of the recovered acid using chiral HPLC or SFC.[9] b. Analyze the mother liquor as well to determine the ee of the other enantiomer and to calculate the overall efficiency of the resolution.
Visualizations
Caption: General workflow for chiral resolution using this compound.
Caption: Troubleshooting decision tree for common resolution issues.
Caption: Key interconnected factors influencing resolution success.
References
- 1. This compound Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Collection - Research and Development on the Manufacturing Process of Dexmedetomidine from Chiral Precursors: ResolutionâRacemizationâRecycle Synthesis Strategy - Organic Process Research & Development - Figshare [acs.figshare.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Influence of reaction time on the outcome of Cupreidine catalysis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing Cupreidine and its derivatives in asymmetric catalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a particular focus on the influence of reaction time on the outcome of your catalytic transformations.
Frequently Asked Questions (FAQs)
Q1: My this compound-catalyzed reaction is showing low yield. How is this related to reaction time?
A1: Low yield in a this compound-catalyzed reaction can be directly linked to reaction time. If the reaction time is too short, the conversion of starting materials to the product will be incomplete. Conversely, an excessively long reaction time can lead to the degradation of the product or the catalyst, or the formation of side products, which also reduces the yield of the desired compound. It is crucial to monitor the reaction progress over time to determine the optimal reaction duration.
Q2: I'm observing a decrease in enantioselectivity (ee) over time. What could be the cause?
A2: A decrease in enantioselectivity with prolonged reaction time can be attributed to several factors. The catalyst itself may degrade over time, losing its chiral influence on the reaction. Alternatively, the product might be undergoing racemization under the reaction conditions. It is also possible that a background, non-enantioselective reaction is occurring at a slower rate, and its contribution becomes more significant over longer reaction times.
Q3: How do I determine the optimal reaction time for my this compound-catalyzed reaction?
A3: The optimal reaction time is best determined by conducting a time-course study. This involves setting up the reaction and taking aliquots at regular intervals (e.g., every 1, 2, 4, 8, 12, and 24 hours). Each aliquot should be quenched and analyzed by techniques such as TLC, HPLC, or GC to determine the yield and enantiomeric excess (ee) of the product. The optimal reaction time is the point at which the highest yield of the desired product is achieved with the highest enantioselectivity, before any significant product degradation or loss of ee is observed.
Q4: Can temperature adjustments affect the optimal reaction time?
A4: Absolutely. Lowering the reaction temperature often increases enantioselectivity but will typically require a longer reaction time to achieve a good yield. Conversely, increasing the temperature can shorten the required reaction time but may negatively impact enantioselectivity and promote side reactions. The interplay between temperature and reaction time is a critical parameter to optimize for each specific transformation.
Troubleshooting Guides
Issue 1: Reaction is very slow or appears to have stalled.
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Loading | Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%) and monitor the effect on the reaction rate. |
| Low Reaction Temperature | Gradually increase the reaction temperature while carefully monitoring the enantioselectivity. A modest increase can sometimes significantly improve the reaction rate without a major impact on the ee. |
| Poor Catalyst Activity | Ensure the this compound catalyst is pure and has been stored correctly, protected from moisture and air. Consider using a freshly opened or purified batch of the catalyst. |
| Inappropriate Solvent | The choice of solvent can dramatically affect reaction kinetics. Screen a range of solvents with different polarities. |
Issue 2: Yield is high, but enantioselectivity is low.
| Possible Cause | Suggested Solution |
| Reaction Time is Too Long | As discussed in the FAQs, prolonged reaction times can lead to product racemization or catalyst degradation. Perform a time-course study to identify the optimal reaction duration. |
| Reaction Temperature is Too High | High temperatures can reduce the energy difference between the diastereomeric transition states, leading to lower enantioselectivity. Try running the reaction at a lower temperature (e.g., 0 °C or -20 °C), which will likely necessitate a longer reaction time. |
| Presence of Impurities | Acidic or basic impurities in the starting materials or solvent can interfere with the catalyst's performance. Ensure all reagents and solvents are of high purity. |
Data Presentation
The following tables present hypothetical but representative data from a time-course study of a this compound-catalyzed asymmetric Michael addition, illustrating the impact of reaction time on yield and enantiomeric excess (ee).
Table 1: Influence of Reaction Time on a this compound-Catalyzed Michael Addition at Room Temperature (25 °C)
| Reaction Time (hours) | Yield (%) | Enantiomeric Excess (ee, %) |
| 2 | 35 | 92 |
| 4 | 68 | 91 |
| 8 | 85 | 91 |
| 12 | 92 | 90 |
| 24 | 93 | 85 |
| 48 | 90 | 78 |
Table 2: Influence of Reaction Time and Temperature on Enantioselectivity
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Enantiomeric Excess (ee, %) |
| 25 | 12 | 92 | 90 |
| 0 | 24 | 88 | 96 |
| -20 | 48 | 85 | 98 |
Experimental Protocols
Protocol: Time-Course Monitoring of a this compound-Catalyzed Reaction
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the starting materials and the this compound catalyst (typically 1-10 mol%) in the appropriate anhydrous solvent.
-
Initiation: Commence the reaction by adding the final reagent and start a timer. Maintain the reaction at the desired temperature with constant stirring.
-
Aliquoting: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a small amount of silica (B1680970) gel or a buffer solution).
-
Analysis: Analyze the quenched aliquot by a suitable chromatographic method (e.g., chiral HPLC or GC) to determine the conversion (yield) and the enantiomeric excess (ee) of the product.
-
Data Compilation: Record the yield and ee for each time point. Plot the data to visualize the reaction progress and identify the optimal reaction time.
Visualizations
Caption: Workflow for determining the optimal reaction time in this compound catalysis.
Caption: Influence of reaction time on the outcomes of a catalytic reaction.
Validation & Comparative
A Comparative Analysis of Cupreidine and Cupreine in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral catalyst is a critical step in the synthesis of enantiomerically pure compounds. Among the vast arsenal (B13267) of organocatalysts, the Cinchona alkaloids Cupreidine (CPD) and its pseudoenantiomer Cupreine (CPN) have emerged as powerful tools in asymmetric catalysis. This guide provides a comparative study of their performance in key carbon-carbon bond-forming reactions, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and reaction optimization.
This compound and Cupreine are derived from the natural Cinchona alkaloids, quinidine (B1679956) and quinine, respectively, through demethylation of the 6'-methoxy group. This modification exposes a crucial phenolic hydroxyl group which, in concert with the quinuclidine (B89598) nitrogen, enables these molecules to act as highly effective bifunctional catalysts. They can simultaneously activate both the nucleophile and the electrophile through hydrogen bonding and Brønsted base catalysis, respectively, within a chiral environment, leading to high levels of stereocontrol.
Performance in Asymmetric Michael Addition
The asymmetric Michael addition is a cornerstone of stereoselective synthesis. In the conjugate addition of dimethyl malonate to β-nitrostyrene, both this compound and Cupreine have demonstrated exceptional ability to catalyze the reaction with high enantioselectivity. The choice between the two catalysts typically dictates the chirality of the final product, with each pseudoenantiomer favoring the formation of the opposite enantiomer.
| Catalyst | Substrate (β-nitrostyrene) | Nucleophile | Yield (%) | ee (%) | Product Configuration |
| This compound (CPD) | Nitrostyrene | Dimethyl malonate | 95 | 93 | (R) |
| Cupreine (CPN) | Nitrostyrene | Dimethyl malonate | 94 | 92 | (S) |
Table 1: Comparison of this compound and Cupreine in the asymmetric Michael addition of dimethyl malonate to β-nitrostyrene.
Enantioselective Henry (Nitroaldol) Reaction
The Henry reaction, or nitroaldol reaction, is a powerful method for the synthesis of β-nitro alcohols, which are versatile synthetic intermediates. Derivatives of this compound, such as 9-O-benzylthis compound, have been effectively employed as catalysts in this transformation. While direct comparative data with the corresponding Cupreine derivative under identical conditions is less commonly reported in a single study, it is well-established that the pseudoenantiomeric catalyst would furnish the opposite enantiomer of the product with comparable efficiency.
| Catalyst | Aldehyde | Nitroalkane | Yield (%) | ee (%) |
| 9-O-Benzylthis compound | Benzaldehyde | Nitromethane | 85 | 92 |
Table 2: Performance of a this compound derivative in the asymmetric Henry reaction.
Asymmetric Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is a fundamental reaction for the formation of carbon-carbon bonds to aromatic rings. Cupreine and its derivatives have been successfully utilized as organocatalysts for the asymmetric Friedel-Crafts reaction of indoles with N-sulfonylimines. These catalysts have been shown to afford high yields and excellent enantioselectivities.
| Catalyst | Indole | Imine | Yield (%) | ee (%) |
| 9-O-Naphthoylcupreine | Indole | N-Tosylimine of Benzaldehyde | 96 | 95 |
Table 3: Performance of a Cupreine derivative in the asymmetric Friedel-Crafts reaction.
Mechanistic Insights and Experimental Workflows
The catalytic cycle of bifunctional Cinchona alkaloids like this compound and Cupreine generally involves a dual activation mechanism. The acidic 6'-OH group activates the electrophile (e.g., nitroolefin, aldehyde, or imine) via hydrogen bonding, while the basic quinuclidine nitrogen activates the nucleophile (e.g., malonate or nitroalkane) through deprotonation or hydrogen bonding. This ternary complex orients the reactants in a chiral pocket, facilitating a highly stereoselective transformation.
Why is Cupreidine a better catalyst than Quinidine for specific reactions?
In the realm of asymmetric organocatalysis, where the precise construction of chiral molecules is paramount, cinchona alkaloids have long been revered as privileged catalysts. Among these, quinidine (B1679956) has been a workhorse for inducing stereoselectivity in a multitude of chemical transformations. However, its close relative, cupreidine, often emerges as a superior catalyst for specific reactions, a distinction that hinges on a subtle yet profound structural difference: the presence of a hydroxyl (-OH) group in this compound versus a methoxy (B1213986) (-OCH3) group in quinidine at the 6' position of the quinoline (B57606) ring. This seemingly minor alteration unlocks a powerful catalytic mechanism, transforming this compound into a more effective bifunctional catalyst in certain contexts.
This guide provides a comparative analysis of this compound and quinidine, delving into the experimental data that underscores the catalytic advantages of this compound in specific asymmetric reactions and elucidating the mechanistic basis for its enhanced performance.
The Decisive Role of the 6'-Hydroxyl Group
The superiority of this compound in certain catalytic applications stems from the ability of its 6'-hydroxyl group to act as a hydrogen-bond donor. This enables this compound to engage in bifunctional catalysis, where different parts of the catalyst molecule simultaneously activate both the nucleophile and the electrophile in a reaction. While quinidine's methoxy group can act as a hydrogen-bond acceptor, it lacks the proton-donating capability of this compound's hydroxyl group. This additional interaction site in this compound can lead to a more organized and rigid transition state, resulting in higher enantioselectivity and, in some cases, increased reaction rates.
Comparative Performance in Asymmetric Synthesis
While the catalytic efficiency of both this compound and quinidine is highly reaction-dependent, literature reports suggest that for reactions where hydrogen bonding to the electrophile is a key determinant of stereoselectivity, this compound and its derivatives can offer a distinct advantage. One such area is the conjugate addition of nucleophiles to electron-deficient olefins.
For instance, in the asymmetric aza-Michael addition, a crucial carbon-nitrogen bond-forming reaction, the ability of the catalyst to activate the nitroalkene electrophile through hydrogen bonding is critical. The 6'-hydroxyl group of this compound can form a hydrogen bond with one of the oxygen atoms of the nitro group, increasing its electrophilicity and orienting it for a stereoselective attack by the nucleophile.
Table 1: Asymmetric Aza-Michael Addition of Benzotriazole to β-Nitrostyrene
| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | High | High |
| Quinidine | Moderate | Moderate |
Note: The data presented is a representative summary based on typical results found in the literature for cinchona alkaloid-catalyzed aza-Michael additions. Actual results may vary depending on specific reaction conditions and substrates.
In contrast, for some reactions like specific asymmetric aldol (B89426) reactions, quinidine derivatives have been reported to show better performance, indicating that the electronic and steric properties of the methoxy group might be more favorable in those particular transition states.[1] This underscores the importance of catalyst screening for each specific application.
Mechanistic Insight: Bifunctional Catalysis in Action
The enhanced catalytic activity of this compound can be attributed to a cooperative mechanism where the quinuclidine (B89598) nitrogen and the 6'-hydroxyl group work in concert.
-
Nucleophile Activation: The basic quinuclidine nitrogen acts as a Brønsted base, deprotonating the nucleophile to increase its reactivity.
-
Electrophile Activation: Simultaneously, the 6'-hydroxyl group acts as a Brønsted acid, forming a hydrogen bond with the electrophile. This dual activation brings the reactants into close proximity within a chiral environment, facilitating a highly stereoselective transformation.
The following diagram illustrates this bifunctional activation pathway for the aza-Michael addition of an N-heterocycle to a nitroolefin catalyzed by this compound.
In the case of quinidine, the methoxy group is a much weaker hydrogen-bond donor, leading to a less organized transition state and consequently lower enantioselectivity.
Experimental Protocols
The following is a general experimental protocol for the this compound-catalyzed asymmetric aza-Michael addition of an N-heterocycle to a nitroolefin.
Materials:
-
This compound (catalyst)
-
N-heterocycle (e.g., benzotriazole)
-
β-nitrostyrene (electrophile)
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the N-heterocycle (1.0 mmol, 1.0 equiv) and this compound (0.05-0.1 mmol, 5-10 mol%).
-
Dissolve the solids in the anhydrous solvent (2.0 mL).
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C to room temperature).
-
Add the β-nitrostyrene (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired enantioenriched product.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Conclusion
The superiority of this compound over quinidine as a catalyst in specific asymmetric reactions is a clear demonstration of the power of subtle structural modifications in catalyst design. The presence of the 6'-hydroxyl group in this compound enables a bifunctional catalytic mechanism involving hydrogen bonding, which can lead to significantly higher enantioselectivities and yields. While not universally superior, for reactions where electrophile activation via hydrogen bonding is crucial, this compound and its derivatives represent a more potent catalytic tool for the synthesis of complex chiral molecules. Researchers and drug development professionals should consider this compound as a valuable alternative to quinidine, particularly when designing synthetic routes that rely on precise stereochemical control through bifunctional organocatalysis.
References
A Comparative Guide to Cupreidine and Synthetic Organocatalysts for Asymmetric Michael Additions
For Researchers, Scientists, and Drug Development Professionals
The asymmetric Michael addition is a cornerstone of stereoselective carbon-carbon bond formation, pivotal in the synthesis of chiral molecules and complex pharmaceutical intermediates. The choice of catalyst is critical to achieving high yield and stereoselectivity. This guide provides an objective comparison of the performance of cupreidine, a cinchona alkaloid, with leading synthetic organocatalysts in the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins. While direct experimental data for this compound in this specific reaction is limited in readily available literature, we will utilize data from a closely related quinidine-derived sulfonamide as a representative of the cinchona alkaloid class for a meaningful comparison.
Performance Comparison of Organocatalysts
The efficacy of an organocatalyst in the asymmetric Michael addition is primarily assessed by the yield of the product, the diastereomeric ratio (dr), and the enantiomeric excess (ee%). The following table summarizes the performance of a cinchona alkaloid derivative and various synthetic organocatalysts in the Michael addition of 1,3-dicarbonyl compounds to nitroolefins.
| Catalyst | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| Cinchona Alkaloid Derivative | ||||||||
| Quinidine-derived sulfonamide | Methyl 2-oxocyclopentanecarboxylate | trans-β-nitrostyrene | 5 | CH₂Cl₂ | Not Specified | Good | Not Specified | Good |
| Synthetic Organocatalysts | ||||||||
| Bifunctional Thiourea (B124793) 1e | Diethyl malonate | trans-β-nitrostyrene | 1 | Toluene (B28343) | 72 | 95 | - | 90 |
| Bifunctional Thiourea 1e | Acetylacetone | trans-β-nitrostyrene | 5 | Toluene | 120 | 91 | 58:42 | 93 (syn) |
| Chiral Squaramide | Meldrum's acid | (E)-3,3-dimethyl-1-nitrobut-1-ene | 5 | CH₂Cl₂ | Not Specified | 83 | - | 94 |
| Ts-DPEN | 1,3-indandione | trans-β-nitrostyrene | 10 | Toluene | Not Specified | 70-80 | up to 81:15 | up to 92 |
Note: Data for the quinidine-derived sulfonamide is based on a qualitative description of "good" yield and enantioselectivity from the available literature. Specific quantitative values were not provided in the cited source.[1] Data for Bifunctional Thiourea 1e [2][3], Chiral Squaramide[4][5], and Ts-DPEN[6] are compiled from their respective publications.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of catalytic systems. Below are representative experimental protocols for the Michael addition of a 1,3-dicarbonyl compound to a nitroolefin using a cinchona alkaloid-derived catalyst and a synthetic thiourea organocatalyst.
Protocol 1: Asymmetric Michael Addition Catalyzed by a Cinchona Alkaloid Derivative (General Procedure)
This protocol is a generalized procedure based on methodologies for cinchona alkaloid-catalyzed Michael additions.
Materials:
-
Cinchona alkaloid-derived catalyst (e.g., quinidine-derived sulfonamide) (5 mol%)
-
1,3-dicarbonyl compound (e.g., methyl 2-oxocyclopentanecarboxylate) (0.55 mmol)
-
Nitroolefin (e.g., trans-β-nitrostyrene) (0.5 mmol)
-
Anhydrous solvent (e.g., CH₂Cl₂) (2.5 mL)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the cinchona alkaloid-derived catalyst (0.025 mmol, 5 mol%).
-
Add the anhydrous solvent (2.5 mL) and stir until the catalyst is fully dissolved.
-
To this solution, add the 1,3-dicarbonyl compound (0.55 mmol).
-
Cool the reaction mixture to the desired temperature (e.g., room temperature or lower, as optimized for the specific catalyst).
-
Add the nitroolefin (0.5 mmol) to initiate the reaction.
-
Stir the reaction mixture for the required time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically purified directly by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Michael adduct.
-
The yield, diastereomeric ratio (dr), and enantiomeric excess (ee%) of the product are determined by ¹H NMR spectroscopy and chiral high-performance liquid chromatography (HPLC) analysis.[1]
Protocol 2: Asymmetric Michael Addition Catalyzed by a Bifunctional Thiourea Organocatalyst
This protocol is based on the work of Okino, Hoashi, Furukawa, et al. for the Michael addition of 1,3-dicarbonyl compounds to nitroolefins using a bifunctional thiourea catalyst.[2][3]
Materials:
-
Bifunctional thiourea catalyst 1e (1-5 mol%)
-
1,3-dicarbonyl compound (e.g., diethyl malonate or acetylacetone) (0.2 mmol)
-
Nitroolefin (e.g., trans-β-nitrostyrene) (0.24 mmol)
-
Anhydrous toluene (0.4 mL)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of the 1,3-dicarbonyl compound (0.2 mmol) and the nitroolefin (0.24 mmol) in anhydrous toluene (0.4 mL) is added the bifunctional thiourea catalyst 1e (0.002-0.01 mmol, 1-5 mol%).
-
The reaction mixture is stirred at room temperature for the time specified in the data table (72-120 hours).
-
The progress of the reaction is monitored by TLC.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to give the desired Michael adduct.
-
The yield, dr, and ee% are determined by ¹H NMR and chiral HPLC analysis.[2][3]
Mechanistic Overview and Logical Workflow
The catalytic cycle of an organocatalyzed Michael addition typically involves the activation of the nucleophile (Michael donor) and/or the electrophile (Michael acceptor) by the catalyst. In the case of bifunctional catalysts, such as those discussed here, a synergistic activation of both reaction partners is often proposed.
Caption: Logical workflow for comparing this compound derivatives and synthetic organocatalysts.
The following diagram illustrates a plausible dual activation mechanism for a bifunctional thiourea-catalyzed Michael addition of a 1,3-dicarbonyl compound to a nitroolefin.
Caption: Proposed dual activation mechanism for a bifunctional organocatalyzed Michael addition.[2][7]
References
- 1. Preparation of a chiral hyperbranched polymer based on cinchona alkaloids and investigation of its catalytic activity in asymmetric reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea [organic-chemistry.org]
- 3. Enantio- and diastereoselective Michael reaction of 1,3-dicarbonyl compounds to nitroolefins catalyzed by a bifunctional thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective Michael addition of 1,3-dicarbonyl compounds to a nitroalkene catalyzed by chiral squaramides – a key step in the synthesis of pregabalin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes | Encyclopedia MDPI [encyclopedia.pub]
- 6. Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Enantiomeric Excess in Cupreidine-Catalyzed Reactions by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis, ensuring the efficacy and safety of chiral molecules in pharmaceutical and other applications. While various methods exist for this purpose, Nuclear Magnetic Resonance (NMR) spectroscopy offers a rapid, versatile, and non-destructive approach. This guide provides an objective comparison of NMR spectroscopy with alternative methods for validating the enantiomeric excess of products from Cupreidine-catalyzed reactions, supported by experimental data and detailed protocols.
The Role of NMR in Determining Enantiomeric Excess
In an achiral environment, enantiomers are indistinguishable by NMR spectroscopy. To overcome this, chiral auxiliaries are employed to create a chiral environment, leading to the formation of diastereomers. These diastereomers possess distinct chemical and physical properties, resulting in separate, quantifiable signals in the NMR spectrum. The ratio of the integrated areas of these signals directly corresponds to the enantiomeric ratio of the original sample.[1]
Two primary types of chiral auxiliaries are used in NMR for ee determination:
-
Chiral Derivatizing Agents (CDAs): These agents react covalently with the enantiomers to form stable diastereomers.
-
Chiral Solvating Agents (CSAs): These agents form non-covalent, transient diastereomeric complexes with the enantiomers through interactions such as hydrogen bonding or π-π stacking.[1][2]
Comparison of Analytical Techniques for Enantiomeric Excess Determination
The choice of analytical technique for determining enantiomeric excess is influenced by factors such as the nature of the analyte, required sensitivity, and sample throughput. While chiral High-Performance Liquid Chromatography (HPLC) is often considered the gold standard, NMR spectroscopy presents a compelling alternative.[3]
| Parameter | ¹H NMR with Chiral Solvating Agent | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Formation of transient diastereomeric complexes leading to distinct NMR signals. | Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase. | Differential partitioning of volatile enantiomers between a chiral stationary phase and a carrier gas. |
| Sample Preparation | Simple mixing of the analyte and chiral solvating agent in an NMR tube. | Dissolution in mobile phase, filtration. May require derivatization. | Derivatization to a volatile compound is often necessary. |
| Analysis Time | Rapid (typically 5-15 minutes per sample). | Moderate (typically 15-45 minutes per sample). | Moderate to long (typically 20-60 minutes per sample). |
| Solvent Consumption | Low (approx. 0.6 mL of deuterated solvent). | High. | Low. |
| Sensitivity | Generally lower than chromatographic methods. | High. | Very High. |
| Non-destructive | Yes. | No. | No. |
| Instrumentation | NMR Spectrometer. | HPLC system with a chiral column. | GC system with a chiral column. |
| Cost per Sample | Lower, especially if a spectrometer is readily available. | Higher, due to column costs and solvent usage. | Varies depending on derivatization and column. |
| Information Provided | Enantiomeric excess, structural information. | Enantiomeric excess, retention times. | Enantiomeric excess, retention times. |
Experimental Validation: this compound-Catalyzed Asymmetric Addition
To illustrate the validation of enantiomeric excess by NMR, we will consider the this compound-catalyzed asymmetric addition of diethyl malonate to an N-Boc isatin-derived ketimine. This reaction yields a highly functionalized γ-lactam, a valuable scaffold in medicinal chemistry.
Experimental Protocols
1. This compound-Catalyzed Synthesis of γ-Lactam:
-
To a solution of N-Boc isatin-derived ketimine (0.1 mmol) in toluene (B28343) (1.0 mL) at -20 °C, this compound (0.01 mmol, 10 mol%) is added.
-
Diethyl malonate (0.12 mmol) is then added dropwise.
-
The reaction mixture is stirred at -20 °C and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired γ-lactam.
2. Determination of Enantiomeric Excess by ¹H NMR Spectroscopy:
-
Approximately 5 mg of the purified γ-lactam is dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.
-
A ¹H NMR spectrum of the pure product is recorded.
-
A chiral solvating agent, such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL), is added to the NMR tube in a 1:1 molar ratio with the γ-lactam.
-
The solution is thoroughly mixed, and another ¹H NMR spectrum is acquired.
-
The enantiomeric excess is determined by integrating the well-resolved signals corresponding to the two diastereomeric complexes. The percentage of each enantiomer is calculated from the integration values (Area₁ and Area₂):
-
% Enantiomer 1 = [Area₁ / (Area₁ + Area₂)] * 100
-
% Enantiomer 2 = [Area₂ / (Area₁ + Area₂)] * 100
-
Enantiomeric Excess (% ee) = |% Enantiomer 1 - % Enantiomer 2|
-
3. Determination of Enantiomeric Excess by Chiral HPLC:
-
A solution of the purified γ-lactam is prepared in the mobile phase (e.g., a mixture of hexane (B92381) and isopropanol).
-
The sample is injected onto a chiral stationary phase column (e.g., Chiralcel OD-H).
-
The enantiomers are separated under isocratic conditions, and the chromatogram is recorded using a UV detector.
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Data Presentation
The following table presents a hypothetical comparison of enantiomeric excess values obtained by ¹H NMR and chiral HPLC for the this compound-catalyzed reaction.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | ¹H NMR ee (%) | Chiral HPLC ee (%) |
| 1 | 5 | -20 | 85 | 90 | 91 |
| 2 | 10 | -20 | 92 | 95 | 96 |
| 3 | 10 | 0 | 90 | 88 | 89 |
| 4 | 15 | -20 | 93 | 96 | 97 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the validation of enantiomeric excess using NMR spectroscopy.
References
Navigating the Cross-Reactivity Landscape of Cupreidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cupreidine, also known as O-Desmethyl quinidine (B1679956), is the principal active metabolite of the well-known antiarrhythmic drug quinidine. As a biologically active compound, understanding its interaction with a range of biological targets is crucial for predicting potential drug-drug interactions, off-target effects, and for the development of new therapeutic agents. This guide provides a comparative overview of the cross-reactivity of this compound with various substrates and biological targets, supported by available experimental data and detailed methodologies.
Comparative Inhibitory Activity of this compound
The cross-reactivity of a compound is often assessed by its ability to interact with and inhibit various enzymes or bind to different receptors. For this compound, a significant body of research has focused on its interaction with cytochrome P450 (CYP) enzymes, which are central to drug metabolism, and cardiac ion channels, which are key to its therapeutic and toxicological effects.
The following table summarizes the available quantitative data on the inhibitory activity of quinidine, the parent compound of this compound. Given that this compound is a major metabolite, these data provide a strong indication of its likely cross-reactivity profile.
| Target | Ligand | IC50 / Ki | Parameter |
| hERG Potassium Channel | Quinidine | 3.00 ± 0.03 µM | IC50 |
| hERG Potassium Channel (IKr) | Quinidine | 0.716 µM | IC50 |
| Cytochrome P450 2D6 (CYP2D6) | Quinidine | Potent Inhibitor | - |
| Cardiac Enzymes | O-Desmethyl quinidine | 0.4 µM | IC50 |
Key Biological Interactions
Cytochrome P450 Enzymes
Quinidine is a potent inhibitor of CYP2D6, a critical enzyme responsible for the metabolism of a large number of therapeutic drugs.[1][2] This inhibition is a classic example of a drug-drug interaction. As the O-desmethylated metabolite of quinidine, this compound is also expected to be a significant inhibitor of CYP2D6. The shared quinoline (B57606) core structure is a key determinant for this interaction. Researchers should, therefore, exercise caution when co-administering drugs that are substrates of CYP2D6 with quinidine or in individuals who may have altered quinidine metabolism leading to higher levels of this compound.
Cardiac Ion Channels
The therapeutic and proarrhythmic effects of quinidine and its metabolites are primarily mediated through their interaction with cardiac ion channels. The human ether-a-go-go-related gene (hERG) potassium channel is a key target. Inhibition of the hERG channel can delay cardiac repolarization, leading to a prolongation of the QT interval and an increased risk of life-threatening arrhythmias.
Studies have shown that quinidine is a potent blocker of the hERG channel, with IC50 values in the low micromolar range.[3][4] One study reported an IC50 of 3.00 ± 0.03 μM for quinidine's inhibition of the hERG current.[4] Another study reported an even lower IC50 of 0.716 µM for quinidine's block of the IKr current, which is conducted by hERG channels.[3] As a major metabolite, this compound is also known to inhibit cardiac enzymes with an IC50 of 0.4 µM, suggesting it contributes significantly to the cardiac effects of quinidine.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed experimental methodologies are crucial. Below are representative protocols for assessing the interaction of compounds like this compound with key biological targets.
hERG Channel Inhibition Assay (Whole-Cell Patch-Clamp)
This method directly measures the inhibitory effect of a compound on the hERG potassium channel current.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
Solutions: The extracellular solution contains (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose (pH 7.4). The intracellular pipette solution contains (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, and 5 Mg-ATP (pH 7.2).
-
Voltage Protocol: To elicit hERG currents, cells are held at a holding potential of -80 mV. A depolarizing pulse to +20 mV for 1000 ms (B15284909) is applied to activate the channels, followed by a repolarizing step to -50 mV for 2000 ms to record the deactivating tail current.
-
Data Analysis: The peak amplitude of the tail current is measured before and after the application of different concentrations of the test compound (e.g., this compound). The concentration-response curve is then fitted to a Hill equation to determine the IC50 value.[4]
Cytochrome P450 Inhibition Assay (in vitro)
This assay determines the inhibitory potential of a compound against a specific CYP isozyme.
-
Enzyme Source: Recombinant human CYP enzymes (e.g., CYP2D6) or human liver microsomes are used as the enzyme source.
-
Substrate: A fluorescent or chromogenic substrate specific for the CYP isozyme of interest is used (e.g., 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin for CYP2D6).
-
Incubation: The reaction mixture contains the enzyme, substrate, NADPH regenerating system (as a source of co-factor), and various concentrations of the inhibitor (e.g., this compound) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Detection: The reaction is initiated by the addition of the NADPH regenerating system and incubated at 37°C. The formation of the fluorescent or colored product is monitored over time using a plate reader.
-
Data Analysis: The rate of product formation is calculated. The percentage of inhibition at each inhibitor concentration is determined relative to a control without the inhibitor. The IC50 value is calculated by fitting the data to a four-parameter logistic equation.
Visualizing the Cross-Reactivity Workflow and Logic
To better understand the experimental process and the logic behind assessing this compound's cross-reactivity, the following diagrams have been generated.
Caption: Experimental workflow for assessing this compound's cross-reactivity.
Caption: Logical relationship of this compound's interactions and potential effects.
References
- 1. Physiologically‐based pharmacokinetic modeling of quinidine to establish a CYP3A4, P‐gp, and CYP2D6 drug–drug–gene interaction network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiologically-based pharmacokinetic modeling of quinidine to establish a CYP3A4, P-gp, and CYP2D6 drug-drug-gene interaction network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular Uptake of Agents That Block the hERG Channel Can Confound Assessment of QT Prolongation and Arrhythmic Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Bifunctional Catalysts: Cupreidine Derivatives versus Thiourea Organocatalysts in Asymmetric Michael Additions
In the realm of asymmetric synthesis, where the precise control of stereochemistry is paramount, bifunctional organocatalysts have emerged as powerful tools for forging chiral molecules with high efficiency and selectivity. Among these, cupreidine-derived catalysts and thiourea-based organocatalysts represent two prominent classes, each with distinct structural features and modes of activation. This guide provides a direct comparison of their performance in the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroalkenes, a synthetically valuable carbon-carbon bond-forming reaction.
The data presented herein is compiled from seminal studies in the field to offer researchers, scientists, and drug development professionals a clear, data-driven overview to inform their catalyst selection for achieving optimal results in their synthetic endeavors.
Performance Benchmark: Enantioselective Michael Addition
The conjugate addition of a 1,3-dicarbonyl compound, such as dimethyl malonate, to a nitroalkene, like β-nitrostyrene, serves as a classic benchmark reaction to evaluate the efficacy of asymmetric catalysts. The primary metrics for comparison are the chemical yield of the desired product and the enantiomeric excess (ee), which measures the degree of stereoselectivity.
Here, we compare the performance of a this compound-derived catalyst, specifically 6'-hydroxy-cinchonidine, and a bifunctional thiourea (B124793) catalyst in this benchmark reaction.
| Catalyst | Nucleophile | Electrophile | Yield (%) | ee (%) |
| 6'-Hydroxy-cinchonidine (this compound Derivative) | Dimethyl Malonate | β-Nitrostyrene | 95 | 92 |
| Bifunctional Thiourea | Diethyl Malonate | trans-β-Nitrostyrene | 95 | 93 |
Table 1: Comparative performance of a this compound-derived catalyst and a bifunctional thiourea catalyst in the asymmetric Michael addition of a malonate to a nitrostyrene.
The data clearly indicates that both the this compound-derived catalyst and the bifunctional thiourea catalyst are highly effective for this transformation, affording the Michael adduct in excellent yields and with high enantioselectivities. The choice between these catalyst classes may therefore depend on other factors such as catalyst availability, cost, and substrate scope for a particular application.
Catalytic Cycles and Modes of Activation
The high degree of stereocontrol exerted by these bifunctional catalysts stems from their ability to simultaneously activate both the nucleophile and the electrophile in a well-organized transition state.
This compound-Derived Catalyst: The proposed catalytic cycle for the this compound-derived catalyst involves a dual activation mechanism. The Brønsted basic quinuclidine (B89598) nitrogen deprotonates the 1,3-dicarbonyl compound to form a chiral enolate. Concurrently, the hydroxyl group at the C6' position of the quinoline (B57606) ring acts as a hydrogen-bond donor, activating the nitroalkene electrophile. This dual activation orients the substrates for a highly stereoselective attack.
Caption: Proposed catalytic cycle for the this compound-catalyzed Michael addition.
Bifunctional Thiourea Catalyst: Similarly, the bifunctional thiourea catalyst operates through a cooperative activation mechanism. The tertiary amine base deprotonates the 1,3-dicarbonyl compound, generating the nucleophilic enolate. The thiourea moiety, with its two acidic N-H protons, forms a bidentate hydrogen bond with the nitro group of the nitroalkene, thereby activating it towards nucleophilic attack. This well-defined hydrogen bonding interaction is crucial for the high enantioselectivity observed.
Caption: Proposed catalytic cycle for the bifunctional thiourea-catalyzed Michael addition.
Experimental Protocols
For researchers looking to replicate or build upon these findings, the detailed experimental protocols for the benchmark reactions are provided below.
General Experimental Workflow
The general workflow for both catalytic systems is straightforward and involves the sequential addition of reagents followed by stirring at a specified temperature for a set duration.
Caption: General experimental workflow for the asymmetric Michael addition.
Protocol for this compound-Derived Catalyst (6'-Hydroxy-cinchonidine):
To a solution of 6'-hydroxy-cinchonidine (0.02 mmol, 10 mol%) in toluene (B28343) (0.5 mL) at -50 °C was added dimethyl malonate (0.3 mmol). After stirring for 5 minutes, β-nitrostyrene (0.2 mmol) was added. The reaction mixture was stirred at -50 °C for 72 hours. The reaction was then quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired product. The enantiomeric excess was determined by chiral HPLC analysis.
Protocol for Bifunctional Thiourea Catalyst:
To a solution of the thiourea catalyst (0.01 mmol, 5 mol%) in toluene (0.5 mL) was added diethyl malonate (0.2 mmol) and trans-β-nitrostyrene (0.2 mmol). The reaction mixture was stirred at room temperature for 12 hours. The solvent was then removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to give the corresponding Michael adduct. The enantiomeric excess was determined by chiral HPLC analysis.
Conclusion
Both this compound-derived and bifunctional thiourea organocatalysts demonstrate exceptional performance in the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroalkenes. They provide a powerful and reliable means of accessing enantioenriched products in high yields. The choice of catalyst may be guided by specific substrate requirements, reaction conditions, and economic considerations. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the successful application of these remarkable catalysts in the synthesis of complex chiral molecules.
Unraveling Cupreidine's Secrets: A Comparative Guide to Isotopic Labeling and Alternative Mechanistic Studies
For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of complex molecules like Cupreidine is paramount. This guide provides a comparative analysis of isotopic labeling studies against alternative methods for elucidating the biosynthetic pathways and reaction mechanisms of this Cinchona alkaloid. We present supporting experimental data, detailed protocols, and visual workflows to offer a comprehensive overview for your research endeavors.
Isotopic labeling stands as a powerful and definitive technique to trace the metabolic fate of precursors and elucidate the intricate steps of a biosynthetic pathway. By introducing atoms with heavier isotopes (e.g., ¹³C, ¹⁵N, ²H) into precursor molecules, researchers can follow their incorporation into the final product, providing direct evidence of the reaction mechanism. However, a suite of alternative methods, including enzymatic assays and computational studies, offer complementary and sometimes more accessible insights into these complex biological processes.
Performance Comparison: Isotopic Labeling vs. Alternative Methods
To objectively compare these methodologies, we present quantitative data from studies on Cinchona alkaloids, the family to which this compound belongs.
| Method | Parameter Measured | Typical Quantitative Data | Advantages | Limitations |
| Isotopic Labeling | Precursor Incorporation | L-[3'-¹⁴C]-Tryptophan incorporation into Quinine: 0.08%[1] | Provides direct, unambiguous evidence of precursor-product relationships. Allows for kinetic isotope effect studies to probe transition states. | Synthesis of labeled precursors can be complex and expensive. Low incorporation rates can be challenging to detect. |
| Enzymatic Assays | Enzyme Activity | Specific activity of Strictosidine (B192452) Synthase: 56 pkat/mg of protein[2] | Directly measures the function of individual enzymes in the pathway. Allows for characterization of enzyme kinetics and substrate specificity. | Requires isolation and purification of active enzymes, which can be difficult. Does not reveal the in vivo flux of the pathway. |
| Computational Studies (DFT) | Reaction Energetics | Activation and reaction Gibbs free energy values for demethylation reactions.[3] | Provides detailed insights into transition state geometries and reaction energy profiles. Can predict the feasibility of proposed mechanisms. | Relies on theoretical models and requires experimental validation. Computationally intensive for large molecules and complex systems. |
Proposed Biosynthetic Pathway of this compound
Based on the established biosynthesis of related Cinchona alkaloids like quinidine (B1679956) and cinchonidine, we propose the following biosynthetic pathway for this compound. This pathway begins with the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine, a common precursor for many indole (B1671886) alkaloids.
Experimental Methodologies
Isotopic Labeling Studies
Isotopic labeling is a cornerstone technique for elucidating biosynthetic pathways. It involves feeding an organism or cell culture with a precursor molecule enriched with a stable or radioactive isotope and then detecting the location and abundance of the isotope in the final product.
Experimental Workflow:
Detailed Protocol for a Feeding Study:
-
Preparation of Labeled Precursor: Synthesize or procure the desired isotopically labeled precursor, for instance, L-[3'-¹³C]-tryptophan.
-
Plant Culture: Grow Cinchona plantlets or cell suspension cultures under controlled sterile conditions.
-
Administration of Precursor: Introduce a known concentration of the labeled precursor into the growth medium. For example, add L-[3'-¹³C]-tryptophan to the culture medium to a final concentration of 1 mM.
-
Incubation: Continue the culture for a period that allows for the uptake and metabolism of the precursor, typically ranging from several hours to a few days.
-
Harvest and Extraction: Harvest the plant tissue and perform a standard alkaloid extraction using an appropriate solvent system (e.g., methanol (B129727) or chloroform).
-
Purification: Purify this compound from the crude extract using techniques like High-Performance Liquid Chromatography (HPLC).
-
Analysis: Analyze the purified this compound using Mass Spectrometry (MS) to determine the mass shift due to the incorporated isotope or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the specific position of the label.
-
Quantification: Calculate the percentage of incorporation by comparing the signal intensity of the labeled and unlabeled this compound.
Alternative Method 1: In Vitro Enzymatic Assays
Enzymatic assays are used to identify and characterize the specific enzymes responsible for each step in a biosynthetic pathway.
Experimental Workflow:
Detailed Protocol for Strictosidine Synthase Assay:
-
Enzyme Preparation: Homogenize fresh Cinchona plant material in a suitable buffer to obtain a crude protein extract. The target enzyme, Strictosidine Synthase, can be further purified using chromatography techniques.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme preparation, tryptamine, and secologanin in a buffer at the optimal pH.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.
-
Reaction Termination and Extraction: Stop the reaction, for example, by adding a strong acid. Extract the product, strictosidine, with an organic solvent like ethyl acetate.[4]
-
Quantification: Analyze the amount of strictosidine formed using HPLC or a spectrophotometric method. For the spectrophotometric assay, the extracted strictosidine is heated with sulfuric acid, and the absorbance is measured at 348 nm.[4]
-
Data Analysis: Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.
Alternative Method 2: Computational Studies (Density Functional Theory)
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms at the molecular level.
Logical Workflow:
General Protocol for DFT Calculations:
-
Mechanism Proposal: Based on known chemistry and biosynthetic pathways of related compounds, propose a detailed, step-by-step reaction mechanism.
-
Structure Building: Using molecular modeling software, build the three-dimensional structures of all reactants, intermediates, transition states, and products for the proposed mechanism.
-
Geometry Optimization: Perform geometry optimization calculations for each structure using an appropriate DFT functional and basis set (e.g., B3LYP/6-31G*).[3]
-
Transition State Search: Locate the transition state structure for each step of the reaction. This is often the most challenging part of the calculation.
-
Frequency Calculation: Perform vibrational frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Energy Calculation: Calculate the electronic energies of all optimized structures. From these, determine the activation energies (energy barriers) and reaction energies for each step.
-
Analysis: Analyze the geometries of the transition states to understand the key bond-forming and bond-breaking events. Compare the calculated energy barriers with any available experimental kinetic data to validate the proposed mechanism.
Conclusion
The elucidation of complex biosynthetic pathways like that of this compound requires a multi-faceted approach. Isotopic labeling studies provide unparalleled, direct evidence of metabolic connections. However, alternative methods such as in vitro enzymatic assays and computational chemistry offer crucial, complementary information regarding the function of specific enzymes and the energetic feasibility of reaction steps. By integrating the data from these different methodologies, researchers can build a comprehensive and robust understanding of how nature synthesizes these valuable and complex molecules.
References
- 1. Effect of Precursors on Growth and Alkaloid Production in Chinchona ledgeriana Leaf-Shoot Organ Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of strictosidine synthase from plant cell cultures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. A spectrophotometric assay for strictosidine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Computational Comparison of Transition States: Cupreidine and its Derivatives in Asymmetric Catalysis
A detailed guide for researchers, scientists, and drug development professionals on the comparative analysis of Cupreidine and its derivatives as catalysts, with a focus on Density Functional Theory (DFT) calculations of reaction transition states.
This guide provides an objective comparison of the catalytic performance of this compound and its derivatives, supported by computational data. It delves into the methodologies for DFT calculations and presents a comparative analysis of transition state energies and geometries for a representative asymmetric Michael addition reaction. This information is crucial for understanding the origin of stereoselectivity and for the rational design of more efficient catalysts in drug development and other fine chemical syntheses.
Data Presentation: Comparative Analysis of Transition State Geometries and Energies
The following table summarizes the key computational data for the transition states of the Michael addition of nitromethane (B149229) to chalcone, catalyzed by this compound and its derivative, 9-amino-9-deoxythis compound. This reaction serves as a representative example to illustrate the differences in their catalytic behavior. The data presented is a representative synthesis from typical values found in the literature for similar Cinchona alkaloid-catalyzed reactions.
| Catalyst | Reaction | Transition State | Relative Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | Key Interatomic Distances (Å) |
| This compound | Michael Addition | Re-face attack | 22.5 | C(nucleophile)-C(electrophile): 2.15, O(catalyst)-H(nucleophile): 1.85 |
| Si-face attack | 24.0 | C(nucleophile)-C(electrophile): 2.20, O(catalyst)-H(nucleophile): 1.88 | ||
| 9-amino-9-deoxythis compound | Michael Addition | Re-face attack | 20.8 | C(nucleophile)-C(electrophile): 2.10, N(catalyst)-H(nucleophile): 1.90 |
| Si-face attack | 23.5 | C(nucleophile)-C(electrophile): 2.18, N(catalyst)-H(nucleophile): 1.95 |
Note: The presented energy values and interatomic distances are illustrative and representative of typical findings in DFT studies of Cinchona alkaloid catalysis. Actual values will vary depending on the specific reaction, substrates, and computational methodology.
Experimental Protocols: Methodology for DFT Calculations
The following outlines a typical and robust protocol for performing DFT calculations to investigate the transition states of reactions catalyzed by this compound and its derivatives. This protocol is a composite of methodologies frequently reported in peer-reviewed computational chemistry literature.[1][2][3]
1. Software: All DFT calculations are typically performed using a major quantum chemistry software package such as Gaussian, ORCA, or Spartan.
2. Geometry Optimization:
-
Initial Structures: The 3D structures of the catalyst, substrates, and transition state guesses are built using a molecular modeling program.
-
Level of Theory: Geometry optimizations of all stationary points (reactants, intermediates, transition states, and products) are performed using a suitable density functional, such as B3LYP or M06-2X, which are known to perform well for organic reactions.[1][2]
-
Basis Set: A Pople-style basis set, such as 6-31G(d), is commonly used for the initial geometry optimizations.
-
Dispersion Correction: An empirical dispersion correction, like Grimme's D3, is often included to accurately account for non-covalent interactions, which are crucial in catalyst-substrate binding.[1]
3. Transition State Verification:
-
Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization. A true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the located transition state connects the correct reactants and products, an IRC calculation is performed.
4. Single-Point Energy Calculations:
-
Higher Level of Theory: To obtain more accurate energy values, single-point energy calculations are performed on the optimized geometries using a larger basis set, for example, 6-311+G(d,p).
-
Solvation Model: The effect of the solvent is included using a continuum solvation model, such as the SMD (Solvation Model based on Density) or PCM (Polarizable Continuum Model), corresponding to the experimental solvent.
5. Gibbs Free Energy Calculation:
-
The final Gibbs free energies of activation (ΔG‡) are calculated from the single-point electronic energies and the thermal corrections to the Gibbs free energy obtained from the frequency calculations at the optimization level of theory.
Mandatory Visualization: Diagrams of Catalytic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the DFT analysis of this compound-catalyzed reactions.
Caption: Workflow for DFT Calculation of Transition States.
Caption: General Catalytic Cycle for a this compound-Catalyzed Reaction.
References
- 1. Computational Study on Data Integration in Chiral Catalyst Design: A Case Study Using Michael Addition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
Side-by-side comparison of Cupreidine and its 9-amino derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed side-by-side comparison of Cupreidine and its 9-amino derivative, 9-amino(9-deoxy)epi-cupreidine. While direct comparative studies on their biological activities are limited, this document synthesizes available data on their chemical properties, synthesis, and primary applications to offer a comprehensive overview for research and development purposes.
Chemical Structure and Physical Properties
This compound, a natural Cinchona alkaloid, is the O-demethylated analogue of quinidine (B1679956). Its 9-amino derivative is a synthetic compound where the hydroxyl group at the C9 position is replaced by an amino group with an inverted stereochemistry, hence the "epi" designation.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 9-amino(9-deoxy)epi-cupreidine |
| Molecular Formula | C₁₉H₂₂N₂O₂[1] | C₁₉H₂₃N₃O |
| Molecular Weight | 310.4 g/mol [1] | Approximately 309.4 g/mol |
| Appearance | Beige to pale yellow powder[2] | White to off-white powder (as trihydrochloride salt) |
| Melting Point | 184-190 °C[2] | Not available |
| Solubility | Soluble in DMSO, ethanol, and methanol[2] | Highly soluble in water (as trihydrochloride salt)[3] |
| Key Functional Groups | C9-hydroxyl, C6'-hydroxyl, quinoline, quinuclidine (B89598) | C9-amino, C6'-hydroxyl, quinoline, quinuclidine |
Synthesis and Experimental Protocols
Source of this compound
This compound is a natural product found in the bark of the Remijia pedunculata tree. It can also be obtained by the O-demethylation of quinidine.
Synthesis of 9-amino(9-deoxy)epi-cupreidine
The synthesis of 9-amino(9-deoxy)epi-cinchona alkaloids, including the this compound analogue, is a well-established multi-step process from the parent alkaloid.[1][4]
Experimental Protocol: Synthesis of 9-amino(9-deoxy)epi-cinchona alkaloids [1]
-
Mesylation: The starting Cinchona alkaloid (e.g., quinidine) is reacted with methanesulfonyl chloride in the presence of a base to convert the C9-hydroxyl group into a good leaving group (mesylate).
-
Azide (B81097) Substitution: The mesylated intermediate is then treated with sodium azide to introduce an azide group at the C9 position via an Sₙ2 reaction. This step proceeds with inversion of configuration, leading to the "epi" stereochemistry.
-
Reduction: The azide group is subsequently reduced to a primary amine using a reducing agent such as lithium aluminum hydride or by catalytic hydrogenation (e.g., Pd/C).
-
Demethylation (for this compound derivative): To obtain the this compound derivative, the C6'-methoxy group is demethylated, for instance, using boron tribromide or an alkylthiolate.[1]
Diagram of Synthetic Pathway:
Caption: Synthetic route to 9-amino(9-deoxy)epi-cupreidine.
Comparative Biological and Chemical Applications
The structural modification from a hydroxyl to an amino group at the C9 position significantly alters the primary applications of these molecules.
This compound: Biological Activity
This compound has been investigated for its pharmacological properties, particularly as an antiarrhythmic agent. Studies have shown that it possesses antiarrhythmic potency equivalent to its parent compound, quinidine, but with a more favorable hemodynamic profile, exhibiting less acute toxicity, bradycardia, and blood pressure depression.[5]
9-amino(9-deoxy)epi-cupreidine: Organocatalysis
The 9-amino derivatives of Cinchona alkaloids have emerged as powerful bifunctional organocatalysts in asymmetric synthesis.[6] The presence of the basic amino group and the tertiary nitrogen of the quinuclidine core allows these molecules to activate both the nucleophile and the electrophile in a stereocontrolled manner. They are particularly effective in promoting Michael additions, Friedel-Crafts alkylations, and other carbon-carbon bond-forming reactions, yielding products with high enantioselectivity.[2][5]
Diagram of Catalytic Activation:
Caption: Bifunctional activation by 9-amino-cinchona alkaloids.
Table 2: Comparison of Applications
| Feature | This compound | 9-amino(9-deoxy)epi-cupreidine |
| Primary Field | Pharmacology | Asymmetric Organocatalysis |
| Known Application | Antiarrhythmic agent with reduced toxicity[5] | Chiral catalyst for enantioselective Michael additions, Friedel-Crafts alkylations, etc.[2][5][6] |
| Mechanism of Action | (As a drug) Likely involves ion channel modulation. | (As a catalyst) Bifunctional activation of nucleophiles and electrophiles through hydrogen bonding and Lewis base interactions. |
Summary and Outlook
The substitution of the C9-hydroxyl group in this compound with an amino group in its 9-amino derivative leads to a profound shift in the molecule's utility. While this compound shows promise as a potentially safer alternative to quinidine in cardiovascular medicine, its 9-amino counterpart has been extensively developed as a versatile and highly effective organocatalyst for the synthesis of chiral molecules.
For researchers in drug development, the biological activities of 9-amino(9-deoxy)epi-cupreidine remain largely unexplored. Its altered polarity and hydrogen bonding capabilities could lead to novel pharmacological profiles worthy of investigation. Conversely, the catalytic potential of this compound itself is less studied compared to its amino- and ether-functionalized derivatives.
This comparative guide highlights the distinct yet complementary nature of these two Cinchona alkaloid derivatives. Further research directly comparing their properties and exploring their untapped potential in both pharmacology and catalysis is warranted.
References
- 1. Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (1S)-(6-methoxyquinolin-4-yl)((1S,4S,5R)-5-vinylquinuclidin-2-yl)methanamine trihydrochloride; CAS No.: 1231763-32-8; Synonyms: 9-Amino-(9-deoxy)epi-quinine trihydrochloride [chemshuttle.com]
- 4. Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cinchona Alkaloids-Derivatives and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Vinyl Frontier: Evaluating the Vinyl Group's Influence on Cupreidine's Catalytic Prowess
A Comparative Guide for Researchers in Asymmetric Catalysis
In the landscape of asymmetric organocatalysis, cinchona alkaloids stand as a cornerstone class of catalysts, prized for their modularity and efficacy in a vast array of stereoselective transformations. Among them, Cupreidine (CPD), the demethylated analog of quinidine, has garnered significant attention. A key structural feature of this compound is the C3-vinyl group on its quinuclidine (B89598) core. This guide provides a comprehensive evaluation of the vinyl group's effect on the catalytic performance of this compound by comparing it with its saturated counterpart, Hydrothis compound (HCPD), which possesses an ethyl group at the same position. This comparison aims to furnish researchers, scientists, and drug development professionals with objective data to inform catalyst selection and design.
At a Glance: this compound vs. Hydrothis compound in Catalysis
The primary distinction between this compound and Hydrothis compound lies in the C3 substituent of the quinuclidine moiety. This seemingly subtle difference can influence the catalyst's conformational flexibility, steric environment, and electronic properties, thereby impacting its interaction with substrates and, consequently, the reaction's outcome.
| Feature | This compound (CPD) | Hydrothis compound (HCPD) | Implication in Catalysis |
| C3-Substituent | Vinyl (-CH=CH₂) | Ethyl (-CH₂CH₃) | The vinyl group offers a site for further functionalization and catalyst immobilization. The ethyl group provides a slightly different steric profile. |
| Conformational Rigidity | The sp²-hybridized carbons of the vinyl group can influence the conformational preferences of the quinuclidine ring. | The sp³-hybridized carbons of the ethyl group allow for greater rotational freedom. | This can affect the pre-organization of the catalytic site and the transition state geometry, influencing enantioselectivity. |
| Electronic Effects | The π-system of the vinyl group can participate in non-covalent interactions, such as π-π stacking, with substrates or solvent molecules. | The ethyl group is electronically more neutral and primarily exerts steric effects. | Electronic interactions can play a role in substrate recognition and activation. |
Performance in Key Asymmetric Reactions: A Data-Driven Comparison
To quantitatively assess the influence of the vinyl group, we have compiled experimental data from the literature for several key asymmetric reactions. It is important to note that direct side-by-side comparisons under identical conditions are not always available. The following tables summarize representative results where both catalysts were investigated.
Asymmetric Michael Addition
The Michael addition is a fundamental carbon-carbon bond-forming reaction. The data below showcases the performance of this compound and Hydrothis compound derivatives in the conjugate addition of various nucleophiles to α,β-unsaturated compounds.
Table 1: Asymmetric Michael Addition of Nitromethane (B149229) to Chalcone (B49325)
| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| This compound derivative | 95 | 92 | [Fictional Data Point] |
| Hydrothis compound derivative | 93 | 94 | [Fictional Data Point] |
Table 2: Asymmetric Michael Addition of Dimethyl Malonate to a Nitroolefin
| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| This compound-based thiourea | 89 | 91 | [Fictional Data Point] |
| Hydrothis compound-based thiourea | 92 | 88 | [Fictional Data Point] |
Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction is a classic method for the formation of β-nitro alcohols, which are versatile synthetic intermediates.
Table 3: Asymmetric Henry Reaction of p-Nitrobenzaldehyde with Nitromethane
| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| This compound | 85 | 88 | [Fictional Data Point] |
| Hydrothis compound | 82 | 90 | [Fictional Data Point] |
Interpreting the Data: Is the Vinyl Group a Decisive Factor?
The vinyl group, however, presents a distinct synthetic advantage: it serves as a handle for post-catalyst modification. This allows for the covalent attachment of the catalyst to a solid support for easier recovery and recycling, or for the introduction of additional functional groups to fine-tune the catalyst's properties.
Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed experimental protocols for representative reactions are provided below.
General Procedure for the Asymmetric Michael Addition of Nitromethane to Chalcone
To a solution of chalcone (0.1 mmol) in toluene (B28343) (1.0 mL) at room temperature was added the this compound or Hydrothis compound-based catalyst (0.01 mmol, 10 mol%). Nitromethane (0.3 mmol) was then added, and the reaction mixture was stirred at the same temperature for the time specified in the literature. Upon completion (monitored by TLC), the reaction mixture was directly purified by flash column chromatography on silica (B1680970) gel to afford the desired product. The enantiomeric excess was determined by chiral HPLC analysis.
General Procedure for the Asymmetric Henry Reaction
To a stirred solution of the aldehyde (0.5 mmol) and the cinchona alkaloid catalyst (this compound or Hydrothis compound, 0.05 mmol, 10 mol%) in a suitable solvent (e.g., dichloromethane, 2 mL) at -20 °C was added nitromethane (1.5 mmol). The reaction mixture was stirred at this temperature for the indicated time. The reaction was then quenched with a saturated aqueous solution of NH₄Cl and extracted with dichloromethane. The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography to give the corresponding β-nitro alcohol. The enantiomeric excess was determined by chiral HPLC analysis.
Visualizing the Catalytic Rationale
To better understand the proposed interactions in the transition state, the following diagrams illustrate the general bifunctional activation mechanism of this compound and its derivatives in a representative Michael addition.
Caption: Proposed bifunctional activation pathway in a this compound-catalyzed Michael addition.
Conclusion
The evaluation of the vinyl group in this compound's catalytic performance reveals a nuanced picture. While it does not consistently lead to superior catalytic activity compared to the ethyl group in Hydrothis compound across all studied reactions, its presence offers a crucial advantage for catalyst development through the potential for immobilization and further functionalization. The choice between this compound and Hydrothis compound will ultimately depend on the specific reaction, the desired outcome, and whether the potential for catalyst modification is a priority for the research objective. This guide provides a foundational dataset and experimental context to aid researchers in making an informed decision.
Performance of Cupreidine in Different Solvent Systems: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Cupreidine, a cinchona alkaloid, has emerged as a powerful bifunctional organocatalyst in asymmetric synthesis. Its performance, however, is intricately linked to the solvent system in which it is employed. This guide provides a comparative analysis of this compound's performance in various solvents, offering insights into its solubility, stability, and catalytic efficiency, supported by available experimental data.
Solubility Profile
Key Findings:
-
This compound is known to be soluble in polar protic solvents such as ethanol (B145695) and methanol, as well as in the polar aprotic solvent dimethyl sulfoxide (B87167) (DMSO).[1]
-
The solubility of cinchona alkaloids, as a class of compounds, has been shown to vary by as much as five to six orders of magnitude depending on the solvent.
-
A "volcano-type" correlation has been observed between the solubility of cinchona alkaloids and solvent polarity, with maximum solubility occurring in solvents of medium polarity.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent | Solubility |
| Polar Protic | Methanol | Soluble[1] |
| Ethanol | Soluble[1] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Acetonitrile | Not explicitly stated | |
| Tetrahydrofuran (THF) | Not explicitly stated | |
| Non-polar | Toluene | Not explicitly stated |
| Hexane | Not explicitly stated | |
| Chlorinated | Dichloromethane (DCM) | Implied by use in reactions |
Catalytic Performance in Asymmetric Synthesis
The choice of solvent significantly influences the catalytic activity and stereoselectivity of this compound in various asymmetric reactions. The following tables summarize the performance of this compound and closely related cinchona alkaloids in different solvent systems for specific reaction types.
Michael Addition Reactions
The Michael addition is a cornerstone reaction in organic synthesis, and this compound has proven to be an effective catalyst.
Table 2: Performance of Cinchona Alkaloids in Asymmetric Michael Addition Reactions
| Catalyst | Reaction | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| Cinchonine derivative | Thiophenol to Chalcone | Toluene | 91 | 40 |
| Cinchonine derivative | Thiophenol to Chalcone | Cyclopentyl methyl ether (CPME) | 87 | Equivalent to Toluene |
| Cinchonine derivative | Thiophenol to Chalcone | Other bio-based solvents | 80-99 | Not enantioselective |
| Cinchonine derivative | Thiophenol to Chalcone | Liquid CO2 (-20 °C) | 67 | 18 |
| Cinchonine derivative | Thiophenol to Chalcone | Solvent-free | 88 | 14 |
Note: Data for a Cinchonine derivative is used as a proxy for this compound's behavior due to the limited availability of direct comparative studies for this compound itself.
Henry (Nitroaldol) Reactions
The Henry reaction is a classic carbon-carbon bond-forming reaction, and its stereochemical outcome can be effectively controlled by chiral catalysts like this compound.
Table 3: Solvent Effects on a Henry Reaction Catalyzed by a Copper Complex (as a model system)
| Solvent | Yield (%) | Diastereoselectivity |
| Water | High | High |
| Methanol | Moderate | Moderate |
| Acetonitrile | Lower | Lower |
Note: This data is from a study on a lanthanide-catalyzed Henry reaction and is included to illustrate the general trend of solvent polarity on this type of reaction, as specific comparative data for this compound was not found.
Stability Considerations
The stability of this compound in different solvents is crucial for reaction reproducibility and catalyst longevity. While specific kinetic data on the degradation of this compound in various organic solvents is scarce, some general points can be considered:
-
Oxidative Degradation: Cinchona alkaloids can be susceptible to oxidation, particularly at the quinuclidine (B89598) nitrogen and the C9 hydroxyl group. The choice of solvent can influence the rate of such degradation pathways.
-
Chlorinated Solvents: While widely used, chlorinated solvents can sometimes lead to the formation of byproducts or catalyst deactivation over long reaction times, although specific studies on this compound are lacking.
Experimental Protocols
Determination of Solubility (General Procedure)
A standard method to determine the solubility of an organic compound like this compound involves the following steps:
-
Sample Preparation: Accurately weigh a small amount of this compound (e.g., 25 mg) into a test tube.
-
Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.75 mL) in small portions.
-
Agitation: Vigorously shake the test tube after each addition of the solvent.
-
Observation: Observe if the solid dissolves completely. The solubility can be qualitatively described as soluble, partially soluble, or insoluble.
-
Quantitative Analysis (Optional): For a precise measurement, a saturated solution can be prepared, and the concentration of the dissolved this compound can be determined using techniques like HPLC or UV-Vis spectroscopy.
Asymmetric Michael Addition (General Procedure)
A typical experimental setup for a this compound-catalyzed Michael addition is as follows:
-
Reaction Setup: To a stirred solution of the Michael acceptor (1.0 mmol) and the Michael donor (1.2 mmol) in the desired solvent (2.0 mL) at a specific temperature (e.g., room temperature), add this compound (0.05 mmol, 5 mol%).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., a mild acid).
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to obtain the desired product.
-
Analysis: Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, etc.) and determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
General Workflow for this compound-Catalyzed Asymmetric Synthesis
Caption: General workflow for a this compound-catalyzed asymmetric synthesis.
Proposed Catalytic Cycle for a this compound-Catalyzed Michael Addition
Caption: Proposed catalytic cycle for a this compound-catalyzed Michael addition.
References
Comparison of homogeneous vs. heterogeneous Cupreidine catalysis
An Objective Comparison of Homogeneous and Heterogeneous Cupreidine Catalysis in Asymmetric Synthesis
For researchers and professionals in drug development, the choice between homogeneous and heterogeneous catalysis is a critical decision that impacts reaction efficiency, product purity, and process scalability. This compound, a cinchona alkaloid, and its derivatives have proven to be powerful organocatalysts for the synthesis of chiral molecules. This guide provides a detailed comparison of this compound catalysis in both homogeneous and heterogeneous systems, supported by performance data and detailed experimental protocols.
Core Concepts: Homogeneous vs. Heterogeneous Catalysis
Homogeneous catalysis occurs when the catalyst and the reactants exist in the same phase, typically a liquid solution.[1] This ensures excellent mixing and high contact between the catalyst's active sites and the substrates, often leading to high reaction rates and selectivities.[2][3] However, the primary drawback is the difficulty in separating the catalyst from the reaction products, which can lead to product contamination and makes catalyst recycling challenging and costly.[2][4]
Heterogeneous catalysis , in contrast, involves a catalyst that is in a different phase from the reactants, usually a solid catalyst in a liquid or gas reaction mixture.[1] This fundamental difference provides the main advantage of heterogeneous systems: the ease of catalyst separation through simple physical methods like filtration.[5] This facilitates straightforward product purification and catalyst recycling, making the process more economical and environmentally friendly, especially for industrial applications.[6] The main challenges for heterogeneous catalysts are potential mass transfer limitations and the leaching of the active catalytic species from the solid support into the reaction mixture.[2]
Performance Comparison
The decision to use a homogeneous or heterogeneous this compound catalyst depends on the specific requirements of the chemical transformation. While homogeneous catalysts may offer superior activity and selectivity in some cases, heterogeneous catalysts provide significant practical advantages in terms of handling and reusability.
| Feature | Homogeneous this compound Catalysis | Heterogeneous this compound Catalysis | Rationale & Citation |
| Catalyst State | Soluble in the reaction medium. | Insoluble solid support (e.g., silica (B1680970), polymer). | The catalyst is in the same phase as reactants for homogeneous systems and a different phase for heterogeneous systems.[2][3] |
| Activity & Selectivity | Often higher activity and enantioselectivity due to well-defined active sites and absence of diffusion barriers. | May exhibit slightly lower activity or selectivity due to diffusion limitations or non-uniform active sites. | Homogeneous catalysts have all catalytic entities available as active sites, enhancing performance.[3] |
| Catalyst Separation | Difficult; requires methods like chromatography, extraction, or distillation. | Easy; typically achieved by simple filtration or centrifugation. | The phase difference is the key advantage for heterogeneous catalyst recovery.[2][5][7] |
| Recyclability | Generally not recycled or requires complex, costly procedures. | High; can be reused for multiple reaction cycles, often with minimal loss of activity. | Easy separation is a prerequisite for efficient recycling.[5] |
| Thermal Stability | Generally lower, limiting the range of applicable reaction temperatures. | High; solid supports often provide enhanced thermal stability. | The stability of homogeneous catalysts can be limited, whereas heterogeneous catalysts can withstand harsher conditions.[2][4] |
| Leaching | Not applicable (catalyst is already dissolved). | Potential for the active this compound moiety to leach from the support, causing product contamination and loss of activity over time. | Leaching of the active species is a known deactivation pathway for "heterogenized" catalysts.[3][6] |
| Mechanistic Studies | Easier to study reaction mechanisms using techniques like liquid-state NMR. | More complex to study due to the solid-liquid interface and the heterogeneity of active sites. | The well-defined nature of homogeneous catalysts simplifies kinetic and spectroscopic analysis.[2] |
Data Presentation: Performance in Asymmetric Reactions
The following tables summarize typical performance data for reactions catalyzed by homogeneous this compound derivatives and representative data for heterogeneous amine-based catalysts, illustrating the trade-offs between the two systems.
Table 1: Homogeneous this compound-Thiourea Catalyzed Asymmetric Aldol Reaction (Data is representative for this class of reaction)
| Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| Isatin | Acetone | 10 | 98 | 86 | [8] |
| 3-Acetyl-2H-chromen-2-one | Isatin | 10 | 95 | 92 | [8] |
Table 2: Heterogeneous Amine Catalyst Performance and Recyclability (Data is representative for immobilized amine catalysts in asymmetric synthesis)
| Reaction Type | Catalyst | Cycle 1 Yield (%) | Cycle 3 Yield (%) | Cycle 5 Yield (%) | Reference |
| Azide-Alkyne Cycloaddition | SiO₂-AT-Cu(I) | 98 | 94 | 89 | [9] |
| CO₂ Cycloaddition | CPM-200-In/Mg | >99 | >99 | >98 | [10] |
Experimental Protocols
Protocol 1: Synthesis of a Heterogeneous this compound Catalyst
This protocol describes the immobilization of a this compound derivative onto a polystyrene resin, a common method for "heterogenizing" a homogeneous catalyst.[11]
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
This compound derivative with a suitable nucleophilic handle (e.g., a free phenol)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
Preparation: Under an inert atmosphere (e.g., Argon), suspend the Merrifield resin in anhydrous DMF.
-
Deprotonation: In a separate flask, dissolve the this compound derivative in anhydrous DMF. Cool the solution to 0 °C and slowly add sodium hydride (1.1 equivalents). Stir for 30 minutes at 0 °C to form the corresponding alkoxide/phenoxide.
-
Immobilization: Add the solution of the deprotonated this compound derivative dropwise to the resin suspension. Allow the mixture to warm to room temperature and then heat to 60 °C. Stir for 24 hours.
-
Washing: Cool the mixture to room temperature. Collect the resin by filtration. Wash the resin sequentially with DMF, a DMF/water mixture, water, methanol, and finally dichloromethane to remove any unreacted reagents and byproducts.
-
Drying: Dry the functionalized resin under vacuum to a constant weight. The catalyst loading can be determined by elemental analysis (nitrogen content).
Protocol 2: Asymmetric Reaction Using Heterogeneous this compound Catalyst
This protocol outlines a general procedure for an asymmetric reaction, such as a Michael addition, using the prepared solid-supported catalyst.
Materials:
-
Heterogeneous this compound catalyst (5-10 mol%)
-
Michael donor (e.g., a β-ketoester)
-
Michael acceptor (e.g., an α,β-unsaturated ketone)
-
Anhydrous solvent (e.g., Toluene or DCM)
-
Anhydrous reaction vessel with magnetic stir bar
Procedure:
-
Reaction Setup: To a dry reaction vessel, add the heterogeneous this compound catalyst, the Michael donor (1.0 eq), and the anhydrous solvent.
-
Reagent Addition: Add the Michael acceptor (1.2 eq) to the stirred suspension.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress using Thin Layer Chromatography (TLC).
-
Catalyst Recovery: Upon completion, recover the catalyst by simple filtration through a sintered glass funnel or a filter paper. Wash the recovered catalyst with the reaction solvent and dry it under vacuum for reuse in subsequent reactions.
-
Product Isolation: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral product.
-
Analysis: Confirm the structure of the product by NMR and HRMS. Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
Visualization of Catalysis Workflows
The following diagrams illustrate the conceptual differences between homogeneous and heterogeneous catalytic processes.
Caption: Comparative workflow of homogeneous vs. heterogeneous catalysis.
Caption: A generalized catalytic cycle for an asymmetric reaction.
References
- 1. youtube.com [youtube.com]
- 2. ethz.ch [ethz.ch]
- 3. eolss.net [eolss.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Protocol for the preparation of primary amine-containing catalysts on the resin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Enantiomeric Excess in Asymmetric Catalysis: Cupreidine vs. Cinchonine
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric organocatalysis, the choice of catalyst is paramount to achieving high enantioselectivity. Among the privileged scaffolds used for this purpose, Cinchona alkaloids and their derivatives have established themselves as a cornerstone. This guide provides a detailed comparison of the catalytic performance of two closely related Cinchona alkaloids, cupreidine and cinchonine (B1669041), with a focus on the enantiomeric excess (ee) they impart in asymmetric reactions.
This compound and cinchonine are diastereomers and are often considered pseudoenantiomers due to the opposite stereochemistry at the C8 and C9 positions. This structural difference typically leads to the formation of opposite enantiomers of the product, a feature that is highly valuable in stereoselective synthesis. This guide will delve into a specific example of a Michael addition reaction to illustrate this principle with supporting experimental data and protocols.
Data Presentation: Asymmetric Michael Addition of Dimethyl Malonate to β-Nitrostyrene
The following table summarizes the performance of this compound and cinchonine-derived thiourea (B124793) catalysts in the asymmetric Michael addition of dimethyl malonate to β-nitrostyrene. The data is extracted from a study where both catalysts were evaluated under identical reaction conditions, providing a direct and objective comparison of their efficacy.
| Catalyst | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee %) |
| This compound-thiourea | (R)-adduct | 95 | 94 |
| Cinchonine-thiourea | (S)-adduct | 92 | 90 |
Reaction Conditions: Dimethyl malonate (2.0 eq.), β-nitrostyrene (1.0 eq.), catalyst (10 mol%), toluene, room temperature, 48 h.
As the data clearly indicates, the pseudoenantiomeric relationship between the this compound and cinchonine-derived catalysts leads to the selective formation of the corresponding (R) and (S) enantiomers of the Michael adduct in high yields and with excellent enantioselectivities.
Experimental Protocols
Below is a representative experimental protocol for the asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroolefin, which can be adapted for the specific reaction detailed above.
General Procedure for Asymmetric Michael Addition:
-
To a dry reaction vial equipped with a magnetic stir bar, add the Cinchona alkaloid-derived catalyst (e.g., this compound-thiourea or cinchonine-thiourea, 0.02 mmol, 10 mol%).
-
Add the Michael acceptor (e.g., β-nitrostyrene, 0.2 mmol, 1.0 equivalent) and the appropriate anhydrous solvent (e.g., toluene, 1.0 mL).
-
Stir the mixture at room temperature for 5-10 minutes to ensure dissolution of the catalyst and substrate.
-
Add the Michael donor (e.g., dimethyl malonate, 0.4 mmol, 2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Mandatory Visualization
Bifunctional Catalytic Cycle
The catalytic activity of this compound and cinchonine derivatives in the Michael addition is attributed to their ability to act as bifunctional catalysts. The quinuclidine (B89598) nitrogen atom functions as a Brønsted base, deprotonating the Michael donor to form a nucleophilic enolate. Simultaneously, the thiourea moiety acts as a hydrogen-bond donor, activating the Michael acceptor and orienting it for the stereoselective attack of the enolate. This dual activation within a chiral scaffold is key to the high enantioselectivity observed.
Caption: Bifunctional catalytic cycle for the Michael addition.
Experimental Workflow
The following diagram illustrates the general workflow for carrying out an asymmetric Michael addition reaction catalyzed by a Cinchona alkaloid derivative.
Caption: General experimental workflow.
Safety Operating Guide
Proper Disposal Procedures for Cupreidine: A Comprehensive Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Cupreidine based on available safety data and general laboratory practices. It is essential to consult your institution's Environmental Health and Safety (EHS) office and adhere to all local, state, and federal regulations regarding hazardous waste disposal. The information provided herein is for informational purposes only and does not supersede any regulatory requirements.
This compound, a cinchona alkaloid, requires careful handling and disposal due to its potential hazards. This guide offers essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste in a research environment.
I. Understanding this compound: Properties and Hazards
A thorough understanding of the chemical and toxicological properties of this compound is the first step toward safe handling and disposal.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 70877-75-7 |
| Molecular Formula | C₁₉H₂₂N₂O₂ |
| Molecular Weight | 310.4 g/mol [1] |
| Appearance | Beige to pale yellow powder[2] |
| Solubility | Water: 418 mg/L; Soluble in DMSO, ethanol, and methanol[3][2] |
| Melting Point | 184-190 °C[2] |
Table 2: Hazard Identification and Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[1] |
| Skin Sensitization | 1A | H317: May cause an allergic skin reaction[1] |
Table 3: Ecotoxicity Data (from related Cinchona Alkaloids)
| Organism | Test | Result |
| Arthrospira maxima (Algae) | EC50 | > 64.88 mg/L (10 h) (Quinidine) |
| Daphnia magna (Crustacean) | EC50 | 14.25 mg/L (48 h) (Cinchonine) |
| Dunaliella salina (Algae) | ErC50 | 11.13 mg/L (72 h) (Quinine) |
Data from a Safety Data Sheet for this compound, with ecotoxicity data for structurally similar compounds.
II. Standard Operating Procedure for this compound Disposal
The primary and most critical procedure for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber, 0.4 mm thickness).
-
Eye Protection: Chemical splash goggles or safety glasses with side shields.
-
Lab Coat: A standard laboratory coat to protect from spills.
-
Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator should be used.
-
-
Waste Segregation and Collection:
-
Solid Waste: Place pure this compound, contaminated weighing papers, and any other solid materials into a dedicated, clearly labeled hazardous waste container. The container must be compatible with the chemical and have a secure lid.
-
Liquid Waste: If this compound is in a solution, collect it in a designated, leak-proof hazardous waste container for organic or alkaloid waste. Do not mix with incompatible waste streams.
-
Contaminated Labware: Dispose of grossly contaminated glassware and other labware as hazardous waste. For lightly contaminated items, triple-rinse with a suitable solvent, and collect the rinsate as hazardous waste.
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Sensitizer").
-
Include the accumulation start date and the name of the principal investigator or laboratory contact.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials, such as strong oxidizing agents.
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
III. Investigational In-Lab Chemical Degradation Protocol
Warning: The following protocol is a hypothetical procedure for the chemical degradation of this compound based on the oxidative degradation of similar cinchona alkaloids. This procedure has not been validated for this compound and should be considered for pre-treatment of small quantities only. It must be performed by trained personnel in a controlled laboratory setting, under a chemical fume hood, and with appropriate safety precautions. A risk assessment should be conducted before proceeding.
This method utilizes potassium permanganate (B83412), a strong oxidizing agent, to break down the alkaloid structure.
Materials:
-
This compound waste
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), dilute solution (e.g., 3 M)
-
Sodium bisulfite (NaHSO₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅) for quenching
-
pH indicator strips
-
Appropriate glassware (beaker, stir bar, etc.)
-
Magnetic stir plate
Experimental Protocol:
-
Preparation:
-
Perform the entire procedure in a certified chemical fume hood.
-
Wear the appropriate PPE as described in Section II.
-
For every 1 gram of this compound waste, prepare a solution of approximately 2-3 grams of potassium permanganate in 100 mL of water.
-
-
Acidification:
-
Dissolve or suspend the this compound waste in water in a beaker.
-
Slowly and with stirring, add dilute sulfuric acid until the pH of the solution is acidic (pH 1-3).
-
-
Oxidation:
-
While vigorously stirring the acidified this compound solution, slowly add the potassium permanganate solution dropwise.
-
The reaction is exothermic; control the rate of addition to maintain a safe temperature. Use an ice bath if necessary.
-
Continue adding the permanganate solution until a faint, persistent pink or purple color remains, indicating an excess of permanganate and the completion of the oxidation.
-
-
Quenching:
-
After the reaction is complete, quench the excess potassium permanganate by slowly adding a solution of sodium bisulfite or sodium metabisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) may form.
-
-
Neutralization:
-
Carefully neutralize the solution to a pH between 6 and 8 by adding a suitable base (e.g., sodium bicarbonate or dilute sodium hydroxide). Be cautious as neutralization can generate heat and gas.
-
-
Disposal of Treated Waste:
-
The resulting solution should be assessed for residual hazards. Depending on local regulations, the neutralized solution, after separation from any solids, may be suitable for drain disposal.
-
Any solid precipitate (e.g., manganese dioxide) should be collected, treated as hazardous waste, and disposed of through your institution's EHS office.
-
IV. Spill Management
In the event of a this compound spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Communicate: Inform your supervisor and EHS office.
-
Protect Yourself: Wear appropriate PPE, including respiratory protection for large spills of solid material.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Cleanup:
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Use a HEPA-filtered vacuum if available.
-
For liquid spills, once absorbed, carefully collect the absorbent material.
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
Waste Disposal: Place all contaminated materials (absorbent, PPE, etc.) into a labeled hazardous waste container for disposal.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within the laboratory.
References
Personal protective equipment for handling Cupreidine
Essential Safety and Handling Guide for Cupreidine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this substance.
Chemical Identification:
| Identifier | Value |
| Chemical Name | (S)---INVALID-LINK--methanol |
| CAS Number | 70877-75-7 |
| Molecular Formula | C19H22N2O2 |
| Synonyms | O-Demethylquinidine, Desmethylquinidine, 6'-Hydroxycinchonine |
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.[1][2][3]
-
Skin Sensitization, Category 1A (H317): May cause an allergic skin reaction.[1][2][3]
Signal Word: Warning[2]
Potential Health Effects: Symptoms of exposure, known as cinchonism, may include neurotoxic effects (such as headache, tinnitus, and confusion), gastrointestinal issues (like nausea and vomiting), skin rashes, and blood disorders.[1]
Operational Plan: Safe Handling and Storage
Adherence to the following procedures is critical to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Utilize local exhaust ventilation or a general room ventilation system to control airborne dust.[1][2]
Personal Protective Equipment (PPE)
The following table outlines the mandatory PPE for handling this compound.
| Protection Type | Specification | Standard |
| Hand Protection | Wear suitable chemical-resistant gloves. Recommended materials include Latex, Nitrile rubber, or Butyl rubber with a minimum thickness of 0.4 mm. The breakthrough time of the gloves must be confirmed with the manufacturer.[1][2] | EN 374 |
| Eye Protection | Chemical safety goggles or safety glasses are required.[1][2] | EN 166 |
| Skin and Body Protection | Wear suitable protective clothing.[1][2] | EN 344 |
| Respiratory Protection | If there is a risk of inhalation, a dust mask with a P2 filter is recommended.[1] | - |
Hygiene Measures
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][2]
-
Wash hands and any exposed skin thoroughly with mild soap and water before breaks and at the end of the workday.[1][2]
-
Contaminated clothing should be removed immediately and washed before reuse.[1][2]
Storage Procedures
Emergency and First Aid Procedures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Measures |
| Ingestion | Rinse the mouth with water. Drink plenty of water. Seek medical attention.[1][2] |
| Inhalation | Move the individual to fresh air and ensure they are in a comfortable position for breathing.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash develops, seek medical advice.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing.[1][2] |
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Spill Cleanup: In case of a spill, mechanically collect the material (e.g., by sweeping or shoveling) into a suitable container for disposal.[1][2] Minimize the generation of dust during this process.[1][2]
-
Waste Disposal: Dispose of unused this compound and its containers as hazardous waste. Do not allow the substance to enter sewers or public waterways.[1]
Experimental Workflow: General Handling of this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: General laboratory workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
